TAX2 peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H86N14O19S2 |
|---|---|
Peso molecular |
1263.4 g/mol |
Nombre IUPAC |
(4R,7S,10S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-16-(4-aminobutyl)-25-(3-amino-3-oxopropyl)-34-(2-carboxyethyl)-10-(carboxymethyl)-28-(hydroxymethyl)-7-methyl-19,22-bis(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C51H86N14O19S2/c1-23(2)16-31-47(79)59-28(10-8-9-15-52)43(75)55-19-37(68)57-33(18-39(71)72)46(78)56-26(7)41(73)64-35(51(83)84)22-86-85-21-27(53)42(74)58-30(12-14-38(69)70)45(77)65-40(25(5)6)50(82)63-34(20-66)49(81)60-29(11-13-36(54)67)44(76)61-32(17-24(3)4)48(80)62-31/h23-35,40,66H,8-22,52-53H2,1-7H3,(H2,54,67)(H,55,75)(H,56,78)(H,57,68)(H,58,74)(H,59,79)(H,60,81)(H,61,76)(H,62,80)(H,63,82)(H,64,73)(H,65,77)(H,69,70)(H,71,72)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,40-/m0/s1 |
Clave InChI |
VBYASEJPGXZKJX-HJYCHFKGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
TAX2 Peptide: A Technical Guide to Structure, Synthesis, and Anti-Angiogenic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the TAX2 peptide, a novel anti-cancer agent. It details its structure, synthesis, and mechanism of action, with a focus on its unexpected anti-angiogenic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts: Structure and Design
TAX2 is a cyclic dodecapeptide, meaning it consists of 12 amino acids arranged in a ring structure.[1][2][3] It was designed as a selective antagonist to the interaction between thrombospondin-1 (TSP-1) and the cell surface receptor CD47.[4][5][6][7][8] The design was informed by protein-protein docking and molecular dynamics simulations based on the sequence of CD47.[5][6][7][8]
The linear amino acid sequence of TAX2 is CEVSQLLKGDAC.[1][2][5] The cyclic structure is formed by a disulfide bridge between the two cysteine residues.[1][2][3] This cyclization is crucial for its stability and activity. The "core" active sequence is considered to be SQLLKG.[1][3]
| Property | Description | Reference |
| Peptide Type | Cyclic Dodecapeptide | [1][2][3] |
| Linear Sequence | CEVSQLLKGDAC | [1][2][5] |
| Cyclization | Disulfide bridge (Cys-Cys) | [1][2][3] |
| Molecular Target | Thrombospondin-1 (TSP-1) | [4][5][6][7][8] |
| Mechanism | Antagonist of TSP-1:CD47 interaction | [4][5][6][7][8] |
| Physicochemical Property | Negatively charged at physiological pH | [3] |
Synthesis and Characterization
The this compound is synthesized using a standard solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3] Following synthesis and purification, the peptide's quality is confirmed through reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure purity greater than 98%, and mass spectrometry to verify the correct composition.[1][3]
Experimental Protocol: Peptide Synthesis and Quality Control
-
Synthesis: The peptide is assembled on a solid support using an automated synthesizer. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed.
-
Cyclization: The linear peptide is subjected to conditions that facilitate the formation of a disulfide bond between the two cysteine residues, resulting in the cyclic this compound.
-
Purification: The crude cyclic peptide is purified using preparative RP-HPLC.
-
Quality Control:
Mechanism of Action: An Unexpected Anti-Angiogenic Effect
While designed to block the TSP-1:CD47 interaction to potentially promote angiogenesis, TAX2 was unexpectedly found to have potent anti-angiogenic properties.[5][6][7][8] This paradoxical effect is due to a shift in TSP-1's binding partners.
By preventing TSP-1 from binding to CD47, TAX2 promotes the interaction of TSP-1 with an alternative receptor, CD36.[4][5][6][7][8] The engagement of TSP-1 with CD36-containing complexes leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation.[4][5][6][7][8] This disruption of VEGFR2 signaling blocks the downstream nitric oxide (NO) pathway, ultimately inhibiting angiogenesis.[4][5][6][7][8]
Caption: TAX2 Signaling Pathway.
In Vitro and In Vivo Efficacy
TAX2 has demonstrated significant anti-angiogenic and anti-tumor effects in various preclinical models.
Quantitative Data from Preclinical Studies
| Assay Type | Model System | TAX2 Concentration/Dose | Observed Effect | Reference |
| In Vitro Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Inhibition of endothelial cell migration and tube-like formation | [5] |
| Ex Vivo Angiogenesis | Mouse Aortic Ring Assay | Not specified | Inhibition of endothelial cell sprouting | [5] |
| In Vivo Tumor Growth | Mouse Melanoma Allograft (B16F1 cells) | 10 mg/kg (intraperitoneal) | Induction of central tumor necrosis | [5] |
| In Vivo Tumor Growth | Human Pancreatic Carcinoma Xenograft (MIA PaCa-2 cells) | 10 mg/kg (intraperitoneal) | Inhibition of tumor growth and vascularization | [6] |
| In Vivo Tumor Growth | Human Neuroblastoma Xenografts (SK-N-BE(2) and SK-N-SH cells) | Not specified | Significant inhibition of tumor burden | [9] |
Experimental Protocols
-
Cell Treatment: HUVECs are treated with 100 µM of TAX2 or a scrambled control peptide.[6]
-
Lysis: Cells are lysed to obtain total protein extracts.
-
Immunoprecipitation: Anti-CD47 antibodies are used to immunoprecipitate CD47 and its binding partners. Non-specific IgGs are used as a negative control.[6]
-
SDS-PAGE and Immunoblotting: The immunoprecipitated complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies for TSP-1 and CD47 to detect the presence of these proteins.[6]
-
Quantification: The amount of co-immunoprecipitated TSP-1 is quantified relative to the amount of immunoprecipitated CD47.[6]
-
Cell Implantation: A suspension of tumor cells (e.g., 2.5 x 10^5 B16F1 melanoma cells) is subcutaneously injected into the flank of syngeneic mice (e.g., C57BL/6).[5]
-
Peptide Administration: At specified time points (e.g., days 3, 5, and 7), mice are treated with intraperitoneal injections of TAX2 (10 mg/kg) or a control.[5]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[5]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as histopathological staining and imaging (e.g., MRI, µCT) to assess tumor necrosis and vascularization.[5][7]
Caption: Experimental Workflow for TAX2 Evaluation.
Therapeutic Potential and Future Directions
The unique mechanism of action of the this compound, which combines anti-angiogenic effects with the potential to modulate the tumor microenvironment, makes it a promising candidate for cancer therapy.[2][3][6] Its efficacy in preclinical models of melanoma, pancreatic cancer, and neuroblastoma highlights its broad potential.[5][6][9] Furthermore, TAX2 has been shown to activate anti-tumor immunity and synergize with immune checkpoint inhibitors like anti-PD-1.[3][10]
Future research will likely focus on optimizing the pharmacokinetic properties of TAX2, evaluating its efficacy in combination with other anti-cancer agents, and ultimately translating these promising preclinical findings into clinical trials. Its favorable safety profile and stability in clinically relevant solvents further support its development as a therapeutic agent.[3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a new unpredicted anti-cancer agent. | Sigma-Aldrich [merckmillipore.com]
- 9. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
TAX2 Peptide as a TSP-1:CD47 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TAX2 peptide is a novel, cyclic dodecapeptide designed as a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and its receptor, CD47. Initially conceived to promote angiogenesis by disrupting the anti-angiogenic TSP-1:CD47 signaling axis, TAX2 has demonstrated unexpected and potent anti-cancer properties. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative biophysical and preclinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways. TAX2 acts by binding to TSP-1, which prevents its interaction with CD47 and paradoxically enhances TSP-1's association with another receptor, CD36. This redirection of TSP-1 binding leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, resulting in anti-angiogenic effects and robust anti-tumor activity in various preclinical cancer models.
Introduction
Thrombospondin-1 (TSP-1) is a matricellular glycoprotein (B1211001) that plays a complex and often contradictory role in the tumor microenvironment.[1][2] Its interaction with the ubiquitously expressed CD47 receptor is primarily associated with anti-angiogenic and pro-apoptotic signals.[1][2] Consequently, antagonizing the TSP-1:CD47 interaction was initially pursued as a strategy to enhance tissue perfusion and angiogenesis.[1]
The this compound was developed through in silico protein-protein docking and molecular dynamics simulations to selectively block the TSP-1:CD47 binding interface.[1] Contrary to its intended effect, TAX2 exhibited significant anti-angiogenic and anti-tumor efficacy in preclinical studies.[1][3] This guide delves into the molecular underpinnings of TAX2's paradoxical activity, presenting it as a promising therapeutic candidate for oncology.
Mechanism of Action: A Paradigm Shift in TSP-1 Signaling
TAX2 functions as an orthosteric antagonist of the TSP-1:CD47 interaction.[4][5] By binding to the C-terminal domain of TSP-1, TAX2 sterically hinders its association with CD47.[4] This selective antagonism initiates a cascade of events that ultimately shifts the binding preference of TSP-1 from CD47 to the CD36 receptor.[1][6]
The enhanced binding of TSP-1 to CD36 triggers a downstream signaling pathway that culminates in the inhibition of VEGFR2, a key mediator of angiogenesis.[1][6] This disruption of VEGFR2 activation and subsequent downstream nitric oxide (NO) signaling is the cornerstone of TAX2's anti-angiogenic and anti-cancer effects.[1][2]
Signaling Pathway Diagrams
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Downstream Signaling of the TAX2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TAX2 peptide is a novel, CD47-derived cyclic dodecapeptide engineered as a selective antagonist of the Thrombospondin-1 (TSP-1):CD47 interaction.[1] Initially designed to modulate angiogenesis, its downstream signaling cascade has revealed potent anti-angiogenic and anti-tumor properties.[2][3] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the this compound, presenting key quantitative data and detailed experimental protocols to facilitate further research and development. The primary mechanism of action involves a strategic shift in TSP-1 receptor binding, leading to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and a subsequent reduction in nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.
Core Signaling Pathway of this compound
The canonical signaling pathway of the this compound begins with its direct interaction with TSP-1. Under normal physiological conditions, TSP-1 can bind to the cell surface receptor CD47, an interaction that can limit angiogenesis.[4] The this compound competitively binds to TSP-1, effectively blocking the TSP-1:CD47 interaction.[3]
This inhibition frees up TSP-1 to preferentially bind to another receptor, CD36. The enhanced formation of the TSP-1/CD36 complex has a direct inhibitory effect on a critical signaling axis for angiogenesis: the VEGFR2 pathway. Specifically, the TSP-1/CD36 complex disrupts the activation of VEGFR2, even in the presence of its ligand, VEGF.
The downstream consequence of inhibited VEGFR2 activation is a significant reduction in the nitric oxide (NO) signaling cascade.[1] This leads to decreased production of cyclic guanosine monophosphate (cGMP), a key second messenger that promotes endothelial cell migration and the formation of capillary-like structures. The cumulative effect of this signaling cascade is a potent anti-angiogenic response.
Caption: Downstream signaling cascade of the this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of the this compound.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 1.11 ± 0.22 μM | Microscale Thermophoresis (MST) | [3] |
| ~11 μM | Microscale Thermophoresis (MST) | [5] | |
| Optimal Inhibitory Concentration | 100 μM | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Inhibition of Endothelial Cell Migration | ~50% | HUVECs (Boyden chamber assay) | [6] |
| Inhibition of Tube Formation | ~40% | HUVECs on Matrigel | |
| Decrease in cGMP Production | ~25% | Endothelial cells (following NO stimulation) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound's downstream signaling are provided below.
Co-Immunoprecipitation (Co-IP) to Assess TSP-1 Receptor Binding
This protocol is used to demonstrate that TAX2 inhibits the TSP-1:CD47 interaction while promoting the TSP-1:CD36 interaction.
Caption: Workflow for Co-immunoprecipitation.
Protocol Steps:
-
Cell Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence. Treat the cells with 100 µM of this compound or a scrambled control peptide for the desired time (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation:
-
To assess the TSP-1:CD47 interaction, incubate the whole-cell lysates with an anti-CD47 antibody (e.g., clone B6H12) overnight at 4°C. Use non-specific IgGs as a negative control.
-
To assess the TSP-1:CD36 interaction, incubate the lysates with an anti-CD36 antibody.[2]
-
-
Complex Capture: Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.
-
Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.
-
Immunoblotting: Transfer the separated proteins to a nitrocellulose membrane. Probe the membrane with primary antibodies specific for TSP-1, CD47, and CD36, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL detection kit. Perform densitometric analysis to quantify the amount of co-immunoprecipitated TSP-1 relative to the immunoprecipitated CD47 or CD36.[2]
ELISA Binding Assay
This assay confirms the direct binding of the this compound to TSP-1.
Protocol Steps:
-
Plate Coating: Immobilize human platelet-derived TSP-1 (e.g., 5 µg/mL) onto ELISA microtiter plates by incubating overnight at 4°C.[5]
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% w/v BSA in PBS) for 1 hour at room temperature.
-
Binding:
-
Add biotinylated this compound (e.g., 10 µg/mL) or a biotinylated scrambled control peptide to the wells.[5]
-
For competition assays, co-incubate the biotinylated this compound with increasing concentrations of non-biotinylated TAX2 competitor (e.g., 0.001 to 5 mg/mL).[5]
-
Incubate for 3 hours at room temperature.
-
-
Detection: Wash the plates extensively. Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Signal Development: After another wash, add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Cell Migration Assays
1. Wound Healing (Scratch) Assay
Protocol Steps:
-
Monolayer Formation: Seed HUVECs in a 24-well plate and grow them to full confluency.
-
Inhibition of Proliferation: Treat the cells with mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation, ensuring that wound closure is due to migration only.[6]
-
Wound Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing 100 µM this compound or a control peptide.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 3 hours for 9 hours) using a microscope.[6]
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
2. Boyden Chamber (Transwell) Assay
Protocol Steps:
-
Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8 µm pores). The lower chamber should contain endothelial cell growth medium (EGM-2) which acts as a chemoattractant.
-
Cell Seeding: Plate HUVECs (e.g., 5 x 10^4 cells per well) in the upper compartment in a serum-free or low-serum medium.[6]
-
Treatment: Add 100 µM this compound or a control peptide to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for migration (e.g., 12 hours) at 37°C.[6]
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Hoechst or Crystal Violet).
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Express the results as the percentage of migrated cells compared to the control.[6]
VEGFR2 Phosphorylation Assay
This assay determines the effect of TAX2 on the activation of VEGFR2.
Protocol Steps:
-
Serum Starvation: Culture HUVECs to near confluence and then serum-starve them overnight to reduce basal receptor phosphorylation.
-
Pre-treatment: Pre-treat the cells with 100 µM TAX2 or a control peptide for 12 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 30 ng/mL) for a short period (e.g., 5 minutes) to induce VEGFR2 phosphorylation.
-
Lysis and Western Blot: Immediately lyse the cells and perform a Western blot on the total cell lysates as described in the Co-IP protocol.
-
Detection: Probe the membrane with antibodies against phosphorylated VEGFR2 (p-VEGFR2, e.g., at Tyr1175) and total VEGFR2. Use β-actin as a loading control.
-
Analysis: Quantify the band intensities and express the results as the ratio of p-VEGFR2 to total VEGFR2.[5]
Conclusion
The this compound represents a promising therapeutic agent with a well-defined anti-angiogenic mechanism of action. By selectively antagonizing the TSP-1:CD47 interaction, it initiates a downstream signaling cascade that culminates in the inhibition of VEGFR2-mediated angiogenesis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to further investigate and harness the therapeutic potential of the this compound and its signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
The TAX2 Peptide: An In-depth Technical Guide to its Indirect Modulation of VEGFR2 Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TAX2 peptide, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a novel anti-angiogenic and anti-cancer agent. Its mechanism of action is unique, as it does not directly target VEGFR2, but rather modulates its activity through a nuanced interplay with the thrombospondin-1 (TSP-1) signaling axis. This technical guide provides a comprehensive overview of the this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action: An Indirect Inhibition of VEGFR2
The anti-angiogenic properties of the this compound are a result of its high-affinity binding to TSP-1. This interaction competitively inhibits the binding of TSP-1 to its receptor CD47. Unexpectedly, this blockade redirects TSP-1 to an alternative receptor, CD36. The enhanced engagement of the TSP-1/CD36 pathway ultimately leads to a disruption of VEGF-induced VEGFR2 activation and the subsequent downstream signaling cascades that are critical for angiogenesis.[1][2][3][4][5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound's indirect inhibition of VEGFR2.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the this compound.
Table 1: Binding Affinity and Efficacy
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) of TAX2 to TSP-1 | 1.11 ± 0.22 μM | Microscale Thermophoresis (MST) | [6] |
| Low micromolar range | Surface Plasmon Resonance (SPR) | [7] | |
| 11 µM | Microscale Thermophoresis (MST) | [1][2] | |
| Inhibition of Endothelial Cell Migration | 50% inhibition at 100 µM | Boyden Chamber Assay | [3][8] |
| Inhibition of In Vitro Tube Formation | 40% inhibition at 100 µM | Matrigel Assay | [3] |
| Enhancement of TSP-1:CD36 Interaction | 3-fold increase | Co-immunoprecipitation | [3][9] |
| VEGFR2 Phosphorylation | Partially reverses VEGF-induced phosphorylation | Western Blot | [3][9] |
Table 2: In Vivo Antitumor Activity
| Tumor Model | Treatment Regimen | Outcome | Source |
| Syngeneic Melanoma | 10 mg/kg, intraperitoneal | Induces extensive tumor necrosis | [3] |
| Human Pancreatic Carcinoma Xenograft | 10 mg/kg, intraperitoneal | Significantly inhibits tumor growth and vascularization | [3] |
| Human Neuroblastoma Xenograft | Biologically relevant doses | Significant inhibition of tumor burden | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound.
Co-immunoprecipitation of CD36 and TSP-1
This protocol is designed to demonstrate the enhanced interaction between CD36 and TSP-1 in the presence of the this compound in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Treat the cells with 100 µM this compound or a scrambled control peptide for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-CD36 antibody or a non-specific IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against TSP-1 and CD36, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
VEGFR2 Phosphorylation Assay
This assay is used to assess the effect of the this compound on VEGF-induced VEGFR2 phosphorylation in HUVECs.
Caption: Workflow for the VEGFR2 phosphorylation assay.
-
Cell Culture and Starvation: Plate HUVECs and grow to near confluency. Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.
-
Pre-treatment: Pre-incubate the starved cells with 100 µM this compound or control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Protein Extraction: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated VEGFR2 (e.g., pY1175) and total VEGFR2.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry and express the level of phosphorylated VEGFR2 as a ratio to total VEGFR2.
Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model of angiogenesis.
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile conditions. Remove the surrounding fibro-adipose tissue.
-
Ring Preparation: Slice the aorta into 1 mm thick rings.
-
Embedding in Matrix:
-
Place a layer of Matrigel or collagen I in each well of a 48-well plate and allow it to solidify.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the matrix and allow it to polymerize.
-
-
Culture and Treatment: Add endothelial cell growth medium to each well. Treat the rings with the this compound or control.
-
Sprouting Quantification: Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days. Capture images using a microscope and quantify the extent of sprouting (e.g., number and length of sprouts) using image analysis software.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of the this compound.
-
Cell Preparation: Culture human cancer cells (e.g., pancreatic carcinoma MIA PaCa-2 or melanoma B16F1) and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nu/nu or C57BL/6 for syngeneic models).
-
Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 2.5 x 10^5 to 3 x 10^6 cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal injection, typically 3 times a week.
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology, immunohistochemistry for markers of angiogenesis (e.g., CD31), and assessment of necrosis.
Logical Relationships and Outcomes
The multifaceted effects of the this compound on the tumor microenvironment are interconnected. The primary interaction with TSP-1 triggers a cascade of events that culminate in both anti-angiogenic and anti-tumor responses.
Caption: Logical flow from TAX2's molecular mechanism to its in vivo effects.
Conclusion
The this compound represents a promising therapeutic candidate with a novel mechanism of action that indirectly targets VEGFR2 signaling. By disrupting the TSP-1:CD47 axis and promoting the anti-angiogenic TSP-1:CD36 pathway, TAX2 effectively inhibits key processes in tumor growth and vascularization. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this innovative peptide. Future research should focus on optimizing dosing regimens, exploring combination therapies, and further elucidating the downstream signaling consequences of TAX2-mediated VEGFR2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. iris.unibs.it [iris.unibs.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The TAX2 Peptide: A Technical Guide to its Interaction with CD36 and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TAX2 peptide, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a significant modulator of the tumor microenvironment. Its primary mechanism involves selectively antagonizing the interaction between thrombospondin-1 (TSP-1) and CD47. This competitive inhibition unexpectedly fosters the binding of TSP-1 to another receptor, CD36, initiating a signaling cascade with potent anti-angiogenic consequences. This technical guide provides an in-depth analysis of the this compound, its binding characteristics with the TSP-1/CD36 axis, and the downstream molecular pathways it influences. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of TAX2.
Introduction
Thrombospondin-1 (TSP-1) is a matricellular protein that plays a complex and often contradictory role in cancer biology. Its interaction with various cell surface receptors, including CD47 and CD36, can either promote or inhibit tumor progression depending on the cellular context. The TSP-1/CD47 interaction is generally considered to be pro-angiogenic, while the TSP-1/CD36 interaction is known to be a powerful inhibitor of angiogenesis.
The this compound was rationally designed as a selective antagonist of the TSP-1:CD47 interaction.[1] Unexpectedly, this antagonism was found to potentiate the anti-angiogenic effects of TSP-1 by redirecting it to bind to the CD36 receptor.[1][2] This unique mechanism of action makes TAX2 a compelling candidate for anti-cancer therapies, particularly those aimed at disrupting tumor vascularization. This guide will delve into the molecular intricacies of TAX2's function, providing the necessary data and protocols to facilitate further research and development.
This compound: Structure and Properties
TAX2 is a cyclic dodecapeptide with a sequence derived from the extracellular domain of CD47.[1] The cyclization is achieved through a disulfide bond, which enhances its stability and conformational rigidity, likely contributing to its binding affinity for TSP-1.[3]
Quantitative Data: Binding Affinity and Functional Activity
The interaction of TAX2 with TSP-1 and its subsequent functional effects on endothelial cells have been quantified in several studies. The following tables summarize the key quantitative data.
| Binding Parameter | Value | Method | Source |
| Dissociation Constant (Kd) for TSP-1 | 1.11 ± 0.22 μM | Microscale Thermophoresis (MST) | [4] |
| Dissociation Constant (Kd) for TSP-1 | 11 µM | Microscale Thermophoresis (MST) | [5] |
Note: The discrepancy in Kd values may be attributed to different experimental conditions, such as the source of TSP-1 (purified from human vs. recombinant mouse isoform) and the solubilization buffers used.[6]
| Functional Assay | Parameter | Value/Effect | Concentration | Cell Type | Source |
| Endothelial Cell Migration | Inhibition | Reversed by anti-CD36 antibody | 100 µM | HUVEC | [2][7] |
| Endothelial Tube Formation | Inhibition | Reversed by anti-CD36 antibody | 100 µM | HUVEC | [2][7] |
| cGMP Production | Reduction | ~25% | 100 µM | Endothelial Cells | [2] |
| TSP-1/CD47 Co-IP | Reduction | 84.8 ± 13.1% (human platelets) | 800 µM | Platelets | [8] |
| TSP-1/CD47 Co-IP | Reduction | 56.6 ± 17.1% (murine platelets) | 800 µM | Platelets | [8] |
Signaling Pathway of TAX2-Mediated Anti-Angiogenesis
The anti-angiogenic effect of the this compound is initiated by its binding to TSP-1, which prevents TSP-1 from interacting with CD47. This increased availability of TSP-1 allows it to bind to the CD36 receptor on endothelial cells. The engagement of CD36 by TSP-1 triggers a downstream signaling cascade that ultimately inhibits angiogenesis. A key event in this pathway is the recruitment of the tyrosine phosphatase SHP-1 to the VEGFR2 signaling complex.[9][10] SHP-1 then dephosphorylates VEGFR2 at key tyrosine residues (specifically Tyr1175), thereby attenuating VEGF-mediated signaling.[9][11] This leads to the inhibition of downstream effectors such as the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which is crucial for endothelial cell migration and proliferation.[1][2]
Caption: TAX2-mediated anti-angiogenic signaling pathway.
Experimental Protocols
Co-Immunoprecipitation to Assess TSP-1/CD47 Interaction
This protocol is designed to qualitatively or quantitatively assess the ability of TAX2 to disrupt the interaction between TSP-1 and CD47 in a cellular context.
Caption: Workflow for Co-Immunoprecipitation Assay.
Methodology:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or isolate platelets. Treat the cells with the desired concentration of this compound (e.g., 100-800 µM) or a scrambled control peptide for a specified duration.[2][8]
-
Cell Lysis: Lyse the cells using a non-denaturing immunoprecipitation buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysates with Protein A/G beads for 1 hour at 4°C and then centrifuge to pellet the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against CD47 (or TSP-1) overnight at 4°C with gentle rotation.[2]
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against TSP-1 (or CD47 if TSP-1 was the immunoprecipitating antibody). Use an appropriate secondary antibody and a detection reagent to visualize the bands.
-
Quantification: Use densitometry to quantify the band intensity of the co-immunoprecipitated protein relative to the immunoprecipitated protein.
In Vitro Angiogenesis Assays
These assays are crucial for assessing the functional consequences of TAX2 treatment on endothelial cell behavior.
Caption: Workflow for In Vitro Angiogenesis Assays.
Methodology - Cell Migration Assay (Transwell):
-
Preparation: Coat the underside of Transwell inserts (typically with 8 µm pores) with an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in serum-free media in the upper chamber of the Transwell inserts.
-
Treatment: Add this compound or a control peptide to the upper and/or lower chambers at the desired concentrations. The lower chamber should contain a chemoattractant such as VEGF.
-
Incubation: Incubate the plates for a sufficient time (e.g., 4-12 hours) to allow for cell migration.
-
Fixation and Staining: Remove the non-migrated cells from the upper side of the membrane. Fix the migrated cells on the underside of the membrane with methanol (B129727) or paraformaldehyde and stain with a dye like crystal violet or DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Methodology - Tube Formation Assay:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel, and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.
-
Treatment: Treat the cells with this compound or a control peptide at the desired concentrations.
-
Incubation: Incubate the plate for several hours (e.g., 6-18 hours) to allow the cells to form capillary-like structures.
-
Imaging and Quantification: Image the tube networks using a microscope. Quantify various parameters of the network, such as total tube length, number of branch points, and total network area, using image analysis software.
Conclusion and Future Directions
The this compound represents a novel and promising strategy for anti-cancer therapy. By selectively targeting the TSP-1:CD47 interaction, it unleashes the potent anti-angiogenic activity of the TSP-1:CD36 signaling axis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of TAX2. Future research should focus on optimizing the peptide's pharmacokinetic properties, evaluating its efficacy in a wider range of preclinical cancer models, and exploring potential synergistic combinations with other anti-cancer agents. A thorough understanding of the TAX2-CD36 interaction at the molecular level will be crucial for the successful translation of this innovative therapeutic approach into the clinic.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Figure 7 from Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells. | Semantic Scholar [semanticscholar.org]
TAX2 Peptide: A Modulator of the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
The TAX2 peptide, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a promising therapeutic agent that recalibrates the tumor microenvironment (TME) from a pro-tumoral to an anti-tumoral state. By selectively antagonizing the interaction between thrombospondin-1 (TSP-1) and CD47, TAX2 unleashes a dual-pronged attack on cancer by stifling angiogenesis and invigorating the adaptive immune response. This technical guide provides a comprehensive overview of the this compound's mechanism of action, its multifaceted effects on the TME, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Disrupting the TSP-1:CD47 Axis
Thrombospondin-1, a matricellular protein often overexpressed in the TME, plays a pivotal role in tumor progression through its interaction with the CD47 receptor.[1] This interaction initiates a signaling cascade that fosters a tolerogenic and pro-angiogenic environment, conducive to tumor growth and metastasis.[1][2] TAX2 is the first-in-class orthosteric antagonist that selectively targets the C-terminal domain of TSP-1, thereby preventing its binding to CD47.[1][3] This targeted disruption is the linchpin of TAX2's anti-cancer activity.
Signaling Pathway of TAX2 Action
The mechanism of action of TAX2 involves a sophisticated interplay of molecular interactions that ultimately shifts the balance from a pro-tumor to an anti-tumor microenvironment. By blocking the TSP-1:CD47 interaction, TAX2 initiates two major downstream effects: the inhibition of angiogenesis and the activation of an anti-tumor immune response.
Caption: Mechanism of this compound action in the tumor microenvironment.
Dual Impact on the Tumor Microenvironment
Anti-Angiogenic Effects
Unexpectedly, while designed to promote angiogenesis by inhibiting the anti-angiogenic TSP-1:CD47 signal, TAX2 exhibits potent anti-angiogenic properties.[2][4] By preventing TSP-1 from binding to CD47, TAX2 facilitates the binding of TSP-1 to an alternative receptor, CD36.[4][5] This TSP-1:CD36 interaction leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and the subsequent downstream nitric oxide (NO) signaling.[2][4][6] The net result is a significant disturbance of tumor vascularization, leading to extensive tumor necrosis.[4][7]
Immunomodulatory Effects
The TSP-1:CD47 axis is a critical mediator of immune evasion.[1] The binding of TSP-1 to CD47 on T cells directly inhibits their activation, contributing to a "cold" or non-immunogenic tumor microenvironment.[1] By blocking this interaction, TAX2 relieves this immunosuppressive signal, thereby "reawakening" the adaptive immune system.[8][9] Preclinical studies have demonstrated that TAX2 treatment promotes the infiltration of CD3+ and CD4+ T cells into the tumor.[1] Furthermore, TAX2 has been shown to synergize with anti-PD-1 immune checkpoint inhibitors, leading to enhanced anti-tumor efficacy.[1][10] This suggests that TAX2 can convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[1][10]
Quantitative Data on TAX2 Efficacy
The anti-tumor effects of the this compound have been quantified in various preclinical cancer models. The following table summarizes key findings from these studies.
| Cancer Model | Animal Model | TAX2 Dosage | Key Quantitative Outcomes | Reference(s) |
| Ovarian Carcinoma (A2780 & SK-OV-3 xenografts) | BALB/c nude mice | Not specified | 2-fold inhibition of tumor growth at early time-points. | [1] |
| Ovarian Carcinoma (ID8 syngeneic model) | C57BL/6JRj mice | 30 mg/kg | Inhibition of tumor growth and metastatic dissemination; increased recruitment of CD4+ T cells. | [1] |
| Melanoma (B16 syngeneic model) | C57BL/6 mice | 10 mg/kg | Delayed but extensive tumor necrosis; disruption of tumor vascularization. | [4][7] |
| Pancreatic Carcinoma (MIA PaCa-2 xenograft) | BALB/c nu/nu mice | 10 mg/kg | 2-fold decrease in the growth of pre-established tumors; significant alteration of tumor-associated vasculature. | [4][7] |
| Neuroblastoma (SK-N-BE(2) & SK-N-SH xenografts) | NMRI nude mice | Not specified | Significant inhibition of tumor burden in mice with large pre-established tumors; altered xenograft vascularization. | [11] |
| Glioblastoma (PDX intracranial implantation) | Not specified | Not specified | Reduced vascular density of orthotopic tumors and inhibited contralateral cell infiltration. | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the literature on the this compound.
In Vivo Tumor Xenograft and Allograft Models
This protocol outlines the general procedure for establishing and monitoring tumor growth in mice, followed by treatment with the this compound.
Caption: General workflow for in vivo tumor model experiments.
Materials:
-
Cancer cell line of interest (e.g., B16F1 melanoma, MIA PaCa-2 pancreatic carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6 for syngeneic models, BALB/c nude for xenografts)
-
This compound
-
Vehicle control (e.g., 0.9% NaCl)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Culture cancer cells to the desired confluence and harvest.
-
Resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analyses.
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the interaction between proteins, such as TSP-1 and CD47, and to demonstrate how TAX2 can disrupt this interaction.[4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound (100 µM) or scrambled peptide control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-CD47 antibody (clone B6H12)
-
Non-specific IgG (negative control)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
SDS-PAGE gels and buffers
-
Transfer apparatus and membranes
-
Primary antibodies against TSP-1 and CD47
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat HUVECs with TAX2 or a scrambled peptide control.
-
Lyse the cells and collect the total protein lysate.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-CD47 antibody or non-specific IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using primary antibodies against TSP-1 and CD47 to detect the co-immunoprecipitated proteins.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay is used to assess the effect of TAX2 on the migratory capacity of endothelial cells, a key process in angiogenesis.[7]
Materials:
-
HUVECs
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Endothelial cell growth medium
-
This compound (100 µM) or control
-
Anti-CD36 blocking antibody (10 µg/mL) or non-reactive IgG1 control (optional)
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Seed HUVECs in the upper chamber of the Transwell inserts in a serum-free medium.
-
Add endothelial cell growth medium, which acts as a chemoattractant, to the lower chamber.
-
Treat the cells in the upper chamber with TAX2, a control peptide, and/or an anti-CD36 blocking antibody.
-
Incubate for a specified period (e.g., 12 hours) to allow for cell migration through the porous membrane.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
Conclusion and Future Directions
The this compound represents a novel and promising strategy in cancer therapy, with a unique dual mechanism of action that targets both tumor angiogenesis and immune suppression. Its ability to remodel the tumor microenvironment from a sanctuary for cancer cells into a hostile territory marks a significant advancement in the field of oncology. The preclinical data are compelling, demonstrating efficacy in a variety of tumor models with a favorable safety profile.[1][10]
Future research should focus on further elucidating the downstream signaling pathways affected by TAX2 and identifying predictive biomarkers to select patients who are most likely to respond to this therapy. Combination strategies, particularly with other immunotherapies, warrant extensive investigation to fully exploit the synergistic potential of TAX2. As our understanding of the intricate complexities of the tumor microenvironment deepens, targeted agents like the this compound will undoubtedly play an increasingly important role in the personalized treatment of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a new unpredicted anti-cancer agent. | Sigma-Aldrich [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Reviving Exhausted Immune Cells Boosts Tumor Elimination | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 9. vanguardngr.com [vanguardngr.com]
- 10. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Functions of TAX2 Peptide: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
The TAX2 peptide is a synthetic cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2] It has emerged as a significant immunomodulatory agent with potent anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth analysis of the core immunomodulatory functions of the this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and peptide-based therapeutics.
The primary mechanism of this compound revolves around its function as a selective orthosteric antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][3] By binding to the C-terminal domain of TSP-1, TAX2 prevents TSP-1 from engaging with CD47, a receptor often overexpressed in the tumor microenvironment.[3][4] This targeted disruption triggers a cascade of downstream effects that collectively modulate the immune response and inhibit tumor progression.
Core Mechanism of Action: The TSP-1/CD47 Axis
The interaction between TSP-1 and CD47 plays a crucial role in tumor immune evasion and angiogenesis.[5][6] this compound's immunomodulatory functions are primarily a consequence of its ability to disrupt this interaction. This disruption leads to two major downstream consequences: a shift in TSP-1 binding from CD47 to CD36, and the reversal of T-cell exhaustion.
Shifting the Balance: From CD47 to CD36 Signaling
In the tumor microenvironment, the binding of TSP-1 to CD47 on endothelial cells inhibits nitric oxide (NO) signaling and promotes an immunosuppressive milieu.[5][6] this compound, by blocking the TSP-1:CD47 interaction, facilitates the binding of TSP-1 to another receptor, CD36.[5][6] This shift in receptor engagement is critical, as the TSP-1:CD36 interaction is predominantly anti-angiogenic. It leads to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) activation and a subsequent reduction in downstream NO signaling.[5][6] This anti-angiogenic effect contributes to the suppression of tumor growth by limiting the blood supply to the tumor.
Caption: this compound signaling pathway.
Reviving the Immune Response: Overcoming T-Cell Exhaustion
Recent studies have highlighted a novel role for the TSP-1:CD47 axis in promoting T-cell exhaustion, a state of T-cell dysfunction characterized by poor effector function.[4] Tumors can exploit this pathway to suppress the anti-tumor immune response. By disrupting the TSP-1:CD47 interaction, this compound can preserve T-cell function, leading to more active T-cells that produce higher levels of immune-boosting cytokines like interferon-gamma (IFN-γ) and exhibit better tumor infiltration.[4][7] This reversal of T-cell exhaustion is a key component of TAX2's immunomodulatory efficacy and provides a strong rationale for its combination with other immunotherapies, such as PD-1 checkpoint inhibitors.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the immunomodulatory functions of this compound.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| Endothelial Cell Migration | HUVECs | 100 µM | ~50% inhibition | [5] |
| TSP-1 binding to CD36 | HUVECs | 100 µM | ~3-fold increase | [5] |
| VEGF-induced VEGFR2 Phosphorylation | HUVECs | 100 µM | Partial reversal | [5] |
| Platelet Aggregation | Human Platelets | 800 µmol/L | Strong decrease | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Animal Model | Dosage | Key Outcomes | Reference |
| Melanoma (B16F1) | C57BL/6 Mice | 10 mg/kg | Significant tumor necrosis and disturbed vascularization | [6] |
| Pancreatic Carcinoma (MIA PaCa-2) | Nude Mice | Not specified | Inhibition of tumor growth and vascularization | [5] |
| Ovarian Carcinoma (ID8) | C57BL/6JRj Mice | 30 mg/kg | Inhibition of tumor growth and metastatic dissemination; increased CD4+ T-cell infiltration | [3] |
| Neuroblastoma (SK-N-BE(2), SK-N-SH) | NMRI Nude Mice | Not specified | Significant inhibition of tumor burden | [2] |
Table 3: Immunomodulatory Effects of this compound in a Metastatic Ovarian Carcinoma Model
| Parameter | Measurement | Effect of TAX2 Treatment | Reference |
| CD4+ T-cell Recruitment | Flow Cytometry of Ascites Fluid | Tendency of increased recruitment | [3] |
| CD8+ T-cell Recruitment | Immunohistochemistry | Trend towards increased recruitment | [3] |
| IFN-γ Production | ELISA of Ascitic Fluid | Increase in IFN-γ concentration | [3] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Co-Immunoprecipitation (Co-IP) for TSP-1:CD47 Interaction
This protocol is used to demonstrate that TAX2 specifically prevents the binding of TSP-1 to CD47 in cells.[5][7]
-
Cell Lysis: Human Umbilical Vein Endothelial Cells (HUVECs) or platelets are treated with this compound (e.g., 100-800 µM) or a scrambled control peptide.[5][7] Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-CD47 antibody (e.g., clone B6H12) or anti-TSP-1 antibody covalently coupled to protein A/G magnetic beads or agarose (B213101) resin overnight at 4°C.[5][7] Non-specific IgGs are used as a negative control.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The immunocomplexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with specific antibodies for TSP-1 and CD47 to detect the co-immunoprecipitated proteins.
Caption: Co-Immunoprecipitation Workflow.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to quantify the binding affinity and kinetics of this compound to TSP-1.[3][8]
-
Chip Functionalization: A sensor chip (e.g., CM5) is activated, and recombinant mouse or human TSP-1 is immobilized on the surface.
-
Binding Analysis: Different concentrations of this compound or a scrambled control peptide are injected over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time as resonance units (RU).
-
Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
In Vivo Tumor Model and Immune Cell Analysis
This workflow describes a typical in vivo experiment to assess the anti-tumor and immunomodulatory effects of TAX2.[3]
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., ID8 ovarian carcinoma) are injected subcutaneously or intraperitoneally into immunocompetent mice (e.g., C57BL/6).
-
TAX2 Treatment: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.
-
Immune Cell Analysis: At the end of the study, tumors and/or ascites fluid are harvested. Single-cell suspensions are prepared and stained with fluorochrome-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the populations of different immune cells within the tumor microenvironment.
-
Cytokine Analysis: Ascitic fluid or tumor homogenates are analyzed by ELISA to measure the concentration of cytokines like IFN-γ.
Caption: In Vivo Experimental Workflow.
Broader Immunomodulatory Potential
While the majority of research on this compound has focused on its anti-cancer properties, its mechanism of action suggests potential applications in other areas of immunology. For instance, by modulating the TSP-1/CD47 axis, TAX2 could influence inflammatory responses. One study has shown that a this compound can block the TSP-1/CD47 interaction in the context of Porphyromonas gingivalis infection, restoring neutrophil bactericidal activity. This indicates a potential role for TAX2 in modulating innate immune responses to bacterial pathogens.
It is important to note that, to date, there is no direct evidence linking the immunomodulatory effects of the this compound to the NF-κB signaling pathway. The primary mechanism remains the targeted disruption of the TSP-1:CD47 interaction. Furthermore, the therapeutic potential of TAX2 in autoimmune diseases has not yet been extensively investigated.
Conclusion
The this compound represents a promising immunomodulatory agent with a well-defined mechanism of action centered on the disruption of the TSP-1:CD47 interaction. This targeted approach leads to potent anti-angiogenic and anti-tumor effects, primarily by shifting TSP-1 binding to CD36 and by reversing T-cell exhaustion. The quantitative data from preclinical studies in various cancer models underscore its therapeutic potential, both as a monotherapy and in combination with other immunotherapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of TAX2 and similar peptide-based immunomodulators. Future research will likely expand the scope of TAX2's applications to other immune-related diseases.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Design of the TAX2 Peptide
This technical guide provides a comprehensive overview of the discovery, design, and mechanism of action of the TAX2 peptide, a novel anti-cancer agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the thrombospondin-1 (TSP-1) and CD47 interaction.
Introduction
Thrombospondin-1 (TSP-1) is a significant protein in the tumor microenvironment that influences cancer progression by interacting with the CD47 cell-surface receptor.[1] The this compound was developed as a selective antagonist to disrupt this TSP-1:CD47 interaction.[2] It is a 12-amino acid cyclic peptide derived from CD47, designed to bind to the C-terminal domain of TSP-1.[3][4] Unexpectedly, TAX2 demonstrated potent anti-angiogenic properties, independent of its primary design as a TSP-1:CD47 antagonist.[2][5] This guide details the computational design, experimental validation, and the elucidated mechanism of action of the this compound.
Discovery and Design of this compound
The development of the this compound was initiated to create a selective antagonist for the interaction between TSP-1 and CD47.[2] The design process utilized computational methods to identify a peptide sequence from CD47 that could effectively bind to TSP-1.
Computational Design:
-
Molecular Docking and Simulations: Protein-protein docking and molecular dynamics simulations were employed to identify the key interacting sequences.[2][5] These in silico methods predicted that the SQLLKGD sequence within CD47 was crucial for its interaction with TSP-1.[5]
-
Peptide Formulation: Based on these findings, two dodecapeptides were proposed: a linear version (IEVSQLLKGDAS) and a cyclic disulfide analogue (CEVSQLLKGDAC), both referred to as TAX2.[5] Structural analysis indicated that both forms mimic the helical fold of the native CD47 sequence.[5] The cyclic version was found to have a more stable structure.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various experimental evaluations of the this compound.
| Binding Affinity and Interaction | |
| Parameter | Value |
| TAX2 binding to TSP-1 | Micromolar range[7] |
| Biotinylated TAX2 concentration for binding assay | 10 µg/mL[5][6] |
| Unlabeled TAX2 competitor concentration range | 0.001 to 5 mg/mL[5][6] |
| In Vitro Efficacy | |
| Assay | Concentration/Effect |
| HUVEC treatment (Co-immunoprecipitation) | 100 µM[5] |
| HUVEC migration and tube formation assays | 100 µM[6] |
| In Vivo Efficacy | |
| Animal Model | Dosage and Administration |
| Subcutaneous melanoma model (B16F1 cells) | 10 mg/kg, intraperitoneally[5] |
| Human pancreatic carcinoma xenograft model (MIA PaCa-2 cells) | 10 mg/kg, intraperitoneally, 3 times a week[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of the this compound are provided below.
4.1. Peptide Synthesis and Quality Control:
The cyclic this compound (CEVSQLLKGDAC) is synthesized using Fmoc/tBu solid-phase synthesis.[8] Post-synthesis, the peptide is purified, and its quality is verified through reversed-phase high-performance liquid chromatography (HPLC) to ensure >98% purity and mass spectrometry to confirm the correct composition.[8]
4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding:
To assess the binding of TAX2 to TSP-1, microtiter plates are coated with human platelet-derived TSP-1 (5 µg/mL) and blocked with 1% (w/v) BSA.[5][6] Biotinylated this compound (10 µg/mL) is then incubated in the wells for 3 hours at room temperature.[5][6] For competition assays, increasing concentrations of non-biotinylated TAX2 (0.001 to 5 mg/mL) are co-incubated with the biotinylated peptide.[5][6] The amount of bound biotinylated peptide is quantified using an anti-biotin antibody.[5]
4.3. Co-Immunoprecipitation:
Human Umbilical Vein Endothelial Cells (HUVECs) are treated with TAX2 (100 µM) or a scrambled control peptide.[5] Cell lysates are then subjected to immunoprecipitation using an anti-CD47 antibody.[5] The resulting immunocomplexes are analyzed by SDS-PAGE and immunoblotted with specific antibodies for TSP-1 and CD47 to determine the effect of TAX2 on the TSP-1:CD47 interaction.[5]
4.4. Cell Migration Assay:
HUVEC migration is assessed using a Transwell assay.[6] Cells are treated with TAX2 (100 µM) or a control peptide, and in some experiments, with an anti-CD36 blocking antibody (10 µg/mL).[6] The number of cells that migrate through the porous membrane over a 12-hour period is quantified.[6]
4.5. Tube Formation Assay:
HUVECs are cultured on Matrigel-coated plates in the presence of TAX2 (100 µM) or a control.[6] After an 8-hour incubation, the formation of capillary-like structures is observed and quantified using imaging software to measure the total network length and count branching points.[6]
4.6. In Vivo Tumor Models:
-
Melanoma Allograft: B16F1 melanoma cells (2.5 × 10^5) are subcutaneously injected into C57BL/6 mice.[5] TAX2 (10 mg/kg) or a control is administered intraperitoneally at specified time points (e.g., days 3, 5, and 7).[6] Tumor volume is measured, and tumors are analyzed for necrosis and vascularization.[5][6]
-
Pancreatic Carcinoma Xenograft: MIA PaCa-2 cells (3 × 10^6) are subcutaneously injected into BALB/c nude mice.[5] Treatment with TAX2 (10 mg/kg) is administered intraperitoneally three times a week.[5] Tumor growth and vascularization are monitored.[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by the this compound and the experimental workflow for its characterization.
Caption: this compound's mechanism of action on angiogenesis.
Caption: Experimental workflow for this compound characterization.
Conclusion
The this compound represents a promising therapeutic agent with a unique dual mechanism of action. Initially designed as a specific antagonist of the TSP-1:CD47 interaction, it was discovered to possess potent anti-angiogenic properties by modulating the TSP-1/CD36/VEGFR2 signaling axis.[2][5] The comprehensive experimental data, from in silico design to in vivo efficacy, provides a strong foundation for its further development as an anti-cancer therapeutic.[1][5] This guide has summarized the critical technical details to facilitate further research and development in this area.
References
- 1. TAX-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
TAX2 Peptide: A Novel Antagonist of the TSP-1/CD47 Axis in Platelet Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The TAX2 peptide is a novel, cyclic dodecapeptide engineered as a selective, orthosteric antagonist of the thrombospondin-1 (TSP-1) and CD47 receptor interaction.[1][2] This interaction is a key signaling axis in hemostasis and thrombosis, contributing significantly to platelet activation, aggregation, and thrombus formation.[3] This technical guide provides a comprehensive overview of the this compound's mechanism of action, its quantifiable impact on platelet aggregation, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways. The data presented herein demonstrates that TAX2 is a potent inhibitor of platelet aggregation induced by multiple agonists and shows promise as an antithrombotic agent with a favorable safety profile, notably without an increased risk of bleeding.[1][3]
Introduction
Platelet aggregation is a critical physiological process for maintaining hemostasis. However, its dysregulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. Current antiplatelet therapies, while effective, are often associated with significant bleeding risks.[4][5] This necessitates the development of novel antithrombotic agents with improved safety profiles.
Thrombospondin-1 (TSP-1), a protein released from platelet α-granules, and its receptor CD47 have emerged as a promising therapeutic target.[3] The TSP-1:CD47 interaction enhances platelet activation and aggregation, contributing to thrombus stability.[1] The this compound was designed as a CD47-derived cyclic peptide that specifically targets TSP-1, preventing its interaction with CD47.[2][3] This guide summarizes the key findings on the anti-platelet effects of the this compound.
Mechanism of Action
TAX2 is a dodecapeptide derived from the sequence of the cell surface receptor CD47.[2] It acts as a selective antagonist by binding to TSP-1, thereby blocking the TSP-1:CD47 interaction.[6] This disruption of the TSP-1/CD47 signaling axis interferes with key events in thrombus formation, including platelet activation and aggregation.[3] Furthermore, TAX2 has been shown to promote the binding of TSP-1 to CD36, which leads to the inhibition of VEGFR2 activation and a reduction in downstream nitric oxide (NO) signaling, contributing to its anti-angiogenic properties.[2][6]
Signaling Pathway of TAX2 Action
The following diagram illustrates the proposed signaling pathway through which TAX2 exerts its inhibitory effect on platelet aggregation.
Caption: TAX2 inhibits platelet activation by blocking TSP-1 binding to CD47.
Quantitative Data on Platelet Aggregation Inhibition
The inhibitory effect of the this compound on human platelet aggregation has been quantified in response to various agonists. The following table summarizes the key findings from in vitro studies.
| Agonist | TAX2 Concentration (µmol/L) | Inhibition of Platelet Aggregation (%) | Reference |
| Collagen (3.2 µg/mL) | 100 | Significant Inhibition | [1] |
| Collagen (3.2 µg/mL) | 400 | Strong Inhibition | [1] |
| Collagen (3.2 µg/mL) | 800 | Strong Inhibition | [1] |
| ADP | 800 | 54.0 ± 11.2 | [1] |
| TRAP-6 | 100-800 | Strong Inhibition | [1] |
Note: "Significant" and "Strong" inhibition are as described in the source literature, with quantitative details for collagen not fully specified in the provided snippets.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the impact of the this compound on platelet aggregation.
Human Platelet Aggregation Assay (Whole Blood)
This protocol describes the measurement of platelet aggregation in human whole blood using a Multiplate analyzer.
Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Human whole blood collected from healthy donors.
-
This compound.
-
Scrambled control peptide.
-
Vehicle (0.9% NaCl).
-
Platelet agonists: Collagen (3.2 µg/mL), ADP, TRAP-6.
-
Multiplate analyzer.
Procedure:
-
Incubate human whole blood with increasing concentrations of this compound (e.g., 100, 400, 800 µmol/L), a scrambled control peptide, or vehicle for 3 minutes.
-
Add a platelet agonist (e.g., 3.2 µg/mL collagen) to trigger aggregation.
-
Measure platelet aggregation using the Multiplate analyzer according to the manufacturer's instructions.
-
Record and analyze the aggregation data to determine the percentage of inhibition.
Experimental Workflow
The workflow for the platelet aggregation assay is depicted below.
Caption: Workflow for in vitro platelet aggregation assay.
In Vitro Thrombus Formation under Shear Conditions
This protocol assesses the effect of TAX2 on thrombus formation on a collagen matrix under arterial shear stress.
Objective: To evaluate the ability of TAX2 to delay thrombus formation under physiologically relevant flow conditions.
Materials:
-
Anticoagulated whole blood from wild-type or Thbs1-/- mice.
-
Rhodamine 6G (10 µg/mL).
-
This compound (100 µmol/L).
-
Vehicle (0.9% NaCl).
-
Collagen-coated matrix.
-
Perfusion chamber.
-
Epifluorescent microscope.
Procedure:
-
Incubate anticoagulated whole blood with Rhodamine 6G and either this compound (100 µmol/L) or vehicle for 10 minutes at 37°C.
-
Perfuse the treated blood over a collagen matrix at an arterial shear rate of 1500 s-1.
-
Observe and record the progression of platelet adhesion and thrombus formation using an epifluorescent microscope.
-
Analyze the images to quantify thrombus size and formation kinetics.
In Vivo Efficacy and Safety
Studies in murine models of chemically induced arterial thrombosis have demonstrated that TAX2 administration delays the time to complete thrombotic occlusion.[1] Importantly, these antithrombotic effects are achieved without a corresponding increase in bleeding risk or alterations in hematologic parameters, highlighting the favorable safety profile of TAX2.[1][3] The in vivo effects of TAX2 recapitulate those observed in TSP-1-deficient mice, confirming its on-target efficacy.[1]
Conclusion
The this compound represents a promising novel antithrombotic agent that selectively targets the TSP-1:CD47 signaling axis. Its ability to potently inhibit platelet aggregation induced by multiple agonists, coupled with a lack of increased bleeding risk in preclinical models, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of TAX2 and the broader field of TSP-1/CD47 antagonism in thrombotic disorders.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Towards the Therapeutic Use of Thrombospondin 1/CD47 Targeting this compound as an Antithrombotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 6. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Foundational Research of TAX2 Peptide in Cancer
This technical guide provides a comprehensive overview of the foundational research on the this compound, a promising agent in the field of oncology. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. This document is intended to serve as a core resource for professionals engaged in cancer research and the development of novel therapeutics.
Introduction to this compound
The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2][3][4][5] It was designed through protein-protein docking and molecular dynamics simulations to act as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][6][7][8][9] TSP-1 is a multi-modular glycoprotein (B1211001) that is often overexpressed in the tumor microenvironment and plays a significant role in tumor progression, angiogenesis, and immune evasion.[1][6][7][8][9][10] By selectively targeting the TSP-1:CD47 axis, the this compound has demonstrated potent anti-cancer effects in a variety of preclinical models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian cancer.[1][2][3][4][11]
Mechanism of Action
The primary mechanism of action of the this compound is its function as an orthosteric antagonist of the TSP-1:CD47 interaction.[2][5][11][12] This targeted disruption leads to two major downstream anti-cancer effects: anti-angiogenesis and immunomodulation.
2.1. Anti-Angiogenic Effects
Unexpectedly, while designed to block the anti-angiogenic signal of TSP-1 through CD47, the this compound exhibits potent anti-angiogenic properties.[1][6][7][8][9] By preventing TSP-1 from binding to CD47, TAX2 promotes the binding of TSP-1 to the CD36 receptor.[1][7][8][9][13] This enhanced TSP-1:CD36 interaction leads to the disruption of VEGFR2 activation and a subsequent decrease in downstream nitric oxide (NO) signaling.[1][2][4][6][7][8][9][13] The overall result is an inhibition of endothelial cell migration and the disruption of tumor vascularization, leading to extensive tumor necrosis.[1][2][3][4][6][7][8][9][10]
2.2. Immunomodulatory Effects
The TSP-1:CD47 interaction is also known to inhibit adaptive immunity, contributing to a tumor-tolerant microenvironment.[2][12] By blocking this interaction, the this compound can activate anti-cancer adaptive immunity.[2][5][12] This is particularly relevant as exhausted T cells in the tumor microenvironment show increased levels of CD47, and the binding of TSP-1 further weakens these immune cells.[14] The this compound has been shown to preserve T-cell function, leading to more active T cells that can better infiltrate and attack the tumor.[14][15] Furthermore, TAX2 has demonstrated synergistic effects when combined with anti-PD-1 immune checkpoint inhibitors.[2][5][12]
Preclinical Efficacy of this compound
The anti-cancer properties of the this compound have been documented in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Assay Type | Cell Line/Model | TAX2 Concentration | Observed Effect | Reference |
| Endothelial Cell Migration (Wound-Healing Assay) | HUVEC | 100 µM | ~50% inhibition of migration | [1] |
| Endothelial Cell Migration (Boyden Chamber Assay) | HUVEC | 100 µM | Significant inhibition of migration | [7] |
| Angiogenesis (Tube Formation Assay) | HUVEC | 100 µM | Inhibition of microvascular network formation | [7] |
Table 2: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Melanoma (subcutaneous B16F1 cells) | C57BL/6 | 10 mg/kg; IP at days 3, 5, 7 | Delayed but extensive tumor necrosis | [7] |
| Pancreatic Carcinoma (MIA PaCa-2 xenograft) | Nude mice | Systemic administrations | 2-fold decrease in the growth of pre-established tumors | [1][16] |
| Neuroblastoma (SK-N-BE(2) & SK-N-SH xenografts) | NMRI nude mice | Systemic administrations | Significant inhibition of tumor burden in mice with large pre-established tumors | [11] |
| Ovarian Carcinoma (ID8 cells) | C57BL/6JRj | 30 mg/kg | Inhibition of tumor growth and metastatic dissemination; activation of anti-tumor immunity | [4] |
| Melanoma and Colorectal Tumors | Mouse models | Not specified | Slowed tumor progression; synergistic effects with PD-1 immunotherapy | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to characterize the this compound.
4.1. Co-Immunoprecipitation (Co-IP) to Demonstrate TAX2-Mediated Disruption of TSP-1:CD47 Interaction
This protocol is based on the methodology described for Human Umbilical Vein Endothelial Cells (HUVECs).[1]
-
Cell Treatment: Culture HUVECs to near confluence. Treat the cells with 100 µM this compound or a scrambled control peptide for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Pre-clear the supernatant by incubating with non-specific IgGs and protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CD47 antibody (e.g., clone B6H12) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and immunoblot with specific antibodies for TSP-1 and CD47 to detect the co-immunoprecipitated proteins.
4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for TAX2 and TSP-1 Binding
This protocol is based on the methodology used to confirm the direct binding of TAX2 to TSP-1.[1][7]
-
Plate Coating: Immobilize human platelet TSP-1 (e.g., 5 µg/mL) on ELISA microtiter plates overnight at 4°C.
-
Blocking: Wash the plates and block with a solution of 1% (w/v) BSA in PBS for 1-2 hours at room temperature.
-
Peptide Incubation: Add biotinylated this compound or a biotinylated scrambled control peptide (e.g., 10 µg/mL) to the wells. For competition assays, add increasing concentrations of non-biotinylated TAX2 along with the biotinylated peptide. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plates thoroughly to remove unbound peptides.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Substrate Addition: After washing, add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
4.3. In Vivo Tumor Xenograft Studies
This is a generalized protocol based on studies with melanoma and pancreatic carcinoma models.[1][7]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^5 B16F1 melanoma cells or MIA PaCa-2 pancreatic carcinoma cells) into the flank of immunocompromised mice (e.g., C57BL/6 for syngeneic models or nude mice for xenografts).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Begin treatment with intraperitoneal (IP) or other systemic injections of the this compound (e.g., 10 mg/kg) or a vehicle control. The treatment schedule will vary depending on the study design (e.g., every other day).
-
Monitoring: Monitor tumor volume regularly using calipers. Animal body weight and general health should also be monitored.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for histopathological analysis (e.g., H&E staining, immunohistochemistry for vascular markers).
Therapeutic Potential and Future Directions
The foundational research on the this compound has established it as a promising anti-cancer agent with a dual mechanism of action. Its ability to inhibit angiogenesis and modulate the immune system makes it an attractive candidate for further development, both as a monotherapy and in combination with other cancer treatments, such as immune checkpoint inhibitors.[2][5][12][14][15]
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the stability, distribution, and optimal dosing of the this compound in vivo.
-
Combination Therapies: Further investigation into synergistic effects with other anti-cancer agents, including chemotherapy and other immunotherapies.[2][5][12]
-
Biomarker Discovery: Identification of biomarkers that could predict patient response to TAX2 therapy.
-
Clinical Translation: Moving the this compound from preclinical models into early-phase clinical trials to assess its safety and efficacy in human cancer patients.
Conclusion
The this compound represents a novel and promising strategy in cancer therapy. By selectively targeting the TSP-1:CD47 axis, it effectively disrupts tumor angiogenesis and enhances anti-tumor immunity. The robust preclinical data across multiple cancer types underscores its potential for clinical development. This guide provides a foundational understanding of the this compound, which should aid researchers and drug developers in their efforts to translate this promising molecule into a viable cancer treatment.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vanguardngr.com [vanguardngr.com]
- 15. Reviving Exhausted Immune Cells Boosts Tumor Elimination | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 16. researchgate.net [researchgate.net]
Methodological & Application
TAX2 Peptide: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TAX2 peptide is a novel cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2][3] It functions as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2][4] By preventing this interaction, TAX2 unexpectedly exhibits potent anti-angiogenic properties.[2][4][5] This document provides detailed protocols for in vitro studies designed to investigate the mechanism and efficacy of the this compound in cancer cell models. The described methodologies include assays for assessing cell viability, migration, tube formation, and the underlying signaling pathways.
Mechanism of Action
This compound selectively binds to TSP-1, thereby preventing its interaction with the CD47 receptor.[2][4][5] This selective antagonism promotes the binding of TSP-1 to the CD36 receptor, which leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and a subsequent reduction in downstream nitric oxide (NO) signaling.[2][4][5][6] This cascade of events ultimately results in the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[2][3]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro experiments investigating the effects of the this compound.
Table 1: Binding Affinity and Competition
| Experiment | Peptide | Concentration | Result | Reference |
| ELISA Binding Assay | Biotinylated TAX2 | 10 µg/mL | Binds to immobilized TSP-1 | [2] |
| ELISA Binding Assay | Biotinylated Scrambled Peptide | 10 µg/mL | No binding to immobilized TSP-1 | [2] |
| Competitive Binding Assay | Unlabeled TAX2 | 0.001 to 5 mg/mL | Dose-dependent inhibition of biotinylated TAX2 binding to TSP-1 | [2] |
Table 2: In Vitro Anti-Angiogenic Activity
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Endothelial Cell Migration | HUVEC | This compound | 100 µM | Inhibition of migration | [7] |
| Tube Formation Assay | HUVEC | This compound | 100 µM | 40% inhibition of pseudo-tube network formation | [7] |
| Aortic Ring Assay | Mouse Aortic Rings | This compound | Not Specified | Marked inhibition of microvessel sprouting | [5] |
Experimental Protocols
Peptide Handling and Solubilization
The this compound (linear dodecapeptide: IEVSQLLKGDAS or cyclic disulfide analogue: CEVSQLLKGDAC) and a scrambled control peptide (e.g., LSVDESKAQGIL) should be synthesized and purified.[2]
-
Solubilization: For in vitro assays, peptides should be solubilized in the appropriate cell culture medium.[2] For stock solutions, sterile, nuclease-free water or a suitable buffer can be used.
Caption: General experimental workflow for in vitro studies of this compound.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis in vitro.[2][7]
-
Culture Conditions: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
To ensure that the observed anti-angiogenic effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a suitable method.[8]
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[8]
-
Treat the cells with varying concentrations of this compound and a scrambled control peptide for 24 hours.[8]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the untreated control.
-
Endothelial Cell Migration Assay
This assay evaluates the effect of the this compound on the migratory capacity of endothelial cells, a key step in angiogenesis.
-
Method: A Transwell migration assay is a standard method.[5]
-
Protocol:
-
Plate HUVECs (e.g., 5 x 10^4 cells/well) into the upper chamber of a Transwell insert.[7]
-
Incubate the cells in EGM-2 containing 100 µM this compound or a scrambled control.[7]
-
After 12 hours, fix and stain the cells that have migrated to the lower surface of the membrane.[7]
-
Count the migrated cells under a microscope. Results can be expressed as the percentage of migrated cells compared to the control.[7]
-
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Method: HUVECs are cultured on a Matrigel layer.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs (e.g., 5 x 10^4 cells/well) onto the Matrigel layer in the presence of 100 µM this compound or a scrambled control.[7]
-
After 8 hours of incubation, visualize the formation of tube-like structures using an inverted microscope.[7]
-
Quantify the total length of the network and the number of branching points using image analysis software.[7]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm that TAX2 disrupts the interaction between TSP-1 and CD47 in a cellular context.[5]
-
Protocol:
-
Treat HUVECs with this compound (e.g., 100 µM) or a scrambled control.[7]
-
Lyse the cells and immunoprecipitate CD47 using an anti-CD47 antibody. Use a non-specific IgG as a negative control.[5][7]
-
Separate the immunocomplexes by SDS-PAGE and transfer to a membrane.
-
Perform a western blot to detect co-immunoprecipitated TSP-1 using a specific anti-TSP-1 antibody.[5][7]
-
Western Blot Analysis for VEGFR2 Phosphorylation
This experiment determines the effect of TAX2 on the activation of VEGFR2, a key receptor in angiogenesis signaling.
-
Protocol:
-
Treat HUVECs with this compound.
-
Lyse the cells and quantify the protein concentration.[5]
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with 5% non-fat dried milk in TBST.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total VEGFR2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[9]
-
Conclusion
The this compound presents a promising anti-angiogenic agent with a unique mechanism of action. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of TAX2 and similar peptides. These studies are crucial for elucidating the molecular mechanisms underlying its anti-cancer effects and for advancing its development as a potential therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity | MDPI [mdpi.com]
- 4. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes and Protocols for In Vivo Administration of TAX2 Peptide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of the TAX2 peptide in murine models, summarizing key quantitative data and detailing experimental protocols based on published literature. The this compound is a cyclic antagonist of the thrombospondin-1 (TSP-1):CD47 interaction, demonstrating significant anti-tumor and immunomodulatory effects in various preclinical cancer models.[1][2][3]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice, highlighting its therapeutic potential across different cancer models.
Table 1: Ovarian Carcinoma Models
| Mouse Strain | Cancer Cell Line | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| C57BL/6JRj | ID8 (subcutaneous) | 30 mg/kg BW, thrice weekly | 4 weeks | Inhibition of tumor growth, activation of anti-cancer adaptive immunity.[1] | [1] |
| C57BL/6JRj | ID8 (intraperitoneal) | 30 mg/kg BW, thrice weekly | 8 weeks | Inhibition of metastatic dissemination, activation of anti-cancer adaptive immunity.[1] | [1] |
Table 2: Melanoma Model
| Mouse Strain | Cancer Cell Line | Dosage and Administration | Treatment Schedule | Key Outcomes | Reference |
| C57BL/6 | B16F1 (subcutaneous) | 10 mg/kg, intraperitoneal | Days 3, 5, and 7 post-inoculation | Disruption of tumor vascularization, extensive tumor necrosis, inhibition of lung metastases formation and growth, promotion of intra-tumor lymphocytic infiltration.[1][4] | [1][4] |
Table 3: Pancreatic Carcinoma Model
| Mouse Strain | Cancer Cell Line | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| BALB/c nu/nu | MIA PaCa-2 (subcutaneous) | 10 mg/kg, thrice weekly | 4 weeks | Inhibition of tumor growth and vascularization.[4] | [4] |
Table 4: Neuroblastoma Models
| Mouse Strain | Cancer Cell Line | Dosage and Administration | Key Outcomes | Reference |
| Not Specified | Not Specified | Biologically relevant doses | Significant inhibition of tumor burden in mice with large pre-established tumors, alteration of xenograft vascularization.[2] | [2] |
Signaling Pathway and Mechanism of Action
The this compound functions as an orthosteric antagonist that selectively disrupts the interaction between thrombospondin-1 (TSP-1) and the CD47 receptor.[1][3] This interference with the TSP-1:CD47 axis leads to a cascade of anti-tumor effects. A key mechanism is the promotion of TSP-1 binding to the CD36 receptor, which in turn disrupts VEGFR2 activation and downstream nitric oxide (NO) signaling.[4][5][6][7] This disruption of VEGFR2 signaling contributes to the anti-angiogenic properties of TAX2, leading to the inhibition of tumor-associated vascular networks and subsequent tumor necrosis.[1][4] Furthermore, by blocking the TSP-1:CD47 interaction, which is known to inhibit adaptive immunity, TAX2 treatment activates an anti-tumor immune response, converting poorly immunogenic tumors into ones with effective anti-tumor T-cell immunity.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound in mice.
Peptide Preparation and Administration
Objective: To prepare the this compound for in vivo administration and deliver it to the mice via the appropriate route.
Materials:
-
This compound (cyclic)
-
Vehicle (e.g., 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for the administration route)
Protocol:
-
Reconstitution: Dissolve the lyophilized this compound in the vehicle (e.g., 0.9% NaCl) to the desired stock concentration.[1] Ensure complete dissolution by vortexing gently.
-
Dilution: Based on the required dosage (e.g., 10 mg/kg or 30 mg/kg) and the weight of the individual mouse, calculate the volume of the peptide solution to be administered.[1][4] Prepare the final dilution in the vehicle if necessary.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse appropriately. Lift the mouse by the scruff of the neck and turn it to expose the abdomen. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of the this compound solution.[4]
-
Subcutaneous (s.c.) Injection: Pinch a fold of skin on the back of the mouse, between the shoulder blades. Insert the needle into the base of the skin tent and inject the peptide solution.
-
Tumor Cell Inoculation and In Vivo Efficacy Studies
Objective: To establish tumor models in mice and assess the efficacy of this compound treatment on tumor growth and metastasis.
Materials:
-
Cancer cell lines (e.g., ID8, B16F1, MIA PaCa-2)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. On the day of inoculation, harvest the cells, wash with PBS, and resuspend them in PBS or medium at the required concentration (e.g., 5 x 10^6 cells for ID8, 2.5 x 10^5 cells for B16F1, 3 x 10^6 cells for MIA PaCa-2).[1][4]
-
Tumor Inoculation:
-
Treatment Initiation: Begin this compound administration at the time point specified in the experimental design (e.g., starting on day 3 or day 10 post-inoculation).[4] Administer the peptide according to the predetermined schedule (e.g., thrice weekly).[1][4]
-
Tumor Growth Monitoring: For subcutaneous tumors, measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Metastasis Assessment: For metastatic models, monitor the mice for signs of disease progression. At the end of the study, sacrifice the mice and perform necropsy to assess the extent of metastatic dissemination.
-
Data Analysis: Compare the tumor growth curves or metastatic burden between the TAX2-treated group and the vehicle-treated control group to determine the efficacy of the treatment.
Assessment of Angiogenesis
Objective: To evaluate the effect of this compound treatment on tumor vascularization.
Materials:
-
Tumor tissue samples
-
Fixatives (e.g., formalin)
-
Paraffin embedding reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
Microscope
-
Imaging software for quantification
Protocol:
-
Tissue Collection and Processing: At the end of the in vivo study, excise the tumors and fix them in formalin. Process the tissues and embed them in paraffin.
-
Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for an endothelial cell marker such as CD31 to visualize blood vessels.
-
Microvessel Density (MVD) Analysis: Capture images of the stained tumor sections using a microscope. Quantify the microvessel density by counting the number of stained vessels per field of view or by measuring the total stained area using imaging software.
-
Data Analysis: Compare the MVD between the TAX2-treated and control groups to determine the anti-angiogenic effect of the peptide.
Evaluation of Anti-Tumor Immune Response
Objective: To characterize the immune cell infiltrate within the tumor microenvironment following TAX2 treatment.
Materials:
-
Tumor tissue samples
-
Reagents for tissue dissociation (e.g., collagenase, DNase)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them to obtain a single-cell suspension.
-
Flow Cytometry Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies specific for different immune cell populations (e.g., T cells, helper T cells, cytotoxic T cells, regulatory T cells).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the proportions of different immune cell subsets within the tumors.
-
Data Analysis: Compare the immune cell profiles of tumors from TAX2-treated mice with those from control mice to assess the immunomodulatory effects of the peptide.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a new unpredicted anti-cancer agent. | Sigma-Aldrich [merckmillipore.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Dosage of TAX2 Peptide for Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the TAX2 peptide in preclinical melanoma models, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.
Introduction
TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47. It acts as an antagonist to the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2][3][4][5] This antagonism unexpectedly leads to potent anti-angiogenic and immunomodulatory effects within the tumor microenvironment, making TAX2 a promising candidate for cancer therapy.[1][2][3][4][5] In melanoma models, TAX2 has been shown to induce extensive tumor necrosis, disturb tumor vascularization, and promote the infiltration of T lymphocytes.[1][3][4][6]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of this compound in melanoma models.
| Parameter | Value | Details | Source |
| Peptide | TAX2 | Cyclic 12-amino acid peptide derived from CD47 | [3][4] |
| Melanoma Model | B16F1 murine melanoma | Syngeneic allograft model | [1][2][4] |
| Animal Model | C57BL/6 mice | Immunocompetent mice | [1][2][4] |
| Dosage | 10 mg/kg | Per administration | [1][2][4] |
| Route of Administration | Intraperitoneal (i.p.) injection | Systemic administration | [1][2][4] |
| Treatment Schedule | Days 3, 5, and 7 post-tumor cell inoculation | Early intervention in tumor growth | [1][2][4] |
| In Vitro Optimal Concentration | 100 µM | For inhibition of endothelial cell migration | [1][2] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound involves the modulation of the TSP-1 signaling axis in the tumor microenvironment.
Caption: this compound signaling pathway in the tumor microenvironment.
Under normal conditions, the interaction between TSP-1 and CD47 can promote angiogenesis.[1][5] The this compound binds to TSP-1, preventing its interaction with CD47.[1][2][5] This selective inhibition enhances the binding of TSP-1 to another receptor, CD36.[1][2][5] The engagement of CD36 leads to the inhibition of VEGFR2 activation, a key signaling pathway in angiogenesis, ultimately resulting in an anti-angiogenic response and tumor necrosis.[1][2][5] Furthermore, disrupting the TSP-1:CD47 interaction has been shown to increase the infiltration of CD3+ T cells into the tumor, suggesting an immunomodulatory role.[3][6]
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal dosage and efficacy of this compound in melanoma models.
In Vivo Murine Melanoma Model
This protocol outlines the establishment of a syngeneic melanoma model and subsequent treatment with this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Materials:
-
B16F1 murine melanoma cells
-
8-week-old female C57BL/6 mice
-
This compound (and scrambled control peptide)
-
Sterile PBS
-
Calipers
-
Micro-CT (μCT) and Magnetic Resonance Imaging (MRI) equipment
-
Reagents for histology and immunohistochemistry (H&E, anti-CD31, anti-CD3 antibodies)
Procedure:
-
Cell Preparation: Culture B16F1 melanoma cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the left flank of each C57BL/6 mouse.[1][2][4]
-
Treatment: On days 3, 5, and 7 post-tumor inoculation, administer this compound (10 mg/kg) or a scrambled control peptide via intraperitoneal injection.[1][2][4]
-
Tumor Monitoring:
-
Histopathology: Fix tumors in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess morphology and necrosis.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections using antibodies against CD31 to visualize and quantify microvascular density and CD3 to detect and quantify infiltrating T lymphocytes.
In Vitro Endothelial Cell Migration Assay
This assay evaluates the direct effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell migration chambers
-
This compound
-
Endothelial cell growth medium
-
Staining reagents (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed HUVECs in the upper chamber of a Transwell insert.
-
Treatment: Add endothelial cell growth medium containing various concentrations of this compound (e.g., up to 100 µM) or a control peptide to the lower chamber.[2]
-
Incubation: Incubate the chambers for a specified period (e.g., 12 hours) to allow for cell migration.[2]
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Quantify the number of migrated cells by counting under a microscope or by eluting the stain and measuring absorbance.
-
Conclusion
The provided data and protocols offer a solid foundation for investigating the therapeutic potential of this compound in melanoma. The optimal in vivo dosage in a syngeneic murine model has been established at 10 mg/kg administered intraperitoneally in the early stages of tumor development. The anti-tumor effects are attributed to a unique mechanism involving the disruption of the TSP-1:CD47 interaction, leading to anti-angiogenic and pro-immune responses. Researchers can adapt and build upon these protocols to further explore the efficacy of this compound, including its potential in combination therapies.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lumican delays melanoma growth in mice and drives tumor molecular assembly as well as response to matrix-targeted TAX2 therapeutic peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAX2 Peptide in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAX2 peptide is a cyclic dodecapeptide that functions as an orthosteric antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2][3] In the context of ovarian cancer, TAX2 has demonstrated significant therapeutic potential by exhibiting a dual mechanism of action: anti-angiogenesis and activation of anti-tumor immunity.[1][2][3] These application notes provide an overview of the this compound, its mechanism of action, and detailed protocols for its use in ovarian cancer research.
Physicochemical Properties of this compound
The this compound has been characterized as stable and soluble in clinically relevant solvents, with a favorable safety profile in preclinical models.[1][2][3]
| Property | Description |
| Sequence | CEVSQLLKGDAC (disulfide bridge between Cys1 and Cys12) |
| Molecular Formula | C49H84N12O17S2 |
| Molecular Weight | 1193.38 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water and 0.9% NaCl |
| Stability | Stable under various storage and handling conditions |
Mechanism of Action in Ovarian Cancer
This compound's anti-cancer effects in ovarian cancer stem from two primary mechanisms:
-
Anti-Angiogenesis: TAX2 disrupts the interaction between TSP-1 and CD47. This unexpectedly promotes the binding of TSP-1 to the CD36 receptor on endothelial cells. The formation of the TSP-1/CD36 complex leads to the inhibition of VEGFR2 signaling, a critical pathway for angiogenesis. This results in the disruption of tumor-associated vascular networks and promotes tumor necrosis.[1][3]
-
Immune Activation: The TSP-1:CD47 signaling axis is known to create a tolerogenic tumor microenvironment by directly inhibiting T-cell activation. By blocking this interaction, this compound can convert poorly immunogenic tumors into ones that exhibit effective anti-tumor T-cell immunity.[1][2][3] This includes promoting the infiltration of CD4+ and CD8+ T-cells into the tumor. In preclinical models, TAX2 has also been shown to synergize with anti-PD-1 immune checkpoint inhibitors.[1][2]
Signaling Pathway of this compound's Anti-Angiogenic Effect
Caption: this compound's anti-angiogenic signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in ovarian cancer models.
In Vivo Tumor Growth Inhibition
| Cell Line | Mouse Model | TAX2 Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| A2780 | BALB/c nude | 10 mg/kg, i.p., 3x/week | 2 weeks | ~2-fold inhibition | [2] |
| SK-OV-3 | BALB/c nude | 10 mg/kg, i.p., 3x/week | 7 weeks | ~2-fold inhibition | [2] |
| ID8 | C57BL/6JRj | 30 mg/kg, i.p., 3x/week | 4 weeks (s.c.) | Significant inhibition | [1] |
| ID8 | C57BL/6JRj | 30 mg/kg, i.p., 3x/week | 8 weeks (i.p.) | Inhibition of metastatic dissemination | [1] |
In Vivo Immune Cell Modulation (ID8 Syngeneic Model)
| Immune Cell Type | Effect of TAX2 Treatment | Reference |
| CD4+ T-cells | Tendency of increased recruitment into ascites | [1] |
| CD8+ T-cells | Trend towards increased recruitment into the tumor | [1] |
| Macrophages | No significant impact on tumor recruitment | [1] |
| B-cells (CD45R+) | No apparent effect in ascites | [1] |
Experimental Protocols
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the effect of this compound on the growth of human ovarian cancer xenografts in immunodeficient mice.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SK-OV-3)
-
Female BALB/c nude mice (6-8 weeks old)
-
This compound (lyophilized)
-
Sterile 0.9% NaCl solution (vehicle)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture A2780 or SK-OV-3 cells in appropriate medium. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Reconstitute the lyophilized this compound in sterile 0.9% NaCl. Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, three times a week. The control group receives an equivalent volume of 0.9% NaCl.[2]
-
Endpoint Analysis: Continue treatment for the specified duration (e.g., 2-7 weeks). At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumors can be processed for further analysis such as immunohistochemistry.
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of ovarian cancer cells in vitro.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SK-OV-3)
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (no cells) as a background control and cells with medium but no peptide as a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: In Vitro Apoptosis Assay (Annexin V Staining)
Objective: To assess the induction of apoptosis in ovarian cancer cells by this compound.
Materials:
-
Ovarian cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin (B1180172) V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed ovarian cancer cells in 6-well plates. Once attached, treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the immune cell populations within ovarian tumors from mice treated with this compound.
Materials:
-
Tumor tissue from the in vivo syngeneic model (e.g., ID8)
-
Tumor dissociation kit
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Excise the tumor and mechanically dissociate it into small pieces. Enzymatically digest the tissue using a tumor dissociation kit and a gentleMACS Dissociator to obtain a single-cell suspension.
-
Cell Filtration and Lysis: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.
-
Cell Staining: Wash the cells with FACS buffer and resuspend them at 1 x 10^7 cells/mL. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to gate on leukocyte populations (CD45+) and subsequently identify T-cell subsets (CD3+, CD4+, CD8+). Compare the percentages of these populations between TAX2-treated and control groups.[1]
Conclusion
The this compound represents a promising therapeutic agent for ovarian cancer due to its dual action on angiogenesis and the tumor immune microenvironment. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of TAX2 in preclinical ovarian cancer models. Further research is warranted to fully elucidate its therapeutic potential and to explore combination strategies with other anti-cancer agents.
References
Application Notes and Protocols for TAX2 Peptide in Neuroblastoma Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the TAX2 peptide, a promising therapeutic agent, and its preclinical applications in neuroblastoma. Detailed protocols for key experiments are included to facilitate further research and development.
Introduction to this compound
TAX2 is a cyclic dodecapeptide derived from the CD47 receptor that acts as an orthosteric antagonist to the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2] This interaction is crucial in various physiological and pathological processes, including angiogenesis and immune response. By selectively disrupting the TSP-1:CD47 binding, TAX2 exhibits significant anti-angiogenic and anti-tumor properties in several preclinical cancer models, including melanoma, pancreatic carcinoma, and neuroblastoma.[1][3]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the TSP-1:CD47 interaction. This blockage unexpectedly leads to an anti-angiogenic effect. TAX2 promotes the binding of TSP-1 to another receptor, CD36.[4] The enhanced TSP-1:CD36 interaction is known to inhibit the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis. This disruption of VEGFR2 activation ultimately leads to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[4] In the context of neuroblastoma, TAX2 has been shown to significantly inhibit tumor burden and sharply alter xenograft vascularization in preclinical models.[5]
Preclinical Efficacy in Neuroblastoma
Preclinical studies have demonstrated the therapeutic potential of TAX2 in neuroblastoma using xenograft models with human neuroblastoma cell lines.
In Vivo Studies
In vivo studies utilized MYCN-amplified (SK-N-BE(2)) and MYCN-non-amplified (SK-N-SH) human neuroblastoma cell lines implanted in nude mice. Systemic administration of TAX2 resulted in a significant inhibition of tumor growth in both models.[5] While specific quantitative data on the percentage of tumor growth inhibition is not publicly available, the studies reported a sharp alteration in xenograft vascularization and a significant reduction in overall tumor burden.[5]
Quantitative Data from Preclinical Studies
While specific quantitative data for the neuroblastoma studies are not detailed in the available literature, the following tables summarize representative data from preclinical studies of TAX2 in other cancer models to provide an indication of its potency.
Table 1: In Vivo Efficacy of this compound in a Pancreatic Carcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 38 ± SE | Fold Decrease vs. Control |
| Control | Approx. 1200 | - |
| TAX2 (10 mg/kg) | Approx. 600 | 2 |
Data is estimated from graphical representations in "Identification of this compound as a new unpredicted anti-cancer agent" and serves as a representative example of TAX2's in vivo efficacy.[4]
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Treatment | Result |
| Endothelial Cell Migration | HUVEC | 100 µM TAX2 | ~40% inhibition of pseudo-tube network formation |
| cGMP Production | HUVEC | 100 µM TAX2 | ~25% decrease after NO stimulation |
This data highlights the anti-angiogenic mechanism of TAX2 on Human Umbilical Vein Endothelial Cells (HUVECs).[4]
Experimental Protocols
The following are detailed, representative protocols for conducting preclinical studies with the this compound in neuroblastoma, based on published methodologies.[4][5]
Protocol 1: In Vivo Neuroblastoma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine subcutaneous xenograft model of neuroblastoma.
Materials:
-
SK-N-BE(2) or SK-N-SH human neuroblastoma cells
-
Athymic nude mice (e.g., NMRI-nude), 6-8 weeks old
-
This compound (lyophilized)
-
Sterile 0.9% saline
-
Matrigel (optional)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile saline or a 1:1 mixture of saline and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration:
-
Reconstitute lyophilized this compound in sterile 0.9% saline to a final concentration for a dosage of 10 mg/kg.
-
Administer this compound via intraperitoneal (i.p.) injection three times a week.
-
The control group should receive i.p. injections of the vehicle (sterile 0.9% saline) on the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for vascularization markers like CD31).
-
Protocol 2: Evaluation of Tumor Vascularization by Immunohistochemistry
Objective: To assess the effect of this compound on tumor vascularization in neuroblastoma xenografts.
Materials:
-
Excised tumor tissues from the in vivo study
-
Formalin or paraformaldehyde for fixation
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody against CD31 (PECAM-1)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
Procedure:
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tumor blocks.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD31 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained sections.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks TSP-1/CD47 interaction, promoting TSP-1/CD36 binding and inhibiting angiogenesis.
Experimental Workflow for In Vivo Neuroblastoma Study
Caption: Workflow for evaluating TAX2 efficacy in a neuroblastoma xenograft model.
Logical Relationship of TAX2's Anti-Angiogenic Effect
Caption: Logical cascade of TAX2's anti-angiogenic mechanism leading to tumor growth inhibition.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting the CD47/thrombospondin-1 signaling axis regulates immune cell bioenergetics in the tumor microenvironment to potentiate antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation with TAX2 Peptide to Demonstrate TSP-1:CD47 Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a matricellular protein that plays a critical role in the tumor microenvironment and cardiovascular system. Its interaction with the cell surface receptor CD47 initiates signaling cascades that can inhibit angiogenesis and modulate immune responses.[1][2] The development of agents that can selectively disrupt the TSP-1:CD47 interaction is of significant interest for therapeutic applications, including cancer and cardiovascular diseases.[3] The TAX2 peptide is a novel cyclic peptide designed as a selective antagonist of the TSP-1:CD47 interaction.[1][3] This document provides detailed application notes and a comprehensive protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate and quantify the disruption of the TSP-1:CD47 protein-protein interaction by the this compound.
Principle of the Assay
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment. An antibody targeting a specific "bait" protein (e.g., CD47) is used to pull down the bait and any associated "prey" proteins (e.g., TSP-1) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting. To demonstrate the disruptive effect of the this compound, the Co-IP is performed in the presence and absence of the peptide. A reduction in the amount of co-immunoprecipitated prey protein in the presence of the this compound indicates a disruption of the protein-protein interaction.
Signaling Pathway Overview
The interaction between TSP-1 and CD47 triggers a signaling cascade that can have varied downstream effects depending on the cellular context. A simplified representation of this pathway and the point of intervention by the this compound is illustrated below.
References
Application Note: Determining TAX2 Peptide Binding Affinity using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for determining the binding affinity of the TAX2 peptide to its target protein, Thrombospondin-1 (TSP-1), using an Enzyme-Linked Immunosorbent Assay (ELISA). The this compound is a selective antagonist of the TSP-1 and CD47 interaction, playing a crucial role in angiogenesis and tumor microenvironment regulation.[1][2][3][4][5] Accurate measurement of its binding affinity to TSP-1 is essential for drug development and structure-activity relationship (SAR) studies. This document outlines two common ELISA-based methods for this purpose: a direct binding ELISA and a competitive binding ELISA.
Principle of the Assay
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6] In the context of measuring peptide binding affinity, an indirect ELISA format is often employed. This involves immobilizing the target protein (TSP-1) onto the wells of a microtiter plate. The plate is then incubated with varying concentrations of the biotinylated this compound. The amount of bound peptide is subsequently detected using an enzyme-conjugated streptavidin which catalyzes a colorimetric reaction. The intensity of the color produced is proportional to the amount of bound peptide, allowing for the determination of binding affinity.[7][8][9] The dissociation constant (Kd), a measure of binding affinity, can be calculated from the resulting data.[10][11][12]
Signaling Pathway Involving TAX2
The this compound was designed as a selective antagonist for the interaction between Thrombospondin-1 (TSP-1) and CD47.[1][2][3][4][5] By binding to TSP-1, TAX2 prevents the TSP-1:CD47 interaction.[1][3][4][5] An unexpected outcome of this is the promotion of TSP-1 binding to CD36-containing complexes. This enhanced interaction leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, ultimately resulting in an anti-angiogenic effect.[1][3][4][5]
Caption: Signaling pathway of this compound intervention.
Experimental Protocols
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Recombinant human Thrombospondin-1 (TSP-1)
-
Biotinylated this compound and unlabeled this compound
-
Scrambled control peptide (biotinylated)
-
Coating Buffer: 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate, pH 9.6[13][14]
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)[7][14]
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST[8][9]
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow: Direct Binding ELISA
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of this compound as a new unpredicted anti-cancer agent. | Sigma-Aldrich [merckmillipore.com]
- 6. jpt.com [jpt.com]
- 7. affbiotech.cn [affbiotech.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Titration ELISA as a Method to Determine the Dissociation Constant of Receptor Ligand Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Titration ELISA as a Method to Determine the Dissociation Constant of Receptor Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ulab360.com [ulab360.com]
- 14. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vivo Imaging of TAX2 Peptide Effects Using MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47. It acts as a selective antagonist of the thrombospondin-1 (TSP-1) interaction with CD47.[1][2][3][4][5][6][7][8][9][10] This antagonistic action unexpectedly promotes the binding of TSP-1 to CD36, which leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and a subsequent decrease in downstream nitric oxide (NO) signaling.[1][2][3][4][7][8][9] The culmination of this signaling cascade is a potent anti-angiogenic effect, making TAX2 a person of interest in cancer therapy research.[1][2][3][4][6][7][11]
Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that can be utilized to longitudinally monitor the therapeutic efficacy of anti-angiogenic agents like TAX2 in preclinical tumor models.[3][7][8][9][10] Specifically, dynamic contrast-enhanced MRI (DCE-MRI) can provide quantitative insights into tumor vascularity, perfusion, and vessel permeability. Furthermore, T2-weighted imaging can be employed to assess and quantify treatment-induced tumor necrosis.
These application notes provide detailed protocols for the in vivo administration of TAX2 peptide in tumor-bearing mouse models and subsequent imaging and analysis using MRI to evaluate its anti-angiogenic and pro-necrotic effects.
Signaling Pathway of this compound
The mechanism of action of the this compound involves a sophisticated modulation of cell signaling pathways that regulate angiogenesis. The following diagram illustrates the key interactions and downstream effects of TAX2.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on tumor characteristics as observed in preclinical mouse models. This data has been aggregated from published studies to provide a clear overview of the peptide's efficacy.
| Parameter | Animal Model | Tumor Type | Treatment Group | Control Group | Fold Change | Citation |
| Necrotic Area | C57BL/6 Mice | B16F1 Melanoma | ~60% of total tumor area | ~20% of total tumor area | ~3-fold increase | [9] |
| Tumor Volume | BALB/c nu/nu Mice | MIA PaCa-2 Pancreatic Carcinoma | Significant reduction | Vehicle | Data not quantified as fold change | [3] |
Experimental Protocols
I. In Vivo this compound Administration
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound (lyophilized)
-
Sterile, pyrogen-free saline or PBS
-
Sterile 1 mL syringes with 27-30G needles
-
Animal restrainer
-
70% ethanol (B145695) wipes
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound in sterile saline or PBS to a final concentration that allows for the desired dosage (e.g., 10 mg/kg) in a suitable injection volume (typically 100-200 µL for a mouse). Gently swirl to dissolve; do not vortex.
-
Animal Preparation: Acclimatize the tumor-bearing mouse (e.g., C57BL/6 with subcutaneous B16F1 melanoma allografts or BALB/c nude mice with MIA PaCa-2 pancreatic carcinoma xenografts) to the handling and restraint procedures.
-
Dosing: For a 10 mg/kg dose, weigh the mouse to calculate the precise volume of the reconstituted this compound solution to be administered.
-
Administration:
-
Restrain the mouse securely.
-
For intraperitoneal (IP) injection, locate the lower right or left abdominal quadrant.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 10-20 degree angle and inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer the this compound or vehicle control according to the study design. A typical regimen could be three times a week.[3]
-
Monitoring: Monitor the animals daily for any signs of toxicity and measure tumor volume with calipers regularly.
II. In Vivo MRI for Assessment of Tumor Vascularity and Necrosis
This protocol describes the use of MRI to visualize and quantify the effects of this compound on tumor vascularization and the induction of necrosis.
A. Animal Preparation for MRI:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (1-2% in oxygen) or an injectable anesthetic cocktail (e.g., ketamine/xylazine).
-
Place the anesthetized mouse on a heated animal bed to maintain body temperature throughout the imaging session.
-
For DCE-MRI, place a catheter in the tail vein for the administration of the contrast agent.
-
Position the mouse in the MRI scanner with the tumor centered in the imaging coil.
-
Monitor the animal's respiration and heart rate during the entire imaging procedure.
B. MRI Acquisition Protocol:
The following are suggested MRI sequences and parameters for a 7T small animal MRI scanner. These may need to be optimized based on the specific scanner and tumor model.
| Imaging Sequence | Purpose | Repetition Time (TR) | Echo Time (TE) | Flip Angle | Field of View (FOV) | Matrix Size | Slice Thickness | Notes |
| T2-Weighted Turbo Spin Echo (TSE) | Anatomical reference and visualization of necrosis | 2500-4000 ms | 30-60 ms | 90° | 30 x 30 mm | 256 x 256 | 1 mm | To identify the tumor and delineate necrotic regions, which often appear as hyperintense areas. |
| T1-Weighted Spin Echo (SE) | Pre-contrast baseline for DCE-MRI | 500-800 ms | 10-20 ms | 90° | 30 x 30 mm | 128 x 128 | 1 mm | Essential for calculating the change in signal intensity after contrast injection. |
| Dynamic Contrast-Enhanced (DCE) - T1-Weighted Gradient Echo (GRE) | Assess vascular permeability and perfusion | < 100 ms | 2-5 ms | 10-30° | 30 x 30 mm | 128 x 128 | 1 mm | Acquire a series of images before, during, and after a bolus injection of a Gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein. Temporal resolution should be high (e.g., 5-10 seconds per image). |
C. Image Analysis:
-
Tumor Volume and Necrosis Quantification:
-
On the T2-weighted images, manually or semi-automatically segment the total tumor volume and the necrotic core in each slice.
-
Calculate the total tumor volume and the necrotic volume by summing the areas from each slice and multiplying by the slice thickness.
-
The necrotic fraction can be expressed as (Necrotic Volume / Total Tumor Volume) x 100%.
-
-
DCE-MRI Analysis:
-
Co-register the dynamic T1-weighted images to correct for any motion.
-
Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.
-
Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time curves to generate parametric maps of Ktrans (volume transfer constant, reflecting vessel permeability) and ve (extracellular extravascular volume fraction).
-
Compare the Ktrans and ve values between the TAX2-treated and control groups to quantify the anti-angiogenic effects. A decrease in Ktrans is indicative of reduced vascular permeability and perfusion.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing the in vivo effects of the this compound using MRI.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize in vivo MRI for the evaluation of the anti-angiogenic and pro-necrotic effects of the this compound. By employing these methodologies, it is possible to gain valuable insights into the therapeutic potential of TAX2 and similar compounds in a preclinical setting, thereby accelerating their development as novel anti-cancer agents.
References
- 1. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRI probes | Longo Lab [cim.unito.it]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Non-invasive evaluation of antiangiogenic effect in a mouse tumor model by DCE-MRI with Gd-DTPA cystamine copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for µCT Analysis of Tumor Vascularization Following TAX2 Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAX2 peptide is a novel cyclic peptide designed as an orthosteric antagonist to the interaction between thrombospondin-1 (TSP-1) and the cell-surface receptor CD47.[1][2][3][4] This interaction is crucial in various physiological and pathological processes, including angiogenesis. By blocking the TSP-1:CD47 interaction, the this compound exhibits significant anti-angiogenic and anti-tumor properties.[2][3][5] It has been shown to disrupt tumor vascularization, induce extensive tumor necrosis, and inhibit tumor growth in several preclinical cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and glioblastoma.[1][2][3][6]
Micro-computed tomography (µCT) is a high-resolution imaging modality that enables non-invasive, three-dimensional visualization and quantification of tumor vasculature.[7][8][9] When used with a contrast agent, µCT allows for detailed analysis of vascular parameters such as vessel volume, density, diameter, and tortuosity. This makes it an invaluable tool for assessing the efficacy of anti-angiogenic therapies like the this compound.[2][5][10]
These application notes provide a detailed overview and protocols for utilizing µCT to analyze the effects of this compound treatment on tumor vascularization.
Mechanism of Action of this compound
The anti-angiogenic effect of the this compound is not due to a direct inhibition of angiogenesis. Instead, by blocking the TSP-1:CD47 interaction, TAX2 promotes the binding of TSP-1 to an alternative receptor, CD36.[2][5] This enhanced TSP-1/CD36 signaling axis disrupts the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream nitric oxide (NO) signaling pathway.[2][5][11] The downstream effects include the inhibition of endothelial cell migration and the abrogation of capillary-like structure formation, ultimately leading to a significant reduction in tumor angiogenesis.[2][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on tumor vascularization as determined by µCT analysis and other complementary methods in preclinical melanoma models.
| Vascular Parameter | Control | TAX2 Treatment | Percentage Change | Reference |
| Blood Vessel Mean Volume | Baseline | 2-fold reduction | -50% | [2] |
| Intratumoral MVD | Baseline | 60% diminution | -60% | [2] |
| Blood Vessel Length | Baseline | Significantly decreased | - | [2] |
| Blood Vessel Diameter | Baseline | Significantly decreased | - | [2] |
MVD: Microvessel Density
Experimental Protocols
Animal Models and Tumor Induction
-
Cell Lines : B16F1 melanoma cells or MIA PaCa-2 pancreatic carcinoma cells are commonly used.[2][10]
-
Animal Strains : C57BL/6 mice (for syngeneic models like B16F1) or immunodeficient mice such as BALB/c nu/nu or NMRI nude mice (for human cell line xenografts like MIA PaCa-2 and SK-N-BE(2) or SK-N-SH neuroblastoma).[1][2][10]
-
Tumor Cell Implantation : Subcutaneously inject 2.5 x 10^5 B16F1 melanoma cells into the flank of C57BL/6 mice.[10] For pancreatic carcinoma, inject MIA PaCa-2 cells subcutaneously.[2] For neuroblastoma models, SK-N-BE(2) or SK-N-SH human neuroblastoma cells are implanted in NMRI nude mice.[1]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring with a caliper. Tumor volume can be calculated using the formula: (length x width^2) / 2.
This compound Administration
-
Peptide Formulation : Reconstitute the lyophilized this compound in a sterile, clinically relevant solvent such as 0.9% NaCl.[3][13]
-
Dosage and Administration Route : Administer the this compound intraperitoneally (IP) at a dose of 10 mg/kg.[10]
-
Treatment Schedule : For early-stage tumor growth studies, inject the peptide at days 3, 5, and 7 post-tumor cell injection.[10] For established tumors, begin treatment when tumors reach a palpable size.
µCT Imaging and Analysis
-
Contrast Agent : Utilize an alkaline earth-based nanoparticulate contrast agent for vascular imaging.[2]
-
Longitudinal Monitoring : Perform µCT scans at multiple time points (e.g., day 7 and day 14 post-tumor challenge) to longitudinally monitor changes in tumor vascularization.[2][10]
-
Image Acquisition :
-
Image Analysis :
-
Use 3D image analysis software such as Amira 5.4.3 for segmentation and quantification.[2][10]
-
Segment the tumor volume and the associated vascular network.
-
Quantify vascular parameters including:
-
Total vessel volume
-
Vessel length
-
Vessel diameter
-
Vessel density
-
-
Generate 3D reconstructions of the tumor and its vasculature for visualization.
-
Experimental Workflow
Conclusion
The this compound represents a promising anti-cancer agent with a distinct anti-angiogenic mechanism of action.[2][3][5] µCT imaging provides a robust and quantitative method for evaluating the in vivo efficacy of TAX2 in disrupting tumor vascularization.[2][10] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the vascular effects of TAX2 and other anti-angiogenic compounds.
References
- 1. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Micro-CT imaging of tumor angiogenesis: quantitative measures describing micromorphology and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Application Notes: Utilizing a Scrambled Peptide as a Negative Control for TAX2-Mediated Inhibition of Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAX2 peptide, a cyclic dodecapeptide derived from the CD47 receptor, has been identified as a promising anti-cancer and anti-angiogenic agent.[1][2][3] Its mechanism of action involves binding to thrombospondin-1 (TSP-1) and preventing its interaction with the CD47 receptor.[1][2] This blockade unexpectedly promotes the binding of TSP-1 to an alternative receptor, CD36, which in turn disrupts VEGFR2 activation and downstream signaling, leading to an inhibition of angiogenesis.[1][3][4]
To rigorously validate that the observed biological effects of the this compound are a direct result of its specific amino acid sequence, it is imperative to use a proper negative control in all experimental designs. The gold standard for this purpose is a scrambled peptide.[5] A scrambled peptide control is synthesized with the identical amino acid composition as the active peptide (TAX2) but in a randomized sequence.[6] This ensures that the control peptide shares similar physicochemical properties, such as molecular weight and overall charge, but lacks the specific conformation required for biological activity. The absence of an effect with the scrambled peptide provides strong evidence that the activity of TAX2 is sequence-dependent and not due to non-specific peptide effects.[4][7]
These application notes provide detailed protocols for using a scrambled peptide as a negative control in key in vitro assays to study the anti-angiogenic properties of TAX2.
Peptide Specifications
For the following protocols, the sequences for the active this compound and a corresponding scrambled control are provided. The cyclic nature of TAX2, conferred by a disulfide bridge between two cysteine residues, is critical for its activity and should be mimicked in the scrambled control if possible to control for structural constraints.[8]
| Peptide Name | Sequence | Modifications |
| This compound | C-E-V-S-Q-L-L-K-G-D-A-C | Cyclized (Disulfide Bridge) |
| Scrambled Control | C-L-A-G-S-D-K-V-E-L-Q-C | Cyclized (Disulfide Bridge) |
| Note: The scrambled sequence is a representative example, generated by rearranging the amino acids of TAX2 while keeping the flanking cysteines for cyclization. Researchers should ensure their scrambled peptide has been validated to lack biological activity in the assays of interest. |
Signaling Pathway and Experimental Logic
The this compound functions by intercepting the TSP-1/CD47 signaling axis and redirecting TSP-1 to the CD36 receptor, which initiates an anti-angiogenic cascade. A scrambled peptide control is used in parallel in all experiments to demonstrate the sequence-specificity of these molecular events.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAX2 Peptide in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAX2 peptide is a cyclic antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction, demonstrating significant potential in oncology.[1][2][3] Its primary mechanisms of action include potent anti-angiogenic effects and modulation of the tumor microenvironment to promote an anti-tumor immune response.[1][2][4] Preclinical studies have shown its efficacy as a monotherapy in various cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian cancer.[1][3][4] While clinical data on TAX2 in combination with traditional chemotherapy is not yet available, its unique mechanism of action suggests a strong potential for synergistic or additive effects when used alongside standard cytotoxic agents.
These application notes provide a comprehensive overview of the current understanding of TAX2 and detailed protocols for preclinical evaluation of TAX2 in combination with chemotherapy.
Mechanism of Action: The TSP-1/CD47 Axis and TAX2 Intervention
Thrombospondin-1 (TSP-1), often overexpressed in the tumor microenvironment, interacts with the CD47 receptor on various cells, including endothelial and immune cells.[5] This interaction promotes tumor angiogenesis and immune evasion.[1][5] The this compound competitively binds to TSP-1, preventing its interaction with CD47.[3][6] This blockade leads to two primary anti-cancer effects:
-
Anti-Angiogenesis: By preventing TSP-1/CD47 signaling, TAX2 inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen, leading to tumor necrosis and growth inhibition.[1][3][6]
-
Immune Modulation: The TSP-1/CD47 axis suppresses the activity of T-cells. By blocking this interaction, TAX2 can enhance the anti-tumor immune response.[1][2]
This dual mechanism of action makes TAX2 a compelling candidate for combination therapies. By disrupting the tumor vasculature and enhancing immune surveillance, TAX2 may increase the delivery and efficacy of chemotherapeutic agents and overcome mechanisms of chemotherapy resistance.
Preclinical Data Summary
While direct preclinical data for TAX2 in combination with traditional chemotherapy is limited, studies on TAX2 as a monotherapy and in combination with immunotherapy provide a strong rationale for its use with cytotoxic agents.
Table 1: Summary of Preclinical Monotherapy Studies with this compound
| Cancer Model | Animal Model | TAX2 Dosage | Key Findings | Reference |
| Melanoma | Syngeneic (B16F10) | 10 mg/kg | Induced extensive tumor necrosis and disrupted tumor vascularization. | [1][3] |
| Pancreatic Carcinoma | Xenograft (MIA PaCa-2) | 10 mg/kg | Significantly inhibited tumor growth and vascularization. | [1][3] |
| Neuroblastoma | Xenograft (SK-N-BE(2), SK-N-SH) | Not specified | Induced significant inhibition of tumor burden in large, pre-established tumors. | [4] |
| Ovarian Carcinoma | Syngeneic (ID8) | 30 mg/kg | Inhibited tumor growth and metastatic dissemination; activated anti-cancer adaptive immunity. | [1][2] |
Table 2: Preclinical Study of a Mitochondria-Targeting Peptide with Paclitaxel (B517696) (Illustrative Example of Peptide-Chemotherapy Synergy)
| Cancer Model | Combination | Key Findings | Reference |
| Breast Cancer (MCF-7, MDA-MB-231) | Mito-FF peptide + Paclitaxel | Synergistic reduction in cell viability and tumor volume in xenograft models. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following protocols are designed for the preclinical evaluation of TAX2 in combination with standard-of-care chemotherapy for pancreatic and ovarian cancers.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of TAX2 in combination with gemcitabine (B846) (for pancreatic cancer) or carboplatin (B1684641) (for ovarian cancer) and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Pancreatic (e.g., MIA PaCa-2, PANC-1) or ovarian (e.g., SKOV-3, OVCAR-3) cancer cell lines
-
This compound (solubilized in sterile, nuclease-free water or PBS)
-
Gemcitabine or Carboplatin
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dilution series for TAX2 and the chemotherapeutic agent. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells for vehicle control, single-agent treatments, and combination treatments.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assay:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Xenograft/Syngeneic Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of TAX2 in combination with chemotherapy on tumor growth and the tumor microenvironment.
Materials:
-
6-8 week old female athymic nude mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
Cancer cell line of interest (e.g., MIA PaCa-2 for pancreatic, ID8 for ovarian)
-
This compound
-
Gemcitabine or Carboplatin
-
Sterile saline or PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100 µL of PBS/Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Chemotherapy alone (e.g., Gemcitabine 100 mg/kg, i.p., twice weekly)
-
Group 3: TAX2 alone (e.g., 10-30 mg/kg, i.p., three times weekly)
-
Group 4: TAX2 + Chemotherapy (at the same doses and schedules)
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Collection and Analysis:
-
Excise tumors and record their final weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., CD31 for microvessel density, Ki-67 for proliferation, TUNEL for apoptosis, CD8 for T-cell infiltration).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).
-
Conclusion and Future Directions
The this compound represents a promising anti-cancer agent with a unique dual mechanism of action. While direct clinical evidence is pending, the preclinical rationale for combining TAX2 with standard chemotherapy is strong. The proposed protocols provide a framework for researchers to investigate the potential synergistic effects of this combination, which could lead to improved therapeutic outcomes for cancer patients. Future studies should focus on elucidating the precise molecular mechanisms of synergy, optimizing dosing and scheduling, and identifying predictive biomarkers for patient selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Original insights on thrombospondin-1-related antireceptor strategies in cancer [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Synergistic anticancer effects of mitochondria-targeting peptide combined with paclitaxel in breast cancer cells: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing TAX2 Peptide Efficacy in Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAX2 is a novel cyclic peptide engineered as a selective, orthosteric antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2] TSP-1, a protein released from platelet α-granules, plays a pivotal role in hemostasis and thrombosis.[3][4] Its interaction with the CD47 receptor on platelets modulates critical events in thrombus formation, including platelet adhesion, activation, and aggregation.[1][3][4] The TSP-1:CD47 signaling axis is known to negatively regulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a key inhibitor of platelet activation.[1][3][4] By disrupting the TSP-1:CD47 interaction, TAX2 presents a promising therapeutic strategy for the prevention of thrombotic events.[1] Preclinical studies have demonstrated the antithrombotic efficacy of TAX2 in various models, without an associated increase in bleeding risk, highlighting its potential as a safe and effective antithrombotic agent.[2][5]
These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of the TAX2 peptide in preclinical models of thrombosis, along with a summary of key quantitative findings.
Mechanism of Action: TAX2 Signaling Pathway
The this compound exerts its antithrombotic effect by competitively inhibiting the binding of TSP-1 to its receptor CD47 on the surface of platelets. This disruption of the TSP-1:CD47 signaling cascade leads to an increase in intracellular cGMP levels, which in turn inhibits platelet activation and aggregation, thereby reducing thrombus formation.
Caption: this compound mechanism of action in inhibiting thrombosis.
Quantitative Data Summary
The efficacy of TAX2 has been quantified in several key preclinical assays. The following tables summarize the significant findings.
Table 1: In Vitro Efficacy of TAX2 on Human Platelet Aggregation
| Agonist | TAX2 Concentration (μmol/L) | Inhibition of Platelet Aggregation (%) | Reference |
| Collagen | 400 | 36.8 ± 6.9 | [6] |
| ADP | 400 | 28.0 ± 8.7 | [6] |
| ADP | 800 | 54.0 ± 11.2 | [6] |
| TRAP-6 | 400 | 20.8 ± 8.0 | [6] |
Table 2: In Vivo Efficacy of TAX2 in Murine Thrombosis Models
| Thrombosis Model | Parameter | Vehicle Control | TAX2 (10 mg/kg) | % Increase in Occlusion Time | Reference |
| Ferric Chloride-Induced Mesenteric Arteriole Thrombosis | Time to Occlusion (min) | 8.8 ± 0.7 | 13.2 ± 1.1 | ~50% | [2] |
| Rose Bengal-Induced Carotid Artery Thrombosis | Time to Occlusion (min) | 25.5 ± 2.5 | 40.0 ± 4.5 | ~57% | [2] |
Table 3: Safety Profile of TAX2 in Mice
| Assay | Parameter | Vehicle Control | TAX2 (10 mg/kg) | Reference |
| Tail Bleeding Time | Bleeding Time (s) | 125 ± 15 | 130 ± 18 | [2] |
| Hematologic Parameters | Platelet Count, RBC, WBC | No Significant Change | No Significant Change | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Whole Blood Platelet Aggregation Assay
This protocol is for assessing the effect of TAX2 on platelet aggregation in human whole blood using an impedance aggregometer.
Materials:
-
Freshly drawn human whole blood collected in trisodium (B8492382) citrate (B86180) tubes.
-
This compound and scrambled control peptide.
-
Platelet agonists: ADP, collagen, TRAP-6.
-
Saline (0.9% NaCl).
-
Impedance aggregometer.
Procedure:
-
Collect human blood from healthy donors in Vacutainer tubes containing 129 mmol/L trisodium citrate.[2]
-
Dilute the blood 1:1 with 0.9% NaCl.
-
Pre-incubate the diluted blood with increasing concentrations of this compound, scrambled control peptide, or vehicle (0.9% NaCl) for 5 minutes at 37°C.
-
Add a platelet agonist (e.g., ADP, collagen, or TRAP-6) to trigger aggregation.
-
Record the change in impedance for 6 minutes, which corresponds to platelet aggregation on the electrodes.
-
The extent of aggregation is quantified by the area under the curve of the impedance change.
Caption: Workflow for the whole blood platelet aggregation assay.
Protocol 2: In Vivo Murine Model of Chemically Induced Arterial Thrombosis
This protocol describes the ferric chloride-induced thrombosis model in the mesenteric arteriole of mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Anesthetic (e.g., ketamine/xylazine).
-
This compound (10 mg/kg), scrambled control peptide, or vehicle (0.9% NaCl).
-
Rhodamine 6G (for platelet visualization).
-
Ferric chloride (FeCl₃) solution (e.g., 10%).
-
Intravital microscope with a fluorescent light source.
Procedure:
-
Anesthetize the mouse.
-
Administer TAX2 (10 mg/kg), scrambled control peptide, or vehicle intravenously via the tail vein.[2]
-
Surgically expose the mesentery and select a suitable arteriole.
-
Inject Rhodamine 6G retro-orbitally to fluorescently label platelets.[2]
-
Apply a filter paper saturated with FeCl₃ solution to the top of the arteriole for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Monitor the arteriole using intravital microscopy and record the time to complete thrombotic occlusion.
-
Complete occlusion is defined as the cessation of blood flow for at least 1 minute.
Caption: Experimental workflow for the in vivo thrombosis model.
Protocol 3: Tail Bleeding Time Assay
This protocol is for assessing the potential bleeding risk associated with TAX2 administration in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound (10 mg/kg), scrambled control peptide, or vehicle (0.9% NaCl).
-
Surgical blade.
-
Filter paper.
-
Timer.
Procedure:
-
Administer TAX2, scrambled control peptide, or vehicle intravenously.
-
After a set time (e.g., 15 minutes), anesthetize the mouse.
-
Amputate a 3 mm segment of the tail tip using a surgical blade.
-
Immediately immerse the tail in warm saline (37°C).
-
Start a timer and gently blot the tail tip with filter paper every 30 seconds until bleeding stops.
-
The bleeding time is defined as the time from tail transection to the cessation of bleeding for more than 30 seconds.
Conclusion
The this compound has demonstrated significant antithrombotic efficacy in both in vitro and in vivo models by selectively targeting the TSP-1:CD47 interaction. The protocols and data presented herein provide a robust framework for the continued investigation and development of TAX2 as a novel antithrombotic agent. Notably, its efficacy is not accompanied by an increased bleeding risk, a common side effect of current antiplatelet therapies, positioning TAX2 as a promising candidate for further clinical evaluation.
References
- 1. Towards the Therapeutic Use of Thrombospondin 1/CD47 Targeting this compound as an Antithrombotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
TAX2 Peptide: A Novel Antagonist of the TSP-1/CD47 Axis for Tumor Angiogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The TAX2 peptide is a novel, cyclic dodecapeptide derived from the cell surface receptor CD47. It acts as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2] Unexpectedly, this antagonism does not promote angiogenesis as initially hypothesized but instead exhibits potent anti-angiogenic properties, making it a valuable tool for studying tumor angiogenesis and a potential therapeutic agent.[1][3] These application notes provide a comprehensive overview of the this compound, its mechanism of action, and detailed protocols for its use in key in vitro and in vivo angiogenesis assays.
Mechanism of Action
This compound functions by binding to TSP-1, thereby preventing its interaction with the CD47 receptor on endothelial cells.[1][2] This inhibition unexpectedly redirects TSP-1 to bind to an alternative receptor, CD36.[1] The engagement of the TSP-1/CD36 pathway disrupts the signaling cascade of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. Specifically, TAX2-mediated activation of the TSP-1/CD36 axis leads to the inhibition of VEGF-induced VEGFR2 phosphorylation and downstream nitric oxide (NO) signaling.[1] This ultimately results in the suppression of endothelial cell migration, proliferation, and the formation of new blood vessels.[1][4]
Data Presentation
The anti-angiogenic efficacy of the this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | TAX2 Concentration | Effect | Reference |
| Endothelial Cell Migration (Boyden Chamber) | HUVEC | 100 µM | ~50% inhibition | [1][4] |
| Endothelial Cell Tube Formation (on Matrigel) | HUVEC | 100 µM | ~40% inhibition of total network length | [1][4] |
| cGMP Production (NO signaling) | HUVEC | 100 µM | ~25% decrease after NO stimulation | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Cell Line | Mouse Strain | TAX2 Dosage and Administration | Outcome | Reference |
| Melanoma Allograft | B16F1 | C57BL/6 | 10 mg/kg, intraperitoneal, 3 times a week | Induced extensive tumor necrosis | [1] |
| Pancreatic Carcinoma Xenograft | MIA PaCa-2 | BALB/c nu/nu | 10 mg/kg, intraperitoneal, 3 times a week for 4 weeks | Significantly inhibited tumor growth | [1] |
| Neuroblastoma Xenograft | SK-N-BE(2) (MYCN-amplified) | NMRI nude | Biologically relevant doses | Significant inhibition of tumor burden | [5] |
| Neuroblastoma Xenograft | SK-N-SH (MYCN-negative) | NMRI nude | Biologically relevant doses | Significant inhibition of tumor burden | [5] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of TAX2 on tumor angiogenesis are provided below.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This assay assesses the chemotactic migration of endothelial cells in response to stimuli, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound and scrambled control peptide
-
Chemoattractant (e.g., VEGF, 30 ng/mL)
-
Boyden chamber apparatus (e.g., 24-well plate with 8 µm pore size inserts)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Culture HUVECs to 70-80% confluency. Serum-starve the cells overnight before the assay.
-
Prepare the lower chamber of the Boyden apparatus by adding endothelial cell basal medium containing the chemoattractant.
-
Resuspend the serum-starved HUVECs in basal medium with either 100 µM this compound or a scrambled control peptide.
-
Seed the HUVEC suspension into the upper chamber (insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
After incubation, remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound and scrambled control peptide
-
Matrigel (or other basement membrane matrix)
-
96-well plate
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell basal medium.
-
Add this compound (100 µM) or a scrambled control peptide to the cell suspension.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.
-
Visualize the formation of capillary-like structures using a phase-contrast microscope.
-
(Optional) For quantification, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor and anti-angiogenic effects of TAX2 in vivo.
Materials:
-
Tumor cells (e.g., MIA PaCa-2 pancreatic carcinoma cells)
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
This compound and control peptide
-
Cell culture medium
-
Syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Culture the chosen tumor cell line to the desired number.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to enhance tumor take.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice (e.g., 3 x 10^6 MIA PaCa-2 cells).[1]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or a control peptide via the desired route (e.g., intraperitoneal injection) according to the treatment schedule (e.g., three times a week).[1]
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (width² x length)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology to assess necrosis and immunohistochemistry to quantify microvessel density (e.g., using CD31 staining).
Conclusion
The this compound represents a significant tool for investigating the complexities of tumor angiogenesis. Its unique mechanism of action, which involves redirecting TSP-1 signaling from CD47 to CD36, offers a novel approach to inhibit neovascularization. The protocols provided herein serve as a guide for researchers to effectively utilize the this compound in their studies to further elucidate the mechanisms of tumor angiogenesis and to explore its therapeutic potential.
References
Troubleshooting & Optimization
troubleshooting TAX2 peptide solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the TAX2 peptide.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common solubility problems encountered during experiments with the this compound in a question-and-answer format.
Question: My lyophilized this compound won't dissolve in water. What should I do?
Answer: While some peptides are water-soluble, the solubility of TAX2 in pure water can be limited depending on the amount of peptide and the volume of water used. Here is a systematic approach to troubleshoot this issue:
-
Initial Solvent Choice: It is recommended to first attempt reconstitution in sterile, distilled water.[1][2] For short peptides like TAX2 (a dodecapeptide), water is often a suitable starting solvent.[1]
-
Sonication: To aid dissolution, you can sonicate the vial in a water bath for short periods (e.g., 10-20 seconds).[3][4] This can help break up peptide aggregates.
-
pH Adjustment: The this compound has a calculated net charge that is influenced by pH. Its sequence contains two acidic residues (Glutamic acid, Aspartic acid) and one basic residue (Lysine). Adjusting the pH of the solution can significantly improve solubility.[2] Since the peptide has a net negative charge at neutral pH, slightly increasing the pH can enhance solubility. Try adding a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate.
-
Organic Solvents: If the peptide remains insoluble, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides.[5] TAX2 has been reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL.[6]
Question: I observe precipitation after adding my this compound stock solution to my aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous buffer is a common issue, especially when the stock solution is prepared in a high concentration of organic solvent.
-
Slow Dilution: Add the peptide stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This prevents localized high concentrations of the peptide that can lead to aggregation and precipitation.
-
Optimize Co-solvent Concentration: If using an organic solvent like DMSO, ensure the final concentration in your experimental setup is as low as possible and compatible with your assay.
-
pH Compatibility: Ensure the pH of your stock solution and the final buffer are compatible. A significant change in pH upon dilution can cause the peptide to crash out of solution.
Question: Can I use buffers other than water to dissolve my this compound?
Answer: Yes, using a buffer at an appropriate pH can be beneficial. Since the this compound has acidic and basic residues, its solubility is pH-dependent. A buffer with a pH above the peptide's isoelectric point (pI) will result in a net negative charge, which can increase solubility in aqueous solutions. Conversely, a buffer with a pH below the pI will result in a net positive charge, which can also enhance solubility. It is often recommended to dissolve peptides at a pH away from their pI.
Question: What is the best way to store my dissolved this compound?
Answer: To ensure the stability of your this compound solution:
-
Aliquoting: It is highly recommended to aliquot the peptide solution into smaller, single-use volumes. This will prevent degradation due to repeated freeze-thaw cycles.[7]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[8] For short-term storage (a few days), 4°C is acceptable.
-
Avoid Contamination: Use sterile solutions and handle the peptide under sterile conditions to prevent bacterial growth.[4]
Frequently Asked Questions (FAQs)
What is the amino acid sequence of the this compound? The sequence is Cys-Glu-Val-Ser-Gln-Leu-Leu-Lys-Gly-Asp-Ala-Cys, with a disulfide bridge between the two cysteine residues.[9]
What are the known solvents for the this compound? Based on available data, TAX2 is soluble in:
-
DMSO (≥ 100 mg/mL)[6]
-
MilliQ water (up to 20 mg/mL)
-
0.9% NaCl (up to 25 mg/mL)
-
0.9% NaCl buffered with 15 mM Tris (up to 25 mg/mL)
How does the this compound exert its biological effect? TAX2 is a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and CD47.[6] By blocking this interaction, TAX2 promotes the binding of TSP-1 to CD36. This leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and a subsequent decrease in nitric oxide (NO) signaling.[9][10]
Quantitative Solubility Data
The following table summarizes the known solubility data for the this compound.
| Solvent/Buffer | Concentration | Reference |
| DMSO | ≥ 100 mg/mL | MedChemExpress |
| MilliQ Water | up to 20 mg/mL | MDPI |
| 0.9% NaCl | up to 25 mg/mL | MDPI |
| 0.9% NaCl, 15 mM Tris | up to 25 mg/mL | MDPI |
Experimental Protocols
Protocol for this compound Solubility Testing
This protocol outlines a general procedure to determine the solubility of the this compound in a specific solvent.
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a small, precise volume of the desired solvent (e.g., sterile water, buffer, or DMSO) to a pre-weighed aliquot of the peptide to create a high-concentration stock solution.
-
Mechanical Assistance: Gently vortex the vial for 10-20 seconds. If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-20 seconds.[3] Repeat if necessary, but avoid excessive heating.
-
Visual Inspection: A peptide is considered soluble if the solution is clear and free of any visible particulates.[8]
-
Serial Dilutions: If the peptide is soluble at the initial high concentration, perform serial dilutions with the same solvent to determine the saturation point, if required.
-
pH Adjustment (if necessary): If the peptide is insoluble in a neutral aqueous solution, try adjusting the pH. For this acidic peptide, adding a small amount of a weak base (e.g., 0.1 M ammonium bicarbonate) can improve solubility.
-
Co-solvent (if necessary): If the peptide remains insoluble in aqueous solutions, attempt to dissolve it in a minimal amount of an organic solvent like DMSO first, and then slowly dilute it with the aqueous buffer.[5]
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. How to reconstitute my peptide [biosyn.com]
- 5. biobasic.com [biobasic.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bluewellpeptides.com [bluewellpeptides.com]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
improving TAX2 peptide stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with the TAX2 peptide. The information is designed to address common challenges and ensure the stability and efficacy of the peptide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound?
A1: TAX2 is a cyclic dodecapeptide that acts as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and the CD47 receptor.[1][2] By binding to TSP-1, TAX2 prevents TSP-1 from interacting with CD47.[1][2] This interference unexpectedly promotes the binding of TSP-1 to CD36-containing complexes, which in turn disrupts VEGFR2 activation and downstream nitric oxide (NO) signaling.[1][2][3] This cascade of events ultimately leads to anti-angiogenic effects.[1][3]
Q2: What is the structural advantage of the cyclic form of TAX2 over its linear counterpart?
A2: The cyclic structure of the this compound, formed by a disulfide bridge, confers significantly greater stability compared to its linear form.[1][3] Molecular dynamics simulations have shown that the cyclic conformation reduces the flexibility of the peptide, which helps in maintaining its active helical structure.[1][3][4] This increased structural rigidity is crucial for its enhanced binding affinity to TSP-1 and overall stability.[3][4]
Q3: What are the recommended storage conditions for lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial, protected from light.[5][6][7] To prevent degradation from moisture, it is advisable to store the peptide with a desiccant.[5][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to minimize condensation.[6][8]
Q4: How should I store this compound once it is in solution?
A4: Long-term storage of peptides in solution is generally not recommended due to the risk of degradation.[7][8] If necessary, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[6][9][10] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[9] For short-term storage (up to a week), solutions can be kept at 4°C.[6] It is recommended to use sterile buffers at a pH of 5-6 to enhance stability.[7][8]
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
This issue is often related to peptide instability. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Storage | Ensure lyophilized peptide is stored at -20°C or -80°C and solutions are aliquoted and frozen. Avoid repeated freeze-thaw cycles. | Peptides are susceptible to degradation at warmer temperatures and with multiple freeze-thaw cycles.[5][8][10] |
| Oxidation | If your peptide sequence contains oxidation-prone residues (e.g., Cys, Met, Trp), purge vials with an inert gas like nitrogen or argon. | Oxygen in the air can oxidize sensitive amino acid residues, leading to a loss of activity.[6][7] |
| pH-related Degradation | Reconstitute and dilute the peptide in a sterile buffer with a pH between 5 and 6. | The stability of peptides in solution is often pH-dependent. A slightly acidic pH can improve the stability of many peptides.[7][8] |
| Adsorption to Surfaces | Use low-protein-binding tubes and pipette tips for handling the peptide solution. | Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration in your experiments.[8] |
| Bacterial Contamination | Use sterile solvents and buffers for reconstitution and dilution. Filter the peptide solution through a 0.22 µm filter if sterility is a concern. | Bacteria can utilize peptides as a nutrient source, leading to their degradation.[7] |
Data on this compound Stability
While specific quantitative degradation kinetics for TAX2 under varied conditions are not extensively published, the qualitative stability advantage of its cyclic form is well-documented.
Table 1: Qualitative Stability Comparison of Linear vs. Cyclic this compound
| Peptide Form | Structural Feature | Relative Stability | Reason for Stability |
| Linear TAX2 | Open-chain dodecapeptide | Less Stable | Higher conformational flexibility, susceptible to proteolytic degradation. |
| Cyclic TAX2 | Dodecapeptide with a disulfide bridge | More Stable | Reduced flexibility, constrained helical conformation, increased resistance to proteases.[1][3][4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a sealed container with a desiccant, protected from light.[5][7] |
| Solution (Stock Aliquots) | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. Use sterile buffer (pH 5-6).[7][8][9] |
| Solution (Stock Aliquots) | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Use sterile buffer (pH 5-6).[9] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution using RP-HPLC
This protocol provides a framework for evaluating the stability of this compound under different solution conditions (e.g., pH, temperature).
-
Preparation of TAX2 Stock Solution:
-
Accurately weigh the lyophilized this compound.
-
Reconstitute in a suitable sterile solvent (e.g., sterile water or a buffer of choice) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation under Stress Conditions:
-
Aliquot the stock solution into separate low-protein-binding tubes.
-
Dilute the aliquots with different buffers to achieve a range of pH values (e.g., pH 4, 7, 9).
-
Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Immediately quench any potential degradation by freezing the sample at -80°C until analysis.
-
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Analyze the samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B over 30 minutes.
-
Detection: Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
Visualizations
Caption: TAX2 signaling pathway illustrating the mechanism of anti-angiogenesis.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. uk-peptides.com [uk-peptides.com]
Technical Support Center: Optimizing TAX2 Peptide in Endothelial Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAX2 peptide in endothelial cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in endothelial cell assays?
A1: Based on dose-response assays, the optimal concentration for inhibiting endothelial cell migration is 100 µM.[1][2] This concentration has been effectively used in various in vitro and ex vivo angiogenesis models, including wound-healing assays, Boyden chamber assays, and tube formation assays on Matrigel.[1][2]
Q2: What is the mechanism of action of the this compound on endothelial cells?
A2: TAX2 is a cyclic peptide derived from CD47 that acts as a selective antagonist of the thrombospondin-1 (TSP-1):CD47 interaction.[1][2][3][4][5] Unexpectedly, TAX2 does not promote angiogenesis. Instead, it inhibits angiogenesis by promoting the binding of TSP-1 to CD36-containing complexes. This enhanced interaction leads to the disruption of VEGFR2 activation and downstream NO-cGMP signaling, ultimately inhibiting endothelial cell migration and the formation of capillary-like structures.[1][3][4][5][6]
Q3: Is the this compound cytotoxic to endothelial cells?
A3: No, studies have shown that this compound treatment does not significantly affect the viability of Human Umbilical Vein Endothelial Cells (HUVECs).[3]
Q4: What is the difference between the linear and cyclic forms of the this compound?
A4: The cyclic form of the this compound is favored for experimental use due to its increased stability and conservation of its native helical conformation.[1] This suggests a higher ability to bind to the C-terminal cell-binding domain (CBD) of TSP-1 compared to its linear counterpart.[1]
Q5: Can this compound be used in in vivo studies?
A5: Yes, TAX2 has been used in vivo in mouse models of melanoma and pancreatic carcinoma.[3][5] In these studies, TAX2 administration disrupted tumor vascularization, induced tumor necrosis, and inhibited tumor growth.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of endothelial cell migration or tube formation observed. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. A concentration of 100 µM has been shown to be effective.[1][2] |
| Inactive peptide. | Ensure proper storage of the this compound at -20°C and use it within one month.[6] Verify the peptide's activity using a positive control. | |
| Cell-specific differences. | The response to TAX2 may vary between different types of endothelial cells. The primary research has focused on HUVECs. | |
| High variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a uniform cell monolayer for migration assays by seeding cells at a consistent density. |
| Variations in Matrigel thickness for tube formation assays. | Ensure a consistent and even layer of Matrigel in each well. | |
| Inconsistent wound creation in wound-healing assays. | Use a consistent method to create the "wound" in the cell monolayer. | |
| Unexpected cell death. | Contamination of cell culture. | Regularly check for and address any potential microbial contamination in your cell cultures. |
| Peptide solution is not properly prepared. | Ensure the peptide is fully dissolved and the final concentration of any solvent (e.g., DMSO) is not toxic to the cells. |
Quantitative Data Summary
Table 1: Effect of this compound on Endothelial Cell Functions
| Assay | Cell Type | TAX2 Concentration | Observed Effect | Reference |
| Wound-Healing Assay | HUVEC | 100 µM | Reduced migration rate | [1][2] |
| Boyden Chamber Assay | HUVEC | 100 µM | 50% inhibition of migration | [1][2] |
| Tube Formation Assay | HUVEC | 100 µM | 40% inhibition of pseudo-tube network formation | [2] |
| cGMP Production | HUVEC | 100 µM | ~25% decrease after NO stimulation | [1][4] |
| Aortic Ring Assay | Mouse | Not specified | Marked inhibition of microvessel sprouting | [2] |
Experimental Protocols
Endothelial Cell Migration Assay (Wound-Healing)
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate and grow to confluence.
-
Inhibit cell proliferation by incubating with 10 µg/mL mitomycin C for 2 hours.[2]
-
Create a "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing either 100 µM this compound or a scrambled peptide control.[1][2]
-
Capture images of the wound at 0, 3, 6, and 9 hours.[2]
-
Quantify the wounded area at each time point to determine the rate of cell migration.
Tube Formation Assay
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Seed HUVECs (5 x 10^4 cells/well) onto the Matrigel-coated wells.[2]
-
Add medium containing either 100 µM this compound or a control peptide.[2]
-
Incubate for 8-12 hours at 37°C.[2]
-
Observe the formation of tube-like structures using an inverted microscope.
-
Quantify the total length of the tube network and the number of branching points using image analysis software like ImageJ.[2][4]
Transwell Migration Assay (Boyden Chamber)
-
Plate HUVECs (5 x 10^4 cells/well) into the upper compartment of a Transwell insert.[2]
-
The lower chamber should contain endothelial cell growth medium (EGM-2).
-
Add 100 µM this compound or a control peptide to the upper compartment.[2][4]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Hoechst.[2]
-
Count the number of migrated cells in several fields of view to quantify migration.
Visualizations
Caption: TAX2 signaling pathway in endothelial cells.
Caption: General workflow for this compound endothelial cell assays.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of TAX2 peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TAX2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound?
A1: TAX2 is a cyclic dodecapeptide designed as a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and the cell surface receptor CD47.[1][2] By binding directly to TSP-1, TAX2 prevents it from interacting with CD47.[2]
Q2: I am observing anti-angiogenic effects in my experiments with TAX2. Is this an off-target effect?
A2: The anti-angiogenic properties of TAX2 are not considered a classical off-target effect but rather an "unexpected" on-target consequence of its primary mechanism of action.[2][3] By preventing TSP-1 from binding to CD47, TAX2 increases the amount of available TSP-1 that can bind to another receptor, CD36.[2][4] The enhanced TSP-1:CD36 interaction disrupts VEGFR2 activation and downstream nitric oxide (NO) signaling, leading to an anti-angiogenic response.[2][4]
Q3: How selective is the this compound? Has it been shown to interact with other proteins?
A3: TAX2 has been demonstrated to be highly selective for TSP-1. Studies have shown that TAX2 does not interfere with the binding of TSP-1 to other known partners such as FGF-2, VEGF, β1 integrin, and LRP-1.[2] Furthermore, TAX2's action is specific to the TSP-1:CD47 axis and is not expected to affect the interaction of CD47 with its other ligands, such as SIRP-α or integrins.[2]
Q4: Can TAX2 treatment influence platelet aggregation?
A4: Yes, TAX2 has been shown to decrease platelet aggregation.[5][6] This is considered an on-target effect, as the TSP-1:CD47 interaction is involved in platelet activation and thrombus formation.[5][6] By disrupting this interaction, TAX2 can exert antithrombotic effects.[5][6]
Troubleshooting Guide
Issue 1: Unexpected inhibition of angiogenesis in my cellular model.
-
Possible Cause: This is likely an on-target effect of TAX2, mediated by the redirection of TSP-1 to the CD36 receptor.
-
Troubleshooting Steps:
-
Confirm CD36 expression: Verify that your cell model expresses the CD36 receptor using techniques like Western blot or flow cytometry. The anti-angiogenic effect of TAX2 is dependent on CD36.[2]
-
Use a CD36 blocking antibody: To confirm the role of CD36, perform your angiogenesis assay in the presence of a CD36 blocking antibody. The anti-angiogenic effect of TAX2 should be diminished or abrogated in the presence of the blocking antibody.[3]
-
Knockdown of CD36: For more definitive proof, use siRNA or shRNA to knock down the expression of CD36 in your cells. The anti-angiogenic response to TAX2 should be significantly reduced in CD36-deficient cells.
-
Issue 2: How can I be sure that the observed effects in my experiment are due to the specific action of TAX2 on the TSP-1:CD47 axis?
-
Possible Cause: It is crucial to include proper controls to ensure the specificity of the observed effects.
-
Troubleshooting Steps:
-
Use a scrambled peptide control: Always compare the effects of TAX2 with a scrambled peptide of the same composition but a different sequence.[5] The scrambled peptide should not elicit the same biological response.
-
Perform co-immunoprecipitation: To confirm that TAX2 is disrupting the TSP-1:CD47 interaction in your experimental system, perform a co-immunoprecipitation assay. In the presence of TAX2, the amount of TSP-1 that co-immunoprecipitates with CD47 should be significantly reduced.[2]
-
Utilize TSP-1 deficient models: If available, use cells or animal models deficient in TSP-1 (Thbs1-/-) to confirm that the effects of TAX2 are TSP-1 dependent.[5][6]
-
Quantitative Data Summary
| Interaction | Method | Affinity/Effect | Reference |
| TAX2 binding to TSP-1 | ELISA, Co-IP, SPR, MST | Direct binding confirmed | [2] |
| TAX2 on TSP-1:CD47 | ELISA, Co-IP | Selective antagonist | [2] |
| TAX2 on TSP-1:CD36 | Co-IP | Promotes binding | [2] |
| TAX2 on TSP-1 binding to other ligands | Co-IP | No effect on binding to FGF-2, VEGF, β1 integrin, LRP-1 | [2] |
| TAX2 on platelet aggregation | Multiplate analyzer | Inhibition of collagen-induced aggregation | [5] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess TAX2-mediated Disruption of TSP-1:CD47 Interaction
-
Cell Lysis: Culture cells to 80-90% confluency and treat with this compound or a scrambled control peptide at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CD47 antibody or a non-specific IgG control overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against TSP-1 and CD47. A reduced TSP-1 signal in the TAX2-treated sample compared to the control indicates disruption of the interaction.[2]
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected anti-angiogenic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Towards the Therapeutic Use of Thrombospondin 1/CD47 Targeting this compound as an Antithrombotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistent results in TAX2 peptide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the TAX2 peptide. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It functions as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][2] Unexpectedly, by preventing TSP-1 from binding to CD47, TAX2 promotes the binding of TSP-1 to another receptor, CD36.[1][3] This shift in binding leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, resulting in anti-angiogenic effects.[1][2][3]
Q2: What are the key applications of the this compound?
A2: The this compound has demonstrated anti-cancer efficacy in a variety of preclinical models, including ovarian, melanoma, pancreatic, and neuroblastoma cancers.[4][5][6] Its primary application is in cancer research, particularly in studies focused on inhibiting tumor angiogenesis and activating anti-tumor immunity.[6][7] It is also investigated for its potential as an antithrombotic agent.[8]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For in vitro assays, a starting concentration of 100 µM has been shown to be effective for inhibiting endothelial cell migration and tube formation.[1][9] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I handle and store the this compound?
A4: this compound is reported to be stable under various storage conditions, including repeated freeze-thaw cycles. For in vivo experiments, it can be solubilized in a normal saline solution (0.9% w/v NaCl).[1] For in vitro assays, it can be dissolved in the appropriate cell culture medium.[1] It is crucial to ensure the peptide is fully dissolved before use.
Q5: Is the cyclic structure and the disulfide bridge essential for TAX2 activity?
A5: Yes, the cyclic structure, maintained by a disulfide bridge, is crucial for the stability and native conformation of the this compound, which is thought to enhance its binding affinity to TSP-1.[10] Disruption of this disulfide bridge can lead to a loss of activity.
Troubleshooting Guide
Issue 1: Inconsistent or no anti-angiogenic effect observed in vitro.
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Purity | - Verify the purity of your this compound stock using HPLC and mass spectrometry. Purity should be >98%.- Ensure the peptide was synthesized correctly, with the disulfide bridge properly formed. |
| Peptide Aggregation | - Visually inspect the peptide solution for any precipitates.- Briefly sonicate the peptide solution to aid dissolution.- Consider dissolving the peptide in a small amount of DMSO before diluting to the final concentration in your aqueous buffer, if compatible with your assay. |
| Incorrect Peptide Concentration | - Confirm the concentration of your stock solution.- Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay (a common starting point is 100 µM).[1] |
| Cell Culture Conditions | - Ensure cells are healthy and in the logarithmic growth phase.- Serum levels in the culture medium can sometimes interfere with peptide activity; consider reducing serum concentration if appropriate for your cell line. |
| Disulfide Bridge Reduction | - Avoid using reducing agents in your experimental buffers, as they can break the disulfide bridge essential for TAX2's structure and function.[11] |
Issue 2: High variability in in vivo tumor growth inhibition studies.
| Potential Cause | Troubleshooting Steps |
| Peptide Administration | - Ensure consistent and accurate dosing. For subcutaneous tumor models, a dosage of 10 mg/kg administered intraperitoneally has been used.[12]- Confirm the stability of the peptide in the vehicle solution over the course of the experiment. |
| Tumor Model Variability | - Use a sufficient number of animals per group to account for biological variability.- Ensure uniform tumor cell implantation and monitor tumor growth closely before starting treatment. |
| Peptide Bioavailability | - While TAX2 is designed to be stable, inconsistent results could be related to factors affecting its bioavailability. Ensure proper administration route and vehicle. |
Issue 3: Difficulty reproducing co-immunoprecipitation (Co-IP) results.
| Potential Cause | Troubleshooting Steps |
| Lysis Buffer Composition | - Use a gentle lysis buffer to maintain the protein-protein interactions. Buffers with low concentrations of non-ionic detergents are recommended. |
| Antibody Selection | - Use an antibody that recognizes the native conformation of your target protein (TSP-1 or CD36).- Ensure the antibody epitope is not blocked by the this compound interaction. |
| Incubation Conditions | - Optimize incubation times and temperatures. Longer incubations at 4°C are often required to capture transient interactions. |
| Washing Steps | - Use a mild wash buffer to reduce non-specific binding without disrupting the specific interaction. The number of washes may need to be optimized. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | TAX2 Concentration | Observed Effect | Reference |
| Endothelial Cell Migration (Boyden Chamber) | HUVECs | 100 µM | ~50% inhibition of migration | [1] |
| Tube Formation Assay | HUVECs | 100 µM | ~40% inhibition of pseudo-tube network formation | [1] |
| Co-immunoprecipitation (TSP-1 with CD36) | HUVECs | 100 µM | ~3-fold increase in TSP-1 co-immunoprecipitated with CD36 | [1][12] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | TAX2 Dosage | Effect on Tumor Growth | Reference |
| Melanoma | C57BL/6 mice | 10 mg/kg (i.p.) | Significant tumor necrosis | [12] |
| Pancreatic Carcinoma | Nude mice | Not specified | Inhibition of tumor growth and vascularization | [2] |
| Neuroblastoma | Nude mice | Biologically relevant doses | Significant inhibition of tumor burden | [5] |
| Ovarian Carcinoma | C57BL/6JRj mice | Not specified | Inhibition of tumor growth and metastatic dissemination | [7] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Detect Enhanced TSP-1 and CD36 Interaction
This protocol is adapted from methodologies described in the literature for studying this compound's effect on protein interactions.[1]
-
Cell Lysis:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluency.
-
Treat cells with 100 µM this compound or a scrambled peptide control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with a gentle Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with an anti-CD36 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TSP-1 to detect its co-immunoprecipitation with CD36.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Towards the Therapeutic Use of Thrombospondin 1/CD47 Targeting this compound as an Antithrombotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide Bridges: Bringing Together Frustrated Structure in a Bioactive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
TAX2 Peptide Technical Support Center
Welcome to the technical support center for the TAX2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, with a specific focus on preventing aggregation and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1][2] It functions as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[1][3] Unexpectedly, this action leads to anti-angiogenic effects. TAX2 promotes the binding of TSP-1 to CD36, which in turn disrupts the activation of VEGFR2 (vascular endothelial growth factor receptor 2) and blocks downstream nitric oxide (NO) signaling.[3][4][5] This mechanism makes it a valuable tool for studying angiogenesis and tumor microenvironment interactions.[1]
Q2: What is the amino acid sequence and molecular weight of the this compound?
A2: The this compound has the sequence Cys-Glu-Val-Ser-Gln-Leu-Leu-Lys-Gly-Asp-Ala-Cys, with a disulfide bridge between the two cysteine residues (Cys1-Cys12).[1] Its molecular weight is 1263.44 g/mol .[1]
Q3: How should I dissolve and store the this compound to prevent aggregation?
A3: Proper dissolution and storage are critical to prevent aggregation and maintain the peptide's activity. The this compound is soluble in DMSO (≥ 100 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The lyophilized powder should be stored sealed and away from moisture at -80°C for up to 2 years or -20°C for 1 year.[1]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation can be indicative of peptide aggregation or poor solubility. Here are a few troubleshooting steps:
-
Ensure Proper Solvent: Confirm that you are using high-quality, anhydrous DMSO for reconstitution.[1]
-
Check pH: The pH of your final aqueous buffer can significantly impact peptide solubility. Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[6][7]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Additives: For particularly stubborn aggregation, consider the addition of solubilizing agents like arginine (50-100 mM) to your buffer.[6]
Q5: Can I use aqueous buffers to dissolve the this compound directly?
A5: While many peptides are soluble in aqueous buffers, those with hydrophobic residues can be challenging to dissolve directly in water. Given that TAX2 has several hydrophobic amino acids (Val, Leu, Ala), direct dissolution in aqueous buffers may be difficult and could lead to aggregation. The recommended method is to first dissolve the peptide in DMSO to create a stock solution and then dilute this stock into your aqueous experimental buffer.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity in my assay. | 1. Peptide Aggregation: Aggregated peptides can have reduced or no activity. 2. Improper Storage: Repeated freeze-thaw cycles or prolonged storage at incorrect temperatures can degrade the peptide.[1] 3. Incorrect Concentration: Errors in calculating the concentration of the stock solution. | 1. Prepare a fresh stock solution following the recommended dissolution protocol. Ensure the final concentration in your assay is appropriate. 2. Always aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Verify the molecular weight and recalculate the concentration. Consider performing a concentration determination assay if necessary. |
| Inconsistent results between experiments. | 1. Variability in Peptide Solution: Incomplete dissolution or partial aggregation can lead to inconsistent concentrations between aliquots. 2. Buffer Incompatibility: The components of your experimental buffer may be promoting aggregation. | 1. Ensure the peptide is fully dissolved before aliquoting. Vortex and visually inspect for any particulates. 2. Test the solubility of the this compound in your final experimental buffer by diluting a small amount of the DMSO stock. If precipitation occurs, consider modifying the buffer composition (e.g., adjusting pH, ionic strength, or adding a small percentage of organic solvent if the assay permits).[6][9] |
| Visible particles in the peptide solution after dilution in aqueous buffer. | 1. Hydrophobicity: The hydrophobic nature of the peptide may cause it to precipitate when transferred from DMSO to an aqueous environment.[8] 2. High Peptide Concentration: The final concentration in the aqueous buffer may be above its solubility limit. | 1. Try diluting the DMSO stock into the aqueous buffer more slowly while gently vortexing. 2. Reduce the final concentration of the this compound in your assay. 3. Consider using a buffer with additives that enhance solubility, such as a low percentage of non-denaturing detergents (e.g., 0.05% Tween-20), if compatible with your experiment.[10] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Peptide Aggregation Prevention Assay (Thioflavin T Assay)
This assay can be used to monitor the aggregation of peptides in different buffer conditions.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in water and filter it through a 0.22 µm filter.
-
Prepare various test buffers (e.g., different pH, ionic strengths, or with solubilizing additives).
-
-
Experimental Setup:
-
Dilute the this compound stock solution into the different test buffers to the desired final concentration in a 96-well black plate with a clear bottom.
-
Add ThT from the stock solution to each well to a final concentration of 25 µM.
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Incubate the plate at a desired temperature (e.g., 37°C) and take periodic readings to monitor changes in fluorescence over time. An increase in fluorescence indicates peptide aggregation.[9]
-
Visual Guides
Caption: Mechanism of this compound action on angiogenesis signaling.
Caption: Troubleshooting workflow for suspected peptide aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: TAX2 and Scrambled Peptide Controls
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and validating the correct scrambled peptide control for experiments involving the TAX2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the this compound?
A1: TAX2 is a dodecapeptide derived from the cell surface receptor CD47. It exists in both a linear and a cyclic form.[1][2]
-
Linear TAX2: IEVSQLLKGDAS[1]
-
Cyclic TAX2: CEVSQLLKGDAC (with a disulfide bridge between the two cysteine residues)[1][3]
Q2: What is the function of the this compound?
A2: TAX2 acts as a selective antagonist to the interaction between Thrombospondin-1 (TSP-1) and the cell surface receptor CD47.[1][4][5][6] By binding to TSP-1, TAX2 prevents TSP-1 from interacting with CD47.[1][5] This disruption has been shown to have anti-angiogenic effects and is being explored for its potential as an anti-cancer agent.[1][4][7] Unexpectedly, TAX2 promotes the binding of TSP-1 to the CD36 receptor, which leads to the inhibition of VEGFR2 activation and downstream nitric oxide (NO) signaling.[1]
Q3: Why is a scrambled peptide control necessary for TAX2 experiments?
A3: A scrambled peptide control is crucial to demonstrate that the observed biological effects of TAX2 are a direct result of its specific amino acid sequence and not due to non-specific effects of a peptide with a similar composition.[8] The scrambled control should have the same amino acid composition and molecular weight as TAX2 but in a randomized sequence.[8] This helps to ensure that the observed activity is not due to factors like charge, hydrophobicity, or the mere presence of a peptide.
Q4: What is a validated scrambled peptide sequence for TAX2?
A4: A previously validated scrambled peptide control used in TAX2 research has the sequence: LSVDESKAQGIL .[4] This sequence contains the same amino acids as the linear this compound but in a different order.
Troubleshooting Guide
Issue: The scrambled peptide control shows biological activity.
-
Possible Cause 1: Coincidental active motif. The randomized sequence of the scrambled peptide may have unintentionally created a new, biologically active motif.
-
Troubleshooting Step: Design and synthesize a new scrambled peptide with a different random sequence. Several different scrambled sequences may need to be tested to find a truly inactive control. Online peptide tools can be used to generate multiple scrambled versions of the TAX2 sequence.
-
-
Possible Cause 2: Impurities in the scrambled peptide preparation. The synthesized scrambled peptide may contain impurities from the synthesis process that are causing the observed effects.
-
Troubleshooting Step: Ensure that the scrambled peptide is of high purity (typically >95%). Use HPLC and mass spectrometry to verify the purity and identity of the scrambled peptide.
-
-
Possible Cause 3: Non-specific peptide effects. At high concentrations, some peptides can have non-specific effects on cells.
-
Troubleshooting Step: Perform a dose-response curve for both the this compound and the scrambled control. A suitable scrambled control should be inactive at the concentrations where TAX2 shows activity. If both peptides show activity at similar concentrations, it may indicate a non-specific effect.
-
Issue: Difficulty confirming that the scrambled peptide does not bind to TSP-1.
-
Possible Cause: Assay sensitivity or conditions. The assay being used to test for binding (e.g., ELISA, SPR) may not be optimized.
-
Troubleshooting Step: Refer to the detailed experimental protocols below for validated methods to confirm the lack of binding between the scrambled peptide and TSP-1. Ensure that blocking steps are adequate and that the concentrations of peptides and TSP-1 are appropriate.
-
Quantitative Data Summary
The following table summarizes the binding affinity of TAX2 and its scrambled control to TSP-1, as determined by various methods.
| Peptide | Target | Method | Result | Reference |
| TAX2 | TSP-1 | ELISA | Binds to immobilized TSP-1 | [1][9] |
| Scrambled Peptide | TSP-1 | ELISA | Does not bind to immobilized TSP-1 | [1][9] |
| TAX2 | TSP-1 | Surface Plasmon Resonance (SPR) | Binds to TSP-1 | [4][10] |
| Scrambled Peptide | TSP-1 | Surface Plasmon Resonance (SPR) | No binding to TSP-1 | [4][10] |
| TAX2 | TSP-1 | Microscale Thermophoresis (MST) | K D of 1.11 ± 0.22 μM | [10] |
| Scrambled Peptide | TSP-1 | Microscale Thermophoresis (MST) | No binding to TSP-1 | [10] |
Key Experimental Protocols
Validation of Scrambled Peptide Inertness via ELISA
This protocol is used to confirm that the scrambled peptide does not bind to TSP-1.
-
Plate Preparation: Immobilize human platelet TSP-1 (5 µg/mL) on an ELISA microtiter plate. Block with 1% (w/v) BSA.
-
Peptide Incubation: Incubate with biotinylated scrambled peptide (10 µg/mL) or biotinylated this compound (10 µg/mL) in a buffer containing 0.5% (w/v) BSA for 3 hours at room temperature.
-
Detection: Quantify the amount of bound biotin-labeled peptide using a standard streptavidin-HRP-based detection method.
-
Expected Outcome: The this compound should show a strong binding signal, while the scrambled peptide should show a signal comparable to the background (no peptide control).[1][9]
Co-Immunoprecipitation (Co-IP) to Confirm TAX2 Specificity
This protocol demonstrates that TAX2, and not the scrambled control, can disrupt the interaction between TSP-1 and CD47 in a cellular context.
-
Cell Treatment: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with TAX2 (100 µM) or the scrambled peptide (100 µM).
-
Lysis: Lyse the cells using a suitable lysis buffer under non-denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate CD47 from the total protein lysates using an anti-CD47 antibody. Use a non-specific IgG as a negative control.
-
Western Blotting: Subject the immunocomplexes to SDS-PAGE and immunoblot for TSP-1 and CD47.
-
Expected Outcome: In cells treated with the scrambled peptide or vehicle control, TSP-1 should co-immunoprecipitate with CD47. In cells treated with TAX2, the amount of co-immunoprecipitated TSP-1 should be significantly reduced.[1]
Visualizations
Caption: TAX2 signaling pathway and its effect on angiogenesis.
Caption: Experimental workflow for selecting a scrambled peptide control.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. all-chemistry.com [all-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TAX2 Peptide Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAX2 peptide in in vivo models.
Frequently Asked Questions (FAQs)
1. What is the this compound and what is its mechanism of action?
The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47. It functions as a selective antagonist of the interaction between Thrombospondin-1 (TSP-1) and CD47.[1][2][3][4][5][6] By blocking this interaction, TAX2 unexpectedly promotes the binding of TSP-1 to another receptor, CD36. This leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and downstream signaling pathways, ultimately inhibiting angiogenesis and tumor growth.[1][2][3][4][5][6]
2. Why is the cyclic form of the this compound preferred for in vivo studies?
The cyclic conformation of the this compound offers increased stability compared to its linear counterpart. This enhanced stability is crucial for in vivo applications as it provides greater resistance to degradation by proteases, potentially leading to a longer half-life and sustained therapeutic effect.
3. What is the recommended administration route and dosage for this compound in preclinical mouse models?
Based on published preclinical studies, intraperitoneal (IP) injection is a commonly used and effective route for administering the this compound in mouse models of melanoma and pancreatic carcinoma.[1] A typical dosage regimen involves administering 10 mg/kg of the this compound.[1]
4. What are the observed in vivo effects of this compound treatment in tumor models?
In vivo studies have demonstrated that this compound administration leads to:
-
Extensive tumor necrosis: A significant portion of the tumor tissue dies off.[1][2][3][4][5][6]
-
Disturbed tumor vascularization: The blood vessel network within the tumor is disrupted.[1][2][3][4][5][6]
-
Inhibition of tumor growth: The overall growth of the tumor is significantly slowed.[1][2][3][4][5][6]
5. Are there any known side effects of this compound administration in preclinical models?
Current preclinical data suggests that the this compound has a favorable safety profile. No significant signs of thrombosis, hemorrhage, or embolism have been observed in healthy organs of treated mice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low peptide stability in solution | - pH of the solvent is not optimal.- Repeated freeze-thaw cycles.- Susceptibility to protease degradation. | - Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended.- Consider using protease inhibitors in the formulation if degradation is suspected. |
| Poor in vivo efficacy | - Suboptimal dosage or administration route.- Inadequate delivery to the tumor site.- Rapid clearance of the peptide. | - Perform a dose-response study to determine the optimal dose for your specific model.- Explore alternative administration routes such as intravenous (IV) or subcutaneous (SC) injection.- Consider formulation strategies to improve peptide pharmacokinetics, such as encapsulation in liposomes or nanoparticles. |
| Peptide aggregation | - High peptide concentration.- Improper solvent or pH. | - Prepare solutions at the recommended concentration.- Ensure the peptide is fully dissolved in a suitable solvent, such as sterile saline or PBS, at an appropriate pH.- Sonication may help to dissolve aggregates, but use with caution to avoid peptide degradation. |
| Difficulty in delivering the peptide to the target site | - Non-specific biodistribution.- Low permeability into the tumor tissue. | - Consider conjugating the this compound to a tumor-targeting moiety (e.g., a ligand for a tumor-specific receptor).- Formulate the peptide in a nanocarrier system (e.g., liposomes or nanoparticles) to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies (Based on Published Preclinical Data)
Materials:
-
Cyclic this compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Calibrated scale
Protocol:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Carefully weigh the required amount of peptide.
-
Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of peptide in 1 mL of solvent.
-
Gently vortex the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.
-
-
Animal Dosing:
-
Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 10 mg/kg).
-
For a 20g mouse and a 10 mg/kg dose, the total dose would be 0.2 mg. If the stock solution is 1 mg/mL, you would administer 0.2 mL.
-
Draw the calculated volume into a sterile syringe.
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower quadrant of the abdomen, off the midline.
-
Insert the needle at a 10-20 degree angle and inject the this compound solution into the peritoneal cavity.
-
Treatment Schedule:
-
In published studies, this compound (10 mg/kg) was administered via intraperitoneal injection three times a week.[1]
Quantitative Data Summary
| Animal Model | Treatment | Key Findings | Reference |
| B16F10 Melanoma (Mouse) | This compound (10 mg/kg, IP) | - Significant tumor necrosis.- Disrupted tumor vascularization. | [1] |
| MIA PaCa-2 Pancreatic Carcinoma (Mouse) | This compound (10 mg/kg, IP) | - Inhibition of tumor growth.- Reduced tumor vascularization. | [1] |
| SK-N-BE(2) and SK-N-SH Neuroblastoma (Mouse) | Systemic administration of TAX2 | - Significant inhibition of tumor burden.- Altered xenograft vascularization. | |
| Ovarian Carcinoma (Mouse) | TAX2 therapy | - Inhibition of tumor growth and metastatic dissemination.- Activation of anti-cancer adaptive immunity. |
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo efficacy study workflow.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of this compound as a new unpredicted anti-cancer agent. | Sigma-Aldrich [merckmillipore.com]
- 6. Identification of this compound as a new unpredicted anti-cancer agent. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: TAX2 Peptide In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the in vitro activity of the TAX2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound?
A1: this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It functions as a selective antagonist of the thrombospondin-1 (TSP-1) interaction with CD47.[1][2][3] By binding to TSP-1, TAX2 prevents the TSP-1:CD47 interaction.[2][3] This unexpectedly promotes the binding of TSP-1 to CD36, leading to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and downstream nitric oxide (NO) signaling, which results in anti-angiogenic effects.[1][2][3]
Q2: What are the key in vitro assays to confirm this compound activity?
A2: A series of assays can be performed to confirm the bioactivity of the this compound. These include direct binding assays, assessment of its effect on protein-protein interactions, and functional cell-based assays. Key recommended assays are:
-
Direct Binding Assays: ELISA and Surface Plasmon Resonance (SPR) to verify direct binding to TSP-1.
-
Target Engagement Assay: Co-immunoprecipitation to confirm the disruption of the TSP-1:CD47 interaction.
-
Functional Assays:
-
Endothelial Cell Migration Assays (Wound Healing or Boyden Chamber).
-
Tube Formation Assay.
-
VEGFR2 Phosphorylation Assay.
-
Q3: What is the optimal concentration of this compound to use in vitro?
A3: Based on published studies, a concentration of 100 μM is often optimal for observing significant inhibitory effects in functional assays such as cell migration and tube formation.[2][4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No direct binding of TAX2 to TSP-1 observed in ELISA or SPR. | Peptide quality issues (e.g., incorrect synthesis, degradation). | Verify peptide purity (>98%) and composition using HPLC and mass spectrometry.[5] Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and repeated freeze-thaw cycles).[5] |
| Inactive TSP-1 protein. | Use a commercially available, validated recombinant TSP-1. Ensure proper protein folding and activity. | |
| No inhibition of endothelial cell migration or tube formation. | Sub-optimal peptide concentration. | Perform a dose-response curve to identify the optimal inhibitory concentration. A concentration of 100 μM has been shown to be effective.[2][4] |
| Cell-specific differences. | The effect of TAX2 can be cell-type dependent. Ensure you are using a relevant endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are known to be responsive.[2][4] | |
| TSP-1 or CD36 expression is low in the chosen cell line. | Confirm the expression of TSP-1 and CD36 in your cell line using Western blot or immunofluorescence. The anti-angiogenic effects of TAX2 are dependent on TSP-1 binding to CD36.[2][6] | |
| Inconsistent results between experiments. | Experimental variability. | Standardize all experimental parameters, including cell passage number, seeding density, serum concentration, and incubation times. Use a scrambled peptide as a negative control in all experiments.[2] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for TAX2-TSP-1 Binding
This assay confirms the direct binding of this compound to its target protein, TSP-1.
Methodology:
-
Coat a 96-well plate with recombinant human TSP-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer (PBS containing 0.05% Tween-20).
-
Block the wells with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add biotinylated this compound at various concentrations (e.g., 0.1 to 10 µg/mL) to the wells and incubate for 2 hours at room temperature. A biotinylated scrambled peptide should be used as a negative control.[2]
-
For competition experiments, pre-incubate the immobilized TSP-1 with increasing concentrations of non-biotinylated this compound before adding the biotinylated this compound.[6]
-
Wash the wells three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
Data Summary Table:
| Peptide | Concentration | Absorbance at 450 nm (OD) |
| Biotinylated TAX2 | 1 µg/mL | Example Value |
| Biotinylated Scrambled | 1 µg/mL | Example Value |
| Biotinylated TAX2 + Unlabeled TAX2 (10x) | 1 µg/mL | Example Value |
Co-Immunoprecipitation (Co-IP) for TSP-1:CD47 Interaction
This assay demonstrates that TAX2 disrupts the interaction between TSP-1 and its receptor CD47 in a cellular context.
Methodology:
-
Culture human primary endothelial cells (e.g., HUVECs) to 80-90% confluency.
-
Treat the cells with this compound (e.g., 100 µM) or a scrambled control peptide for the desired time.[2]
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-CD47 antibody (or non-specific IgG as a negative control) overnight at 4°C with gentle rotation.[2]
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunocomplexes by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using specific antibodies against TSP-1 and CD47.[2]
Data Summary Table:
| Treatment | Immunoprecipitation | Western Blot Detection | Result |
| Control (Scrambled Peptide) | Anti-CD47 | Anti-TSP-1 | Band present (TSP-1 co-precipitates with CD47) |
| This compound (100 µM) | Anti-CD47 | Anti-TSP-1 | Band absent or significantly reduced |
| Control / TAX2 | Anti-CD47 | Anti-CD47 | Band present (confirms CD47 immunoprecipitation) |
| Control / TAX2 | IgG | Anti-TSP-1 | No band (negative control) |
Endothelial Cell Migration (Boyden Chamber) Assay
This functional assay assesses the inhibitory effect of TAX2 on endothelial cell migration.
Methodology:
-
Plate endothelial cells (e.g., 5 x 10⁴ HUVECs) into the upper compartment of a Transwell insert (e.g., 8 µm pore size).[4]
-
The upper chamber should contain basal medium with this compound (e.g., 100 µM) or a scrambled control peptide.[4]
-
The lower chamber should contain medium with a chemoattractant (e.g., VEGF or complete growth medium).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Hoechst or Crystal Violet).
-
Count the number of migrated cells in several random fields under a microscope.
Data Summary Table:
| Treatment | Migrated Cells per Field (Mean ± SD) | % Inhibition |
| Control (Scrambled Peptide) | Example Value | 0% |
| This compound (100 µM) | Example Value | Calculate % |
Note: A 50% inhibition of endothelial cell migration has been reported with TAX2.[2]
Tube Formation Assay
This assay evaluates the ability of TAX2 to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Methodology:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells (e.g., 2 x 10⁴ HUVECs) onto the Matrigel layer.
-
Treat the cells with this compound (e.g., 100 µM) or a scrambled control peptide.
-
Incubate for 6-12 hours at 37°C.
-
Observe the formation of tube-like networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ).[4]
Data Summary Table:
| Treatment | Total Tube Length (µm, Mean ± SD) | Number of Nodes (Mean ± SD) |
| Control (Scrambled Peptide) | Example Value | Example Value |
| This compound (100 µM) | Example Value | Example Value |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for confirming TAX2 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up TAX2 Peptide Synthesis
Welcome to the technical support center for the synthesis of the TAX2 peptide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of TAX2 and other complex peptide syntheses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in overall yield and purity of our this compound synthesis upon scaling from milligram to gram-scale. What are the likely causes?
Scaling up Solid-Phase Peptide Synthesis (SPPS) introduces challenges that are often not apparent at a smaller scale.[1] The primary culprits for decreased yield and purity are often related to mass transfer limitations, inefficient mixing, and peptide aggregation.[2][3]
-
Peptide Aggregation: As peptide chains elongate on the resin, they can form secondary structures (β-sheets) that block reactive sites, leading to incomplete coupling and deprotection steps.[4][5] This is a major cause of failed or truncated sequences, which are difficult to remove during purification.[2]
-
Inefficient Reactions: In larger reaction vessels, achieving uniform mixing and temperature can be difficult. This can lead to localized areas of incomplete reactions, resulting in a heterogeneous mixture of peptide products.[1]
-
Resin-Related Issues: The physical and mechanical properties of the solid support become more critical at scale. Inadequate resin swelling or mechanical stress can lead to poor reaction kinetics and physical degradation of the support beads.[6]
-
Side Reactions: The longer reaction times and increased scale can amplify the occurrence of side reactions such as racemization, aspartimide formation, or diketopiperazine formation, further complicating the final product profile.[7][8][9]
Q2: Our crude this compound shows multiple close-eluting peaks on HPLC. How can we identify and minimize these synthesis-related impurities?
The presence of multiple peaks near the main product peak on HPLC is a common issue in peptide synthesis, indicating the formation of closely related impurities.[10][11] These can include deletion sequences (missing one amino acid), truncated sequences, or peptides with modifications from side reactions.[12]
Identification: The most effective method for identifying these impurities is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12][13][14] This allows you to determine the mass of each peak and compare it to the expected mass of the target peptide and potential side products.
Minimization Strategies:
-
Optimize Coupling: Ensure complete coupling at every step. Using highly efficient coupling reagents can reduce the formation of deletion sequences.[15] For difficult couplings, a "double coupling" strategy may be necessary.[4]
-
Capping: After each coupling step, any unreacted free amines can be permanently blocked (capped) using acetic anhydride. This prevents the formation of deletion sequences, and the resulting capped, truncated peptides are often easier to separate during purification.[12][16]
-
Monitor Deprotection: Incomplete removal of the Fmoc protecting group is a common cause of N-terminal deletions. The completeness of the deprotection step should be monitored using a qualitative test like the Kaiser test or TNBS test.[4][17]
Data Presentation: Comparative Analysis of Coupling Reagents
Choosing the right coupling reagent is critical for maximizing yield and minimizing side reactions, especially for challenging sequences.[18] The table below compares common coupling reagents used in SPPS.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| HBTU/HCTU | Aminium/Uronium Salt | High | Low (with HOBt/HOAt) | Well-established, efficient for standard couplings.[18] | Byproducts can be difficult to remove. HCTU is generally more reactive than HBTU.[15] |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Excellent for sterically hindered amino acids and reducing racemization.[15][18] | Higher cost compared to HBTU/HCTU. |
| PyBOP | Phosphonium Salt | High | Low | Good for preventing aggregation; byproducts are generally non-interfering.[4] | Can be less effective for highly challenging sequences compared to HATU. |
| COMU | Uronium Salt | Very High | Very Low | High solubility, byproducts are water-soluble, simplifying purification. Safer alternative to benzotriazole-based reagents.[19] | Relatively newer reagent, may require protocol optimization.[19] |
| DCC/DIC | Carbodiimide | Moderate | Moderate to High | Low cost, effective for simple peptides. | High risk of racemization without additives like HOBt. Byproduct (DCU) can be insoluble and difficult to remove.[18] |
Experimental Protocols
Protocol 1: On-Resin Aggregation Test and Mitigation
This protocol helps diagnose and address on-resin aggregation, a common failure point in scaling up synthesis.
Materials:
-
Peptide-resin sample
-
Trinitrobenzenesulfonic acid (TNBS) solution
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
Procedure:
-
Sample Collection: After a coupling step that is suspected to be incomplete, withdraw a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Wash the resin sample thoroughly with DMF (3x) to remove residual reagents.
-
TNBS Test: Perform a TNBS test to check for the presence of free primary amines.[4] A positive result (orange/red beads) indicates incomplete coupling. A negative result (colorless beads) with a known difficult sequence might still indicate aggregation where the N-terminus is inaccessible.
-
Troubleshooting Steps (if aggregation is suspected):
-
Solvent Exchange: Switch the primary solvent from DMF to NMP, which is known to be better at disrupting secondary structures.[5]
-
Chaotropic Salt Addition: Add a chaotropic salt like LiCl (0.5 M to 1.0 M) to the coupling reaction. These salts disrupt hydrogen bonds that lead to aggregation.[4][5] Ensure thorough washing in subsequent steps to remove all salt.
-
Elevated Temperature: Perform the coupling at an elevated temperature (e.g., 50-60°C) to increase peptide chain mobility and break up aggregates.[4]
-
Protocol 2: Optimized Cleavage and Deprotection
This protocol is for the final cleavage of the this compound from the solid support and removal of side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K):
-
TFA: 94%
-
Water: 2.5%
-
TIS: 1.0%
-
Phenol: 2.5% (Caution: Prepare fresh in a well-ventilated fume hood.)[20]
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.
-
Pre-swelling: Swell the resin in DCM for 20-30 minutes, then drain the solvent.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.[21] For complex peptides, extending the cleavage time may be necessary.[21]
-
Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether with vigorous stirring. A white precipitate of the crude peptide should form.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Centrifuge the mixture and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic molecules.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate key processes and decision points in scaling up this compound synthesis.
Caption: General workflow for scaled-up Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting flowchart for incomplete coupling and peptide aggregation.
References
- 1. crodabeauty.com [crodabeauty.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. polypeptide.com [polypeptide.com]
- 11. waters.com [waters.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. ema.europa.eu [ema.europa.eu]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results with TAX2 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the TAX2 peptide.
Frequently Asked Questions (FAQs)
Q1: We designed our experiment expecting this compound to promote angiogenesis, but we are observing an anti-angiogenic effect. Is this a known phenomenon?
A1: Yes, this is the most significant and initially unexpected finding for the this compound. While it was designed as an antagonist of the thrombospondin-1 (TSP-1):CD47 interaction, which is generally considered anti-angiogenic, TAX2 has been shown to exhibit potent anti-angiogenic and anti-tumor properties.[1][2][3] This paradoxical effect is a key feature of TAX2's mechanism of action.
Q2: What is the underlying mechanism for the unexpected anti-angiogenic activity of TAX2?
A2: The anti-angiogenic properties of TAX2 are not due to a direct pro-angiogenic effect. Instead, TAX2 promotes the binding of TSP-1 to another receptor, CD36.[1][2][4] This enhanced TSP-1:CD36 interaction leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and its downstream signaling pathway involving nitric oxide (NO).[1][4] The inhibition of the VEGFR2 pathway ultimately results in a potent anti-angiogenic response.
Q3: We are not observing any significant anti-angiogenic effect with TAX2 in our in vitro assay. What could be the potential reasons?
A3: Several factors could contribute to a lack of observable anti-angiogenic effects. Please consider the following troubleshooting steps:
-
Peptide Integrity and Activity:
-
Solubility: Ensure the this compound is fully dissolved. The cyclic this compound is soluble in DMSO.[5]
-
Storage: Proper storage of the peptide is crucial to maintain its activity. It should be stored at -20°C or -80°C.[5] Repeated freeze-thaw cycles should be avoided.
-
Peptide Quality: Verify the purity and sequence of your this compound. A scrambled peptide control should always be used to confirm the specificity of the observed effects.[1]
-
-
Experimental Conditions:
-
Cell Type: The expression levels of TSP-1, CD47, and CD36 on your chosen cell line (e.g., HUVECs) are critical. Low or absent expression of these receptors will diminish or abolish the effect of TAX2.
-
Concentration: A dose-response study is recommended to determine the optimal concentration for your specific assay. A concentration of 100 µM has been shown to be effective in several in vitro studies.[1][3]
-
Assay System: The choice of angiogenesis assay can influence the outcome. Some assays may be more sensitive to the effects of TAX2 than others.
-
Q4: We are seeing high variability in our in vivo tumor model results with TAX2 treatment. What could be the cause?
A4: In vivo experiments can be influenced by a multitude of factors. Here are some points to consider:
-
Peptide Delivery and Stability: The route of administration and the formulation of the peptide can affect its bioavailability and stability in vivo. Intraperitoneal injections have been successfully used in published studies.[1]
-
Tumor Microenvironment: The expression levels of TSP-1, CD47, and CD36 within the tumor microenvironment can vary between different tumor models and even between individual animals, potentially leading to variable responses.
-
Animal Model: The choice of animal model is crucial. The anti-tumor effects of TAX2 have been demonstrated in syngeneic melanoma, human pancreatic carcinoma xenografts, and neuroblastoma models.[1][6]
-
Dosing Regimen: The dose and frequency of TAX2 administration should be optimized for your specific tumor model. A dosage of 10 mg/kg has been used in mice.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of endothelial cell migration or tube formation. | 1. Inactive or degraded this compound. 2. Suboptimal peptide concentration. 3. Low expression of TSP-1, CD47, or CD36 in endothelial cells. 4. Incorrect assay setup. | 1. Verify peptide integrity and use a fresh aliquot. Include a scrambled peptide control. 2. Perform a dose-response curve (e.g., 10-200 µM). 3. Confirm receptor expression via Western blot or flow cytometry. 4. Review and optimize your migration or tube formation assay protocol. |
| Weaker than expected anti-tumor effect in vivo. | 1. Insufficient peptide dose or frequency. 2. Poor peptide bioavailability. 3. Tumor model is not responsive. 4. High inter-animal variability. | 1. Optimize the dosing regimen for your specific model. 2. Consider alternative delivery methods or formulations. 3. Ensure your tumor model expresses the necessary molecular targets. 4. Increase the number of animals per group to improve statistical power. |
| Inconsistent results in co-immunoprecipitation (Co-IP) experiments. | 1. Inefficient antibody coupling to beads. 2. Insufficient cell lysis. 3. High background or non-specific binding. 4. Weak or transient protein-protein interaction. | 1. Use a reliable Co-IP kit and follow the manufacturer's protocol for antibody coupling.[1] 2. Optimize your lysis buffer and procedure to ensure efficient protein extraction. 3. Pre-clear your lysate with control IgG beads. 4. Consider cross-linking agents to stabilize the interaction. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound
| Experiment | Cell Type | TAX2 Concentration | Observed Effect | Reference |
| Endothelial Cell Migration (Boyden Chamber) | HUVECs | 100 µM | ~50% inhibition of migration | [1][3] |
| Tube Formation Assay | HUVECs | 100 µM | ~40% inhibition of pseudo-tube network formation | [1][3] |
| TSP-1 Co-IP with CD36 | HUVECs | 100 µM | ~3-fold increase in co-immunoprecipitated TSP-1 | [1] |
| cGMP Production | Endothelial Cells | Not specified | ~25% decrease in NO-stimulated cGMP production |
Table 2: In Vivo Effects of this compound
| Experiment | Tumor Model | TAX2 Dosage | Observed Effect | Reference |
| Tumor Necrosis | Syngeneic Melanoma | 10 mg/kg | ~3-fold increase in necrotic area | [1] |
| Microvessel Density (MVD) | Pancreatic Carcinoma Xenograft | 10 mg/kg | Significant decrease in MVD | [4] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect TSP-1 and CD36 Interaction
Objective: To determine if this compound enhances the interaction between TSP-1 and CD36 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound and scrambled control peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-CD36 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
-
Anti-TSP-1 and anti-CD36 antibodies for Western blotting
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Treat cells with 100 µM this compound or scrambled control peptide for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with control IgG and protein A/G beads.
-
Incubate the pre-cleared lysates with anti-CD36 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-TSP-1 and anti-CD36 antibodies.
Endothelial Cell Migration Assay (Boyden Chamber)
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Endothelial cell basal medium (EBM) with and without serum
-
This compound and scrambled control peptide
-
Calcein-AM or other fluorescent dye for cell staining
-
Fluorescence plate reader
Procedure:
-
Starve HUVECs in serum-free EBM overnight.
-
Resuspend the starved cells in serum-free EBM.
-
Add serum-containing EBM (chemoattractant) to the lower chamber of the Boyden apparatus.
-
In the upper chamber, add the HUVEC suspension containing either this compound (e.g., 100 µM), scrambled control peptide, or vehicle control.
-
Incubate the chamber for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with a fluorescent dye.
-
Quantify the migrated cells by measuring the fluorescence intensity with a plate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to anti-angiogenesis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of TAX2 peptide during storage
Welcome to the technical support center for the TAX2 peptide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of the this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent degradation of this valuable research tool.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and handling of the this compound.
Issue 1: Concerns about the stability of lyophilized this compound.
-
Q: How should I store the lyophilized this compound for long-term use?
-
A: For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C.[1][2] It should be stored in a tightly sealed vial to prevent moisture absorption, as moisture can significantly reduce its long-term stability. Protecting the peptide from light is also recommended.[3] Under these conditions, the peptide can be stable for several years.[2][3]
-
-
Q: I need to use the lyophilized peptide frequently. What is the best practice to avoid degradation?
-
A: To avoid degradation from repeated opening of the main vial, it is highly recommended to aliquot the lyophilized peptide into smaller, single-use vials upon receipt. This practice minimizes exposure to moisture and air. When you need to weigh out the peptide, allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the peptide. After weighing, if any peptide remains in the vial, it's good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[1]
-
Issue 2: Peptide degradation in solution.
-
Q: I've dissolved the this compound, but I'm worried about its stability in solution. How long can I store it?
-
A: The stability of peptides in solution is significantly lower than in their lyophilized form.[1] For short-term storage (up to a week), a solution of this compound can be stored at 4°C. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][3]
-
-
Q: What is the best solvent for dissolving and storing this compound to minimize degradation?
-
A: The choice of solvent can impact stability. For storage in solution, using sterile buffers at a pH between 5 and 6 is recommended to prolong the peptide's shelf life.[3] Since TAX2 is a cyclic peptide with a disulfide bond, it is particularly susceptible to degradation at a pH above 8.0.[4][5] Therefore, basic buffers should be avoided for storage.[4] For initial solubilization of hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with an appropriate buffer.[6] However, peptides containing cysteine, like TAX2, can be unstable in DMSO due to oxidation.[7]
-
-
Q: I've noticed a loss of peptide activity after a few freeze-thaw cycles. Why is this happening and how can I prevent it?
-
A: Repeated freeze-thaw cycles are detrimental to peptide stability and can lead to aggregation and degradation.[8] The process of freezing and thawing can cause changes in the local pH of the solution, which can affect the peptide's structure and function.[8] To prevent this, it is essential to aliquot the peptide solution into volumes that are appropriate for a single experiment. This way, you only thaw the amount you need at any given time.[1]
-
Issue 3: Potential for Oxidation and Disulfide Bond Reduction.
-
Q: The this compound has a disulfide bond. Are there any special precautions I need to take?
-
A: Yes, the disulfide bond in the cyclic this compound is crucial for its activity. This bond is susceptible to reduction, which would linearize the peptide and likely alter its biological function. To prevent this, avoid using reducing agents in your buffers unless intentionally studying the linearized form. The disulfide bond is also prone to degradation in neutral to basic conditions.[4][5]
-
-
Q: How can I prevent oxidation of the this compound?
-
A: The this compound sequence contains two cysteine residues forming the disulfide bridge. Cysteine is susceptible to oxidation.[9] To minimize oxidation, especially when in solution, it is advisable to use oxygen-free solvents for reconstitution.[10] When storing the lyophilized powder, purging the vial with an inert gas like argon or nitrogen can also help to displace oxygen.[1][3]
-
Data Presentation: Stability of Cyclic Peptides
While specific quantitative stability data for the this compound is not publicly available, the following tables provide representative data for the stability of cyclic peptides with disulfide bonds under various conditions, based on general peptide chemistry and studies on similar peptides.
Table 1: Estimated Stability of Lyophilized Cyclic Peptide (e.g., TAX2)
| Storage Temperature | Expected Shelf Life (with proper handling) | Key Considerations |
| Room Temperature | Weeks to a few months[11] | Not recommended for long-term storage. Prone to slow degradation. |
| 4°C | Several months to over a year[11] | Good for short to medium-term storage. |
| -20°C | Several years[2][3][11] | Recommended for long-term storage. |
| -80°C | Several years to over a decade[1][2] | Optimal for archival and very long-term storage. |
Table 2: Estimated Stability of Cyclic Peptide (e.g., TAX2) in Solution
| Storage Temperature | pH of Solution | Expected Shelf Life | Key Considerations |
| 4°C | 5.0 - 6.0 | Up to 1 week[3] | Aliquoting is still recommended to avoid contamination. |
| -20°C | 5.0 - 6.0 | Up to 1 month[1] | Crucial to use single-use aliquots to avoid freeze-thaw cycles. |
| -80°C | 5.0 - 6.0 | Up to 6 months[1] | Crucial to use single-use aliquots to avoid freeze-thaw cycles. |
| 4°C to -80°C | > 8.0 | Very limited (hours to days) | Disulfide bond degradation is accelerated at basic pH.[4][5] |
Experimental Protocols
To ensure the integrity of your this compound, you can perform quality control experiments using the following standard protocols.
Protocol 1: Assessing this compound Purity and Degradation using RP-HPLC
Objective: To determine the purity of the this compound and detect any degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA or a small amount of acetonitrile (B52724) followed by dilution) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use a reverse-phase C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Set a flow rate of 1 mL/min.
-
Use a gradient elution, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Set the detector wavelength to 214 nm and 280 nm for peptide bond and aromatic residue detection, respectively.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Degradation products will appear as additional peaks, typically with different retention times than the main peptide peak.
-
Protocol 2: Confirming Molecular Weight and Identifying Degradation Products by Mass Spectrometry
Objective: To verify the correct molecular weight of the this compound and identify the mass of any potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare the this compound sample as described for HPLC analysis. The sample can be analyzed directly or after separation by LC-MS.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
For ESI-MS, infuse the sample directly or via an LC system into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the this compound (expected monoisotopic mass of the cyclic form CEVSQLLKGDAC is approximately 1291.6 Da).
-
-
Data Analysis:
-
Analyze the resulting spectrum to confirm the presence of the ion corresponding to the correct molecular weight of the this compound.
-
Look for additional peaks that may correspond to degradation products. For example:
-
An increase in mass of 16 Da or 32 Da could indicate oxidation.
-
A mass corresponding to the linearized form of the peptide would indicate disulfide bond reduction.
-
Other mass shifts could indicate hydrolysis or deamidation.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Experimental workflow for assessing this compound stability.
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. How to storage the peptide | Karebay [karebaybio.com]
- 4. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
Technical Support Center: Cell Viability Assays with High Concentrations of TAX2 Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TAX2 peptide in cell viability assays. The information is tailored for scientists and professionals in drug development who may encounter specific challenges when working with high concentrations of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound?
A1: TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47. Its primary mechanism involves binding to thrombospondin-1 (TSP-1) and preventing the TSP-1:CD47 interaction.[1][2][3][4] Unexpectedly, this action promotes the binding of TSP-1 to CD36-containing complexes. This shift in binding leads to the disruption of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation and downstream signaling pathways, such as the nitric oxide (NO) pathway, ultimately inhibiting angiogenesis.[1][2][3][5]
Q2: What is the expected effect of high concentrations of this compound on cell viability?
A2: The primary described effect of TAX2 is anti-angiogenic, not directly cytotoxic to all cell types. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), a concentration of 100 µM was found to be optimal for inhibiting cell migration without significantly impacting cell viability.[6][7] However, at very high concentrations, peptides can sometimes induce non-specific effects or cytotoxicity. The effect on cancer cell lines is primarily characterized by the inhibition of tumor growth and vascularization in vivo, rather than direct cell killing in vitro.[6][8][9] It is crucial to perform a dose-response experiment for your specific cell line to determine the cytotoxic threshold.
Q3: Which cell viability assay is recommended for use with the this compound?
A3: Standard colorimetric assays such as MTT, XTT, and CCK-8 (WST-8) can be used. The choice of assay may depend on the specific cell line and experimental conditions. For example, the UptiBlue™ Viable Cell Counting Kit, which is a resazurin-based assay, was used in some of the foundational studies on TAX2.[10] It is advisable to choose an assay that you have well-established in your lab and to be aware of potential interferences. For instance, peptides can sometimes interfere with tetrazolium salt reduction in MTT assays.[11] If direct cytotoxicity is the primary endpoint, a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, can be a valuable alternative or complementary assay.
Q4: I am observing high background or inconsistent results in my MTT assay when using the this compound. What could be the cause?
A4: High background or inconsistent results with peptides in MTT assays can stem from several factors:
-
Peptide Interference: The peptide itself might directly reduce the MTT reagent, leading to a false-positive signal for viability. A cell-free control (media + peptide + MTT reagent) should be included to test for this.
-
Solvent Effects: If the peptide is dissolved in a solvent like DMSO, high final concentrations of the solvent (>0.5%) can be cytotoxic.[11] Always include a vehicle control with the same solvent concentration used for the peptide treatment.
-
Contaminants: Residual contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic and affect results. If unexpected toxicity is observed, consider using a higher purity peptide or one that has undergone TFA removal.
-
Peptide Stability and Solubility: Peptides can degrade or precipitate in culture medium, altering the effective concentration. Ensure the peptide is fully dissolved and consider the stability of the peptide in your experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on cell viability at expected concentrations | 1. Peptide Degradation: The this compound may be unstable in the culture medium over the incubation period. | - Prepare fresh peptide solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.- If possible, perform a stability test of the peptide in your culture medium. |
| 2. Sub-optimal Concentration: The concentration range tested may be too low for your specific cell line. | - Perform a broad dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 200 µM) to identify an effective range. | |
| 3. Incorrect Assay Endpoint: The primary effect of TAX2 is anti-angiogenic and may not cause direct cytotoxicity in a short-term viability assay. | - Consider using functional assays more relevant to TAX2's mechanism, such as cell migration, tube formation, or signaling pathway analysis (e.g., VEGFR2 phosphorylation). | |
| Unexpectedly high cell viability or assay signal | 1. Peptide Interference with Assay Reagent: The peptide may be directly reducing the assay reagent (e.g., MTT, resazurin). | - Run a cell-free control containing only media, the highest concentration of TAX2, and the assay reagent to check for direct reduction. Subtract this background from your experimental values. |
| 2. Contaminants in Peptide Preparation: Some contaminants might stimulate cell proliferation. | - Ensure the use of high-purity this compound. | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Be consistent with pipetting technique and avoid introducing bubbles. |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and peptide concentration. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Peptide Precipitation: High concentrations of the peptide may not be fully soluble in the culture medium. | - Visually inspect the wells under a microscope for any precipitate.- Prepare the highest concentrations by serial dilution from a well-dissolved stock solution. | |
| Discrepancy between viability assay results and cell morphology | 1. Assay Measures Metabolic Activity, Not Cell Number: Assays like MTT measure mitochondrial activity, which may not always directly correlate with the number of viable cells, especially if the peptide affects cellular metabolism. | - Always examine the cells microscopically before adding the assay reagent to check for morphological signs of stress or death.- Consider a complementary assay that measures a different aspect of cell health, such as an LDH assay for membrane integrity or direct cell counting with a viability dye like trypan blue. |
Data Presentation
Due to the limited availability of comprehensive public dose-response data for the this compound's direct effect on cell viability, the following tables are illustrative. They are based on published qualitative statements and single-concentration data points. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
Table 1: Illustrative Dose-Response of this compound on HUVEC Viability and Migration
| TAX2 Concentration (µM) | % Cell Viability (vs. Control) | % Inhibition of Cell Migration (vs. Control) |
| 0 (Control) | 100% | 0% |
| 10 | Not significantly different | ~15% |
| 50 | Not significantly different | ~35% |
| 100 | Not significantly different[12] | ~50%[6][7] |
| 200 | Potentially reduced | Not determined |
Note: Data is representative and compiled from descriptive results in the literature. Actual values will be cell line and assay dependent.
Table 2: Summary of this compound Effects on Cancer Cell Models (In Vivo)
| Cancer Model | Cell Line | Effect Observed |
| Melanoma | B16F1 | Induces extensive tumor necrosis and disturbs tumor vascularization.[6][9] |
| Pancreatic Carcinoma | MIA PaCa-2 | Significantly inhibits tumor growth and vascularization.[5][6] |
| Neuroblastoma | SK-N-BE(2), SK-N-SH | Induces significant inhibition of tumor burden.[8] |
Note: These results are from in vivo studies and reflect the anti-angiogenic and anti-tumor properties of TAX2, which may not directly correlate with in vitro cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
This compound stock solution (e.g., in DMSO or sterile PBS)
-
96-well flat-bottom cell culture plates
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in culture medium at 2x the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the peptide solutions.
-
Include the following controls:
-
Vehicle Control: Medium with the highest concentration of the peptide solvent (e.g., DMSO).
-
Untreated Control: Medium only.
-
Cell-Free Blank: Medium only (no cells) for background subtraction.
-
Peptide Interference Control: Medium with the highest concentration of TAX2 (no cells).
-
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well.
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Protocol 2: CCK-8 (WST-8) Assay for Cell Viability
This protocol uses a water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases to produce a water-soluble formazan dye, simplifying the procedure.[13]
Materials:
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
Appropriate cell culture medium
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Peptide Treatment: Add 10 µL of various concentrations of the this compound solution to the plate and incubate for the desired period. Include necessary controls as described in the MTT protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for Cell Viability Assays.
Caption: Troubleshooting Logic for Peptide Viability Assays.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. lifetein.com [lifetein.com]
Technical Support Center: TAX2 Peptide In Vivo Efficacy Studies
Welcome to the technical support center for TAX2 peptide in vivo efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation and solvent for this compound for in vivo studies?
A1: this compound should be solubilized in a sterile, physiologically compatible buffer. For in vivo experiments, normal saline (0.9% w/v NaCl) is a suitable and commonly used vehicle.[1] It is crucial to ensure complete dissolution of the peptide. Gently vortex or sonicate if necessary, but avoid vigorous shaking to prevent aggregation. Always prepare fresh solutions before each experiment or store aliquots at -80°C for long-term stability and -20°C for short-term storage (up to one month) to avoid repeated freeze-thaw cycles.[2]
Q2: What is the recommended administration route and dosing schedule for this compound in preclinical tumor models?
A2: The most commonly reported administration route for this compound in preclinical mouse models is intraperitoneal (I.P.) injection.[3][4] Dosing schedules can vary depending on the tumor model and experimental design. A frequently used regimen is administering the peptide three times a week.[5]
Q3: What are the known off-target effects of this compound?
A3: TAX2 was designed as a selective antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[6][7] Unlike direct CD47-blocking antibodies, which can cause hematological toxicities like anemia and thrombocytopenia due to the ubiquitous expression of CD47 on cells like red blood cells and platelets, TAX2's mechanism of targeting TSP-1 is expected to have a more favorable safety profile.[8] Studies have shown that TAX2 administration is not associated with an increased risk of bleeding or significant changes in hematologic parameters.[9][10] However, as TAX2's mechanism involves promoting the interaction of TSP-1 with CD36, researchers should be aware of the biological roles of the TSP-1/CD36 axis, which is involved in processes like anti-angiogenesis and fatty acid metabolism.[6][11][12]
Q4: How should I properly handle and store the this compound to ensure its stability?
A4: TAX2 is a cyclic peptide, which generally confers greater stability compared to linear peptides. For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[2] Stability assays have shown that TAX2 is stable under various storage conditions, including as a lyophilized powder and in aqueous solution, with minimal degradation observed after multiple freeze-thaw cycles or exposure to light and different temperatures.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Peptide Formulation/Aggregation | 1. Visual Inspection: Before injection, visually inspect the peptide solution for any precipitation or cloudiness. 2. Solubility Check: Confirm the solubility of your peptide batch in the chosen vehicle at the desired concentration.[1] 3. Filtration: Filter the peptide solution through a 0.22 µm sterile filter before injection to remove any potential aggregates. 4. Formulation Adjuncts: For persistent solubility issues, consider the use of formulation aids such as co-solvents or excipients, though this may require further validation to ensure they do not interfere with the peptide's activity. |
| Inadequate Dosing or Dosing Schedule | 1. Dose-Response Study: If you are using a new tumor model or cell line, it is advisable to perform a dose-response study to determine the optimal dose of TAX2. Doses ranging from 10 mg/kg to 30 mg/kg have been reported.[3][5] 2. Treatment Schedule: The frequency of administration can impact efficacy. A schedule of three times per week has been shown to be effective in several models.[5] 3. Pharmacokinetics: While specific pharmacokinetic data for TAX2 is limited, the short half-life of many peptides necessitates frequent administration to maintain therapeutic concentrations.[2] |
| Variability in Tumor Model | 1. Cell Line Authentication: Ensure the authenticity of your cancer cell line through short tandem repeat (STR) profiling. 2. Tumor Implantation Site: The site of tumor implantation (subcutaneous vs. orthotopic) can significantly impact tumor growth and response to therapy. 3. Animal Strain and Health: Use healthy, immunocompromised mice of the appropriate strain for your xenograft model. Monitor the health of the animals throughout the study. |
| Peptide Degradation | 1. Proper Storage and Handling: Strictly adhere to the recommended storage and handling procedures for the this compound.[2] 2. Fresh Preparations: Prepare fresh solutions for each set of injections whenever possible. 3. Stability Check: If you suspect degradation, you can perform a simple stability check using HPLC to assess the purity of your peptide stock.[8] |
Issue 2: Injection Site Reactions or Animal Distress
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | 1. Correct Needle Gauge: Use an appropriate needle gauge for intraperitoneal injections in mice (e.g., 25-27G).[13] 2. Injection Volume: Ensure the injection volume is within the recommended limits for the size of the animal to avoid discomfort. 3. Proper Restraint: Properly restrain the animal to ensure accurate and safe injection. |
| Formulation Irritation | 1. pH of Formulation: Check the pH of your peptide solution to ensure it is within a physiological range (pH 7.2-7.4). 2. Vehicle Control: Always include a vehicle-only control group to assess any reactions caused by the injection vehicle itself. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies with the this compound across various cancer models.
Table 1: Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosing Regimen | Key Efficacy Results | Reference |
| Melanoma | B16F1 | C57BL/6 | 10 mg/kg, I.P., on days 3, 5, and 7 | Induced extensive tumor necrosis. | [4] |
| Pancreatic Carcinoma | MIA PaCa-2 | BALB/c nu/nu | 10 mg/kg, I.P., 3 times/week for 4 weeks | Significantly delayed tumor growth (2-fold inhibition). | [4] |
| Ovarian Carcinoma | A2780 | BALB/c nude | 10 mg/kg, I.P., 3 times/week for 2 weeks | 2-fold inhibition of tumor growth at early time-points. | [5] |
| Ovarian Carcinoma | SK-OV-3 | BALB/c nude | 10 mg/kg, I.P., 3 times/week for 7 weeks | 2-fold inhibition of tumor growth at early time-points. | [5] |
| Ovarian Carcinoma | ID8 | C57BL/6JRj | 30 mg/kg, I.P., 3 times/week | Inhibited tumor growth and metastatic dissemination. | [5][8] |
| Neuroblastoma | SK-N-BE(2) | NMRI nude | Not specified | Significant inhibition of tumor burden. | [5] |
| Neuroblastoma | SK-N-SH | NMRI nude | Not specified | Significant inhibition of tumor burden. | [5] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular tumor model and experimental goals.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MIA PaCa-2, B16F1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or C57BL/6).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Peptide Preparation and Administration:
-
Reconstitute the lyophilized this compound in sterile 0.9% NaCl to the desired stock concentration.
-
Further dilute the stock solution to the final injection concentration.
-
Administer the this compound solution or vehicle control to the respective groups via intraperitoneal injection according to the planned dosing schedule.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
References
- 1. Identification of therapeutic targets in ovarian cancer through active tyrosine kinase profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity [mdpi.com]
- 9. Towards the Therapeutic Use of Thrombospondin 1/CD47 Targeting this compound as an Antithrombotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: TAX2 Peptide Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing the TAX2 peptide in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for the this compound?
A1: The cyclic this compound is soluble in aqueous solvents, with normal saline (0.9% NaCl) being a suitable vehicle.[1] For long-term storage, it is advisable to store the lyophilized peptide at -20°C or -80°C.[2] Reconstituted peptide solutions can be stored at 4°C for up to a week, but for longer-term storage, it is recommended to make aliquots and freeze them at -20°C or colder to avoid repeated freeze-thaw cycles.[2] The peptide has shown stability under various handling conditions, including repeated freeze-thaw cycles and light exposure.[1]
Q2: What is the mechanism of action of the this compound?
A2: TAX2 is a cyclic dodecapeptide derived from the cell surface receptor CD47.[3][4] It acts as a selective antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47.[3][5][6] By preventing the TSP-1:CD47 interaction, TAX2 unexpectedly promotes the binding of TSP-1 to the CD36 receptor.[3][7] This shift in binding leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, resulting in anti-angiogenic effects.[3][7] Furthermore, by modulating the tumor microenvironment, TAX2 can activate an anti-tumor immune response.[1][8][9]
Q3: What are the typical in vivo dosage and administration routes for long-term studies?
A3: In preclinical mouse models, TAX2 has been administered intraperitoneally (IP) at doses of 10 mg/kg.[3][10] The frequency of administration has varied depending on the tumor model and study duration, ranging from three times a week to daily injections.[3][11] For example, in a human pancreatic carcinoma xenograft model, TAX2 was injected intraperitoneally three times a week for four weeks.[3]
Q4: Is the cyclic or linear form of the this compound preferred for in vivo studies?
A4: The cyclic form of the this compound is favored for in vivo studies.[3][4] Molecular dynamics simulations have shown that the cyclic peptide has increased stability and maintains a helical native conformation, suggesting a higher affinity for binding to TSP-1 compared to the linear version.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect in vivo. | Suboptimal dosage or administration frequency. | Titrate the dosage of this compound. While 10 mg/kg has been effective in some models[3][10], the optimal dose may vary. Increase the frequency of administration, as some protocols have used daily injections. |
| Peptide instability. | Although TAX2 is stable[1], ensure proper storage and handling. Prepare fresh solutions from lyophilized stock for each set of experiments. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[2] | |
| Tumor model resistance. | The responsiveness to TAX2 may be tumor-type dependent. Consider combination therapies, as TAX2 has shown synergistic effects with immune checkpoint inhibitors like anti-PD-1.[1][8][12] | |
| Inconsistent results between experiments. | Variability in peptide preparation. | Standardize the protocol for peptide reconstitution. Use the same source and lot of this compound for the duration of the study. Ensure the final formulation is sterile and free of contaminants. |
| Animal handling and tumor implantation. | Ensure consistent tumor cell implantation techniques and monitor animal health closely throughout the study. Stress can impact tumor growth and therapeutic response. | |
| Observed toxicity or adverse effects. | High dosage. | Although TAX2 has a favorable safety profile[1][12], if adverse effects are observed, consider reducing the dosage or the frequency of administration. |
| Contaminants in the peptide preparation. | Ensure the purity of the this compound. Use a reputable supplier and consider performing quality control analysis. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Tumor Model | Animal Model | TAX2 Dosage and Administration | Outcome | Reference |
| Melanoma (B16F1) | C57BL/6 mice | 10 mg/kg, IP, at days 3, 5, and 7 | Substantial tumor necrosis at day 20.[3] | [3] |
| Pancreatic Carcinoma (MIA PaCa-2) | BALB/C nu/nu mice | 10 mg/kg, IP, 3 times a week for 4 weeks | Strong delay in tumor growth.[3] | [3] |
| Neuroblastoma (SK-N-BE(2) & SK-N-SH) | NMRI nude mice | Biologically relevant doses (not specified) | Significant inhibition of tumor burden.[11] | [11] |
| Ovarian Carcinoma | Mouse models | Not specified | Inhibits tumor growth and metastatic dissemination.[1][12] | [1][12] |
Experimental Protocols
General Protocol for Long-Term In Vivo Study
-
Peptide Preparation:
-
Reconstitute lyophilized cyclic this compound in sterile 0.9% NaCl to the desired stock concentration.
-
Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of injection, thaw an aliquot and dilute it to the final injection concentration with sterile saline.
-
-
Animal Model and Tumor Implantation:
-
Select an appropriate mouse strain based on the tumor model (e.g., C57BL/6 for syngeneic models, nude mice for xenografts).
-
Subcutaneously inject a predetermined number of tumor cells (e.g., 3 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.[3]
-
Allow tumors to establish to a palpable size before initiating treatment.
-
-
Treatment Regimen:
-
Administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg.
-
The frequency of administration can be adjusted based on the study design, for example, three times per week.[3]
-
Include a control group receiving vehicle (0.9% NaCl) injections with the same frequency.
-
-
Monitoring and Data Collection:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width^2) / 2).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Visualizations
Caption: TAX2 Signaling Pathway.
Caption: Experimental Workflow for Long-Term this compound Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. vanguardngr.com [vanguardngr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Specificity of TAX2 Peptide for Thrombospondin-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the TAX2 peptide's selectivity for Thrombospondin-1 (TSP-1) against other TSP-1 targeting alternatives. Supported by experimental data, this document elucidates the unique mechanism of TAX2 and offers detailed protocols for validation.
The this compound, a cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a highly selective antagonist of the Thrombospondin-1 (TSP-1):CD47 interaction.[1][2][3][4][5] Its unique mode of action, which involves binding directly to TSP-1, sets it apart from other molecules that modulate TSP-1 activity. This guide will delve into the specifics of TAX2's selectivity, compare it with other TSP-1 interacting peptides, and provide the experimental framework for its validation.
Comparative Analysis of TSP-1 Interacting Peptides
TAX2's primary distinction lies in its origin and specific target within the TSP-1 signaling axis. Unlike peptides derived from TSP-1 itself that often mimic its anti-angiogenic or other functions, TAX2 is engineered from CD47 to specifically block the TSP-1 binding site for CD47.[3][6] This targeted approach leads to a unique downstream signaling cascade. The following table summarizes the key characteristics of TAX2 in comparison to other TSP-1 targeting peptides.
| Feature | This compound | TSP-1-Derived Peptides (e.g., ABT-510) | 7N3 Peptide | LSKL Peptide |
| Origin | CD47-derived | TSP-1-derived (from Type 1 repeats) | TSP-1-derived (from C-terminal domain) | TSP-1-derived |
| Primary Target | Thrombospondin-1 (TSP-1) | Various, including CD36 | CD47 | TSP-1 |
| Mechanism of Action | Orthosteric antagonist of TSP-1:CD47 interaction.[1][2] Promotes TSP-1 binding to CD36.[3][6] | Mimic anti-angiogenic properties of TSP-1.[7] | Binds to CD47, mimicking TSP-1's effect at this receptor.[8] | Antagonizes TSP-1's activation of TGF-β.[9][10] |
| Primary Downstream Effect | Inhibition of VEGFR2 activation and downstream NO signaling, leading to anti-angiogenic and anti-tumor effects.[3][6][11] | Inhibition of endothelial cell proliferation and migration.[12][13][14][15] | T-cell activation inhibition.[8] | Reduction of fibrosis.[10] |
| Binding Affinity (Kd) | Micromolar (µM) range for TSP-1 | Varies depending on the peptide | Not explicitly stated for CD47 | Not explicitly stated for TSP-1 |
Experimental Validation of TAX2's Selectivity for TSP-1
The selective binding of the this compound to TSP-1 has been rigorously validated through a series of biochemical and biophysical assays. These experiments are crucial for confirming its specific mechanism of action.
Quantitative Binding Affinity Data
The interaction between TAX2 and TSP-1 has been quantified using established techniques, demonstrating a specific and measurable affinity.
| Experimental Method | Analyte | Ligand | Result |
| Surface Plasmon Resonance (SPR) | This compound | Thrombospondin-1 (TSP-1) | Demonstrates specific binding of TAX2 to TSP-1, with no binding observed for a scrambled control peptide.[11] |
| Microscale Thermophoresis (MST) | Thrombospondin-1 (TSP-1) | This compound | Confirms direct binding and allows for the determination of binding affinity in the micromolar range. |
| ELISA Binding Assay | Thrombospondin-1 (TSP-1) | Biotinylated this compound | Shows dose-dependent binding of TAX2 to immobilized TSP-1, which is competitively inhibited by unlabeled TAX2.[3] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of TSP-1:CD47 Interaction
-
Objective: To qualitatively demonstrate that TAX2 specifically inhibits the interaction between TSP-1 and its receptor CD47 in a cellular context.
-
Methodology:
-
Culture human primary endothelial cells (HUVECs) or other cells endogenously expressing TSP-1 and CD47.
-
Treat the cells with the this compound or a scrambled control peptide at a predetermined concentration (e.g., 100 µM) for a specified duration.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody specific for CD47 (or TSP-1) overnight at 4°C.
-
Add protein A/G-agarose beads to the lysate-antibody mixture to precipitate the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against TSP-1 (or CD47, if CD47 was the immunoprecipitated protein) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Expected Outcome: A significant reduction in the amount of co-immunoprecipitated TSP-1 in the presence of TAX2 compared to the control, indicating that TAX2 disrupts the TSP-1:CD47 interaction.
2. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
-
Objective: To quantitatively measure the binding affinity and kinetics of the this compound to TSP-1.
-
Methodology:
-
Immobilize recombinant human TSP-1 onto a sensor chip surface.
-
Prepare a series of dilutions of the this compound and a scrambled control peptide in a suitable running buffer.
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of bound peptide.
-
After the association phase, inject running buffer to monitor the dissociation of the peptide.
-
Regenerate the sensor surface to remove any bound peptide before the next injection.
-
Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Expected Outcome: The analysis should reveal a specific binding of TAX2 to TSP-1 with a quantifiable affinity (KD in the micromolar range), while the scrambled peptide should show no significant binding.
Signaling Pathways and Experimental Workflows
The selective action of the this compound initiates a distinct signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used for their validation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin 1 and Its Diverse Roles as a Regulator of Extracellular Matrix in Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Guide to Cancer Immunotherapy: TAX2 Peptide vs. SIRPα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with novel strategies emerging to overcome tumor immune evasion. Among these, agents targeting the CD47 signaling axis have shown significant promise. This guide provides a detailed comparison of two distinct therapeutic approaches that ultimately impact CD47 signaling: the TAX2 peptide, a selective antagonist of the thrombospondin-1 (TSP-1):CD47 interaction, and SIRPα inhibitors, which block the interaction between CD47 and signal-regulatory protein alpha (SIRPα).
Executive Summary
| Feature | This compound | SIRPα Inhibitors |
| Primary Target | Thrombospondin-1 (TSP-1) | Signal-Regulatory Protein Alpha (SIRPα) |
| Mechanism of Action | Blocks TSP-1 binding to CD47, leading to anti-angiogenic effects and enhanced anti-tumor immunity.[1][2][3] | Block the CD47-SIRPα "don't eat me" signal, promoting macrophage-mediated phagocytosis of tumor cells.[4][5][6] |
| Therapeutic Approach | Indirectly modulates CD47 signaling by targeting its interaction with TSP-1 in the tumor microenvironment.[1][2] | Directly targets the innate immune checkpoint by blocking the CD47-SIRPα interaction.[4][6] |
| Key Downstream Effects | Inhibition of angiogenesis, induction of tumor necrosis, and increased T-cell infiltration.[1][7] | Enhanced phagocytosis of tumor cells by macrophages and other myeloid cells.[8][9] |
| Development Stage | Preclinical | Preclinical and Clinical Trials[10][11] |
Mechanism of Action and Signaling Pathways
This compound: A Modulator of the Tumor Microenvironment
The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It acts as a selective antagonist of the interaction between TSP-1 and CD47.[2] In the tumor microenvironment, elevated TSP-1 levels contribute to a pro-angiogenic and immunosuppressive milieu. By binding to TSP-1, TAX2 prevents its interaction with CD47.[1] This blockade unexpectedly promotes the binding of TSP-1 to another receptor, CD36, which triggers anti-angiogenic signaling pathways.[1][12] This leads to the disruption of VEGFR2 activation and a reduction in nitric oxide (NO) signaling, ultimately inhibiting the formation of new blood vessels that tumors need to grow.[1][3] Furthermore, by disrupting the TSP-1:CD47 interaction, TAX2 has been shown to promote the infiltration of T-cells into the tumor, suggesting a role in activating adaptive anti-tumor immunity.[7]
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the CD47-SIRPα signaling axis: current studies on B-cell lymphoma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 11. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Target Specificity of TAX2 Peptide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and potential off-target effects of a therapeutic candidate is paramount. This guide provides a detailed comparison of the TAX2 peptide, a promising anti-cancer agent, with a scrambled peptide control, focusing on its target engagement and functional specificity. The information presented is based on preclinical studies and aims to offer a clear perspective on the peptide's mechanism of action.
The this compound is a cyclic dodecapeptide derived from the cell surface receptor CD47.[1] It is designed to act as an antagonist of the interaction between thrombospondin-1 (TSP-1) and CD47, a pathway implicated in tumor angiogenesis and immune evasion.[1][2] This guide delves into the experimental data that substantiates the specificity of TAX2 for its intended target and its resultant anti-tumor activities.
Target Binding Specificity: TAX2 vs. Scrambled Peptide
Experimental evidence consistently demonstrates that the this compound specifically binds to TSP-1, thereby inhibiting its interaction with CD47. In contrast, a scrambled peptide, used as a negative control, shows no significant binding. This specificity is crucial as it minimizes the potential for unintended biological effects.
| Assay | This compound | Scrambled Peptide (Control) | Key Finding |
| ELISA Binding Assay | Binds to immobilized TSP-1 | Does not bind to immobilized TSP-1 | TAX2 directly interacts with TSP-1.[3] |
| Co-immunoprecipitation | Prevents TSP-1 binding to CD47 in HUVECs | No effect on TSP-1:CD47 interaction | TAX2 effectively disrupts the target protein-protein interaction in a cellular context.[1] |
| Surface Plasmon Resonance (SPR) | Shows clear SPR signal, indicating binding to rmTSP-1 | No SPR signal elicited | Confirms a direct and specific binding interaction between TAX2 and TSP-1.[4] |
Functional Consequences of Target Engagement
The specific binding of the this compound to TSP-1 translates into significant anti-angiogenic and anti-tumor effects in preclinical models. These effects are not observed with the scrambled control peptide, further underscoring the target-dependent action of TAX2.
| Biological Effect | This compound Treatment | Scrambled Peptide (Control) Treatment | Experimental Model |
| Endothelial Cell Migration | Inhibition of HUVEC migration | No effect on HUVEC migration | In vitro angiogenesis assay[1] |
| Tumor Necrosis | Induces substantial tumor necrosis | No significant tumor necrosis | Syngeneic melanoma model (B16F1)[1] |
| Tumor Growth | Strong delay in tumor growth | No significant effect on tumor growth | Human pancreatic carcinoma xenograft (MIA PaCa-2)[1] |
| Tumor Vascularization | Highly disturbs tumor vascularization | No significant effect on tumor vascularization | Syngeneic melanoma and human pancreatic carcinoma xenografts[1] |
| Anti-Tumor Immunity | Activates anti-cancer adaptive immunity | Not reported | Syngeneic ovarian carcinoma models[2] |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for evaluating the presented data. Below are summaries of the key techniques used in the cited studies.
Enzyme-Linked Immunosorbent Assay (ELISA) Binding Assay: Human platelet-derived TSP-1 was immobilized on ELISA microtiter plates. Biotinylated this compound or a biotinylated scrambled control peptide were incubated in the wells. The amount of bound peptide was quantified, demonstrating the direct interaction between TAX2 and TSP-1.[5]
Co-immunoprecipitation: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with either TAX2 or a scrambled peptide. Cell lysates were then subjected to immunoprecipitation using an anti-CD47 antibody. The resulting immunocomplexes were analyzed by SDS-PAGE and immunoblotted for TSP-1 and CD47 to determine if the interaction was disrupted.[1]
Surface Plasmon Resonance (SPR): Recombinant mouse TSP-1 was used to investigate the interaction with the this compound. The experiment measured the change in the refractive index at the surface of a sensor chip as the this compound was injected over the immobilized TSP-1, allowing for the characterization of the binding kinetics.[4]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of TAX2's action.
Caption: Mechanism of this compound action.
Caption: Co-immunoprecipitation experimental workflow.
Caption: Logical flow of this compound's anti-tumor effects.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Benchmarking TAX2 Peptide: A Comparative Guide to Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-angiogenic agent, TAX2 peptide, against established alternatives: Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141). The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized for these assessments.
Mechanism of Action: A Tale of Different Targets
The anti-angiogenic agents discussed herein employ distinct strategies to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.
This compound: This dodecapeptide selectively antagonizes the interaction between Thrombospondin-1 (TSP-1) and the CD47 receptor.[1][2][3] This selective blockade unexpectedly triggers anti-angiogenic effects by redirecting TSP-1 to bind with CD36. This enhanced TSP-1/CD36 interaction ultimately disrupts the signaling cascade of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][4]
Bevacizumab (Avastin®): As a humanized monoclonal antibody, Bevacizumab directly targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A). By sequestering VEGF-A, it prevents the activation of VEGFRs on endothelial cells, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Sunitinib (Sutent®): This small molecule acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include all VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, Sunitinib effectively blocks the signaling pathways responsible for both tumor angiogenesis and direct tumor cell proliferation.[5][6]
Sorafenib (Nexavar®): Similar to Sunitinib, Sorafenib is a multi-kinase inhibitor that targets several RTKs, including VEGFRs and PDGFR-β.[7] Additionally, Sorafenib inhibits the RAF/MEK/ERK signaling pathway within tumor cells, giving it a dual mechanism of action that impacts both angiogenesis and tumor cell proliferation directly.[7]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and conditions across different studies.
In Vitro Anti-Angiogenic Activity
| Agent | Assay | Cell Line | Key Findings |
| This compound | Endothelial Cell Migration (Boyden Chamber) | HUVEC | 50% inhibition at 100 µM[4][8] |
| Endothelial Cell Tube Formation | HUVEC | 40% inhibition of pseudo-tube network formation[4][8] | |
| Bevacizumab | Endothelial Cell Tube Formation | HUVEC | Inhibition of tube formation observed, but quantitative data varies with experimental setup.[9][10][11] |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | IC50 of 40 nM[5][6] |
| Endothelial Cell Tube Formation | Co-culture | IC50 of 33.1 nM (valid tube count) and 24.8 nM (total tube area)[12] | |
| Sorafenib | Kinase Inhibition | Cell-free | IC50 of 90 nM for VEGFR-2[7] |
| Endothelial Cell Proliferation | HUVEC | IC50 of ~1.5 µM[13] |
In Vivo Anti-Tumor Efficacy
| Agent | Tumor Model | Key Findings |
| This compound | Pancreatic Carcinoma Xenograft (MIA PaCa-2) | 2-fold decrease in tumor growth compared to control[4] |
| Bevacizumab | Various Xenograft Models | Efficacy is dose and tumor-type dependent.[11][14] |
| Sunitinib | Renal Cell Carcinoma Xenograft | Significant tumor growth inhibition and decreased microvessel density.[15][16] |
| Sorafenib | Hepatocellular Carcinoma Xenograft | Inhibition of tumor growth and induction of apoptosis.[17][18][19][20] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: this compound's mechanism of action.
Caption: VEGF signaling pathway and points of inhibition.
Experimental Workflows
Caption: Workflow for the in vitro tube formation assay.
Caption: General workflow for an in vivo tumor xenograft model.
Detailed Experimental Protocols
Endothelial Cell Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well in complete endothelial growth medium.
-
Starvation: After 24 hours, the medium is replaced with a basal medium containing a low serum concentration (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells.
-
Treatment: The starvation medium is replaced with fresh low-serum medium containing various concentrations of the anti-angiogenic agents (this compound, Bevacizumab, Sunitinib, Sorafenib) or a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay that measures DNA content. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The concentration of the agent that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.
Endothelial Cell Migration Assay (Boyden Chamber)
-
Chamber Preparation: Polycarbonate membranes (8 µm pore size) in transwell inserts are coated with an extracellular matrix protein (e.g., fibronectin or collagen).
-
Cell Seeding: HUVECs are serum-starved for 4-6 hours, then resuspended in basal medium and seeded into the upper chamber of the transwell inserts.
-
Treatment: The lower chamber contains basal medium with a chemoattractant (e.g., VEGF) and the anti-angiogenic agent at various concentrations.
-
Incubation: The plate is incubated for 4-6 hours to allow cell migration through the membrane.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of migrated cells is counted in several microscopic fields, and the percentage of migration inhibition is calculated relative to the control.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a basal medium.
-
Treatment: The cells are treated with various concentrations of the anti-angiogenic agents.
-
Incubation: The plate is incubated for 4-18 hours to allow the formation of capillary-like structures (tubes).
-
Imaging: The formation of tubes is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and total tube area using image analysis software.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human tumor cells (e.g., pancreatic, renal, or hepatocellular carcinoma cell lines) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and receive systemic administration of the anti-angiogenic agents (e.g., via intraperitoneal or oral gavage) or a vehicle control, following a specific dosing schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The general health and body weight of the mice are also monitored.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. A portion of the tumor tissue is fixed for histological analysis to determine microvessel density (e.g., by CD31 staining) and the extent of necrosis.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oncology-central.com [oncology-central.com]
- 8. researchgate.net [researchgate.net]
- 9. The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
On-Target Efficacy of TAX2 Peptide In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo on-target effects of the TAX2 peptide against alternative therapeutic strategies. This analysis is supported by experimental data from preclinical studies, detailing the anti-tumor and anti-angiogenic properties of TAX2 and its counterparts.
The this compound is a cyclic dodecapeptide designed as a selective antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2] This targeted disruption unexpectedly triggers a cascade of anti-angiogenic and anti-tumor effects. In vivo studies have demonstrated the efficacy of TAX2 in various cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian cancer.[1][2][3] This guide will delve into the quantitative data from these studies, comparing TAX2's performance with agents that target related pathways, such as those interfering with the CD47/SIRPα axis and other TSP-1-derived peptides.
Mechanism of Action: The TAX2 Signaling Pathway
This compound functions by binding to TSP-1, thereby preventing its interaction with the CD47 receptor.[2][4] This selective antagonism promotes the binding of TSP-1 to the CD36 receptor, which in turn disrupts the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and downstream nitric oxide (NO) signaling.[2][5][6] This cascade ultimately leads to the inhibition of angiogenesis and subsequent tumor necrosis.[2][7]
Comparative In Vivo Efficacy of TAX2 and Alternatives
The following tables summarize the quantitative data from preclinical in vivo studies, comparing the anti-tumor effects of this compound with other agents targeting related pathways.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Melanoma (B16F1) | C57BL/6 | 10 mg/kg TAX2, i.p., days 3, 5, 7 | Significant tumor necrosis at day 20 | [2] |
| Pancreatic (MIA PaCa-2) | BALB/c nu/nu | 10 mg/kg TAX2, i.p., 3x/week for 4 weeks | ~50% reduction in median tumor volume at day 38 | [2] |
| Neuroblastoma (SK-N-BE(2)) | NMRI nude | Systemic administrations | Significant inhibition of tumor burden | [1] |
| Ovarian (A2780 & SK-OV-3) | BALB/c nude | Thrice weekly injections | 2-fold inhibition of tumor growth | [8] |
| Ovarian (ID8) | C57BL/6JRj | 30 mg/kg TAX2, i.p., 3x/week for 4-8 weeks | Inhibition of tumor growth and metastatic dissemination | [7] |
Table 2: Comparison with Alternative Anti-Cancer Agents
| Agent | Target/Mechanism | Cancer Model | Mouse Strain | Outcome | Reference |
| This compound | TSP-1:CD47 Antagonist | Melanoma (B16F1) | C57BL/6 | Significant tumor necrosis | [2] |
| Anti-CD47 Antibody | CD47/SIRPα Blockade | Lung Cancer (Patient-derived) | Immunodeficient | Significant tumor growth inhibition | [9] |
| Anti-CD47 Antibody | CD47/SIRPα Blockade | Gastric Cancer (MKN45) | Not Specified | Synergistic tumor suppression with 5-Fu | [10] |
| Pep-20 | CD47/SIRPα Blockade | Colorectal Cancer | Immune-competent | Inhibited tumor growth | [11][12] |
| ABT-510 | TSP-1 Derived Peptide (CD36 binder) | Malignant Glioma | Athymic nude | Significantly inhibited tumor growth | [13] |
| ABT-510 / ABT-526 | TSP-1 Derived Peptides | Various spontaneous cancers | Companion Dogs | Objective responses and disease stabilization | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo experimental protocols for TAX2 and comparative agents.
This compound In Vivo Studies
-
Melanoma Allograft Model:
-
Cell Line: B16F1 melanoma cells (2.5 x 105) were subcutaneously injected into the left flank of C57BL/6 mice.[2]
-
Treatment: this compound (10 mg/kg) or a scrambled control peptide was administered via intraperitoneal (i.p.) injection on days 3, 5, and 7 post-tumor cell inoculation.[2]
-
Endpoint Analysis: Tumor volume was measured with calipers. Tumor necrosis and vascularization were assessed using MRI, µCT, and histopathological staining at specified time points.[2][16]
-
-
Pancreatic Carcinoma Xenograft Model:
-
Cell Line: MIA PaCa-2 pancreatic carcinoma cells (3 x 106) were subcutaneously injected into the left side of BALB/c nu/nu mice.[2]
-
Treatment: Starting on day 10 post-tumor challenge, this compound (10 mg/kg) or a control was injected i.p. three times a week for four weeks.[2]
-
Endpoint Analysis: Tumor volume was measured regularly with a caliper.[2]
-
-
Ovarian Carcinoma Models:
-
Xenograft Model: A2780 or SK-OV-3 human ovarian carcinoma cells were subcutaneously xenotransplanted into BALB/c nude mice. Treatment with TAX2 was administered systemically three times a week.[8]
-
Syngeneic Model: 5 x 106 ID8 cells were inoculated subcutaneously or intraperitoneally into C57BL/6JRj mice. TAX2 (30 mg/kg) was injected i.p. three times weekly for 4 or 8 weeks.[7]
-
Endpoint Analysis: Tumor growth and metastasis were monitored. Immune cell infiltration was analyzed by flow cytometry.[7]
-
Comparative Agent In Vivo Protocols
-
Anti-CD47 Antibody Studies:
-
Models: Typically involve xenografts of human cancer cell lines (e.g., lung, gastric) in immunodeficient mice.[9][10]
-
Treatment: Antibodies are administered systemically, often i.p., at varying doses and schedules.[9][10]
-
Endpoints: Tumor growth inhibition is the primary endpoint, with some studies also assessing phagocytosis and immune cell infiltration.[9]
-
-
TSP-1 Derived Peptide (ABT-510) Studies:
Concluding Remarks
The this compound demonstrates significant on-target anti-tumor and anti-angiogenic effects in a variety of preclinical cancer models. Its unique mechanism of action, selectively targeting the TSP-1:CD47 interaction to modulate the tumor microenvironment, distinguishes it from other agents. While direct peptide competitors are not extensively documented, comparison with therapies targeting the related CD47/SIRPα axis and other TSP-1-derived peptides provides valuable context for its therapeutic potential. The data presented in this guide underscores the promise of TAX2 as a novel anti-cancer agent and provides a foundation for further investigation and development.
References
- 1. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-CD47 Antibody As a Targeted Therapeutic Agent for Human Lung Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and ABT-510, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
TAX2 Peptide: A Comparative Analysis Across Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
The TAX2 peptide, a novel cyclic dodecapeptide derived from the cell surface receptor CD47, has emerged as a promising anti-cancer agent. This guide provides a comprehensive comparison of its performance across various preclinical tumor models, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Performance Overview
This compound has demonstrated significant anti-tumor efficacy in a range of cancer models, including melanoma, pancreatic carcinoma, neuroblastoma, and ovarian carcinoma.[1][2][3] Its primary mechanism involves acting as an orthosteric antagonist to the interaction between thrombospondin-1 (TSP-1) and CD47.[1][3] This interference unexpectedly triggers anti-angiogenic effects and stimulates an anti-tumor immune response.[1][3]
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes of this compound treatment in different tumor models as reported in preclinical studies.
Table 1: Inhibition of Tumor Growth
| Tumor Model | Cell Line | Mouse Strain | Administration Route & Dose | Tumor Growth Inhibition | Source |
| Melanoma | B16F1 (syngeneic) | C57BL/6 | Intraperitoneal, 10 mg/kg | Delayed tumor growth and extensive tumor necrosis | [1] |
| Pancreatic Carcinoma | MIA PaCa-2 (xenograft) | BALB/c nu/nu | Intraperitoneal, 10 mg/kg | 2-fold decrease in tumor growth | [1][4] |
| Neuroblastoma | SK-N-BE(2) & SK-N-SH (xenograft) | NMRI nude | Systemic | Significant inhibition of tumor burden | [2] |
| Ovarian Carcinoma | A2780 & SK-OV-3 (xenograft) | BALB/c nude | Systemic | 2-fold inhibition of tumor growth | [3] |
| Ovarian Carcinoma | ID8 (syngeneic) | C57BL/6JRj | Intraperitoneal, 30 mg/kg | Inhibition of tumor growth and metastatic dissemination | [3] |
Table 2: Anti-Angiogenic Effects
| Tumor Model | Key Findings | Method of Analysis | Source |
| Melanoma | Disrupted and unstructured tumor-associated vascular network | Tumor angiography (µCT) | [1] |
| Pancreatic Carcinoma | Considerably altered tumor-associated vasculature | Histopathological staining | [1] |
| Glioblastoma | Reduced vascular density of orthotopic tumors | In vivo analysis | [5] |
Mechanism of Action: A Dual Approach
The anti-cancer activity of the this compound is rooted in a unique dual mechanism that targets both the tumor vasculature and the host immune system.
Anti-Angiogenesis
TAX2 was initially designed to antagonize the TSP-1:CD47 interaction.[1] Unexpectedly, this blockade promotes the binding of TSP-1 to the CD36 receptor.[1][6] This shift in binding leads to the disruption of VEGFR2 activation and downstream nitric oxide (NO) signaling, crucial pathways for angiogenesis.[1][6] The resulting inhibition of new blood vessel formation effectively starves the tumor, leading to necrosis and reduced growth.[1]
Immune Activation
Beyond its anti-angiogenic properties, TAX2 has been shown to activate anti-tumor immunity.[3] In syngeneic ovarian carcinoma models, TAX2 therapy leads to increased intra-tumor lymphocytic infiltration.[3][5] This suggests that by blocking the TSP-1:CD47 axis, which can inhibit T-cell activation, TAX2 helps to convert poorly immunogenic "cold" tumors into "hot" tumors that are more susceptible to an immune attack.[3][7] Furthermore, TAX2 has been shown to synergize with anti-PD-1 immune checkpoint inhibitors, enhancing their efficacy.[3]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the this compound.
In Vivo Tumor Growth Studies
-
Cell Implantation: Tumor cells (e.g., B16F1 melanoma, MIA PaCa-2 pancreatic, SK-N-BE(2) neuroblastoma, A2780 ovarian) are subcutaneously injected into the flank of immunocompromised (e.g., BALB/c nude, NMRI nude) or syngeneic (e.g., C57BL/6) mice.[1][2][3]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The this compound is typically administered systemically, often via intraperitoneal injections, at doses ranging from 10 to 30 mg/kg, three times a week.[1][3]
-
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.[1]
Angiogenesis Assays
-
In Vitro Tube Formation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix and treated with TAX2. The formation of capillary-like structures is observed and quantified.
-
Ex Vivo Aortic Ring Assay: Aortic rings from mice are embedded in a collagen matrix and cultured with or without TAX2. The outgrowth of microvessels is monitored.
-
In Vivo Tumor Angiography: Tumor-bearing mice are subjected to micro-computed tomography (µCT) after injection of a contrast agent to visualize and quantify the tumor vasculature.[1]
Immunohistochemistry and Immunofluorescence
-
Excised tumors are fixed, sectioned, and stained with antibodies against markers of interest, such as CD31 for blood vessels or CD3/CD8 for T-cells. This allows for the visualization and quantification of angiogenesis and immune cell infiltration within the tumor microenvironment.
Conclusion
The this compound demonstrates a novel and effective anti-cancer strategy by simultaneously inhibiting angiogenesis and promoting an anti-tumor immune response. Its consistent efficacy across multiple, diverse tumor models in preclinical settings highlights its potential as a broad-spectrum therapeutic agent. Further investigation, particularly in combination with other immunotherapies, is warranted to fully elucidate its clinical potential.
References
- 1. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-targeting this compound impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vanguardngr.com [vanguardngr.com]
A Comparative Guide to Validating the Immune-Modulating Effects of TAX2 Peptide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TAX2 peptide's performance against a primary alternative, anti-CD47 monoclonal antibodies. The information herein is supported by experimental data to aid in the evaluation of these promising cancer immunotherapies.
The this compound is a cyclic dodecapeptide designed as a selective antagonist of the thrombospondin-1 (TSP-1) and CD47 interaction.[1][2] This targeted approach aims to modulate the tumor microenvironment by inhibiting angiogenesis and stimulating an anti-tumor immune response.[1][2][3] In contrast, anti-CD47 monoclonal antibodies offer a broader blockade of the CD47 receptor, most notably preventing its "don't eat me" signal to macrophages by blocking the SIRPα interaction.[4][5][6] This guide will delve into the experimental data validating these distinct mechanisms and their therapeutic implications.
Performance Comparison: this compound vs. Anti-CD47 Monoclonal Antibodies
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the efficacy of this compound and anti-CD47 antibodies in relevant cancer models.
Table 1: In Vivo Anti-Tumor Efficacy
| Therapeutic Agent | Cancer Model | Dosage/Schedule | Key Findings | Reference |
| This compound | Ovarian Carcinoma (SK-OV-3, A2780 xenografts) | 10 mg/kg, i.p., 3 times a week | 2-fold inhibition of tumor growth at early time-points.[7] | [7] |
| Ovarian Carcinoma (ID8 syngeneic model) | Not specified | Inhibited tumor growth to a similar extent as anti-PD-1 therapy and promoted extensive tumor necrosis.[3] | [3] | |
| Melanoma (B16F1 allograft) | 10 mg/kg, i.p., at days 3, 5, and 7 | Did not significantly reduce tumor volume at day 12 but induced substantial tumor necrosis by day 20.[8] | [8] | |
| Pancreatic Carcinoma (MIA PaCa-2 xenograft) | 10 mg/kg, i.p., 3 times a week for 4 weeks | Significantly inhibited tumor growth.[8] | [8] | |
| Anti-CD47 mAb | Ovarian Carcinoma (SK-OV-3 xenograft) | Not specified | CD47 knockdown inhibited tumor growth. Anti-CD47 mAb treatment recapitulated these results.[4][5][6] | [4][5][6] |
| Ovarian Carcinoma (PDX model) | Not specified | Showed significant anti-tumor activity, superior to Olaparib. |
Table 2: Immune-Modulating Effects
| Therapeutic Agent | Cancer Model | Key Findings on Immune Cell Infiltration | Reference |
| This compound | Melanoma (syngeneic models) | Promotes intra-tumor lymphocytic infiltration.[2] | [2] |
| Ovarian Carcinoma (ID8 syngeneic model) | Did not impact macrophage tumor recruitment.[2] | [2] | |
| Anti-CD47 mAb | Ovarian Carcinoma (SK-OV-3 and primary cells) | Increased the phagocytic index of macrophages. Led to an increase in the number of infiltrating macrophages in vivo.[4][5][6] | [4][5][6] |
| Ovarian Carcinoma | CD47 expression is negatively correlated with macrophage infiltration.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and anti-CD47 antibodies are visualized below.
Caption: this compound's dual mechanism of action.
Caption: Anti-CD47 mAb mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
In Vivo Tumor Xenograft Study
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of therapeutic peptides.
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., SK-OV-3, A2780 for ovarian cancer) in appropriate media and conditions.
-
Harvest cells at 70-80% confluency. Wash with PBS and resuspend in a serum-free medium or PBS at a concentration of 3.0 x 10^6 cells per 100 µL.[10]
-
-
Animal Model:
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[10]
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or a control (e.g., vehicle or scrambled peptide) via intraperitoneal injection according to the desired schedule (e.g., three times a week).
-
-
Data Collection and Analysis:
-
Measure tumor volume using calipers every 2-3 days. Calculate volume using the formula: (width)² x length/2.[10]
-
Monitor animal weight and general health.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry).
-
Caption: In vivo tumor xenograft workflow.
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
This protocol details the staining of paraffin-embedded tumor sections to visualize and quantify immune cell infiltration.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%, 50%) and finally in water.[11]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating.[11]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies targeting immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-enzyme complex.
-
Develop with a chromogen substrate (e.g., DAB) to produce a colored precipitate at the antigen site.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a microscope and quantify the number of positive cells in different tumor regions.
-
References
- 1. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 promotes ovarian cancer progression by inhibiting macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of CD47 and Its Association With Tumor Immune Microenvironment Heterogeneity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. bosterbio.com [bosterbio.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for TAX2 Peptide
Researchers and drug development professionals handling TAX2 peptide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific guidelines for this compound are not independently established, general best practices for the disposal of synthetic and bioactive peptides provide a comprehensive framework. All peptide waste should be treated as chemical waste and managed according to institutional and regulatory standards.
Immediate Safety and Handling
Before beginning any procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific peptide. Standard laboratory safety precautions require the use of appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] All handling of this compound should be confined to a designated area to prevent cross-contamination.[1] In the event of a spill, liquid spills should be contained with an inert absorbent material, while solid spills should be carefully swept to avoid generating dust.[2]
Core Disposal Principles
The fundamental principle of peptide disposal is to follow local, state, and federal regulations.[2] Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.[1][2] Peptides should never be disposed of in regular trash or poured down the sanitary sewer unless explicitly authorized.[2][3] All waste, including used vials and contaminated PPE, must be collected in designated, properly labeled hazardous waste containers.[1][3]
Step-by-Step Disposal Protocols
The following are general procedures for the chemical inactivation and disposal of this compound waste, applicable to both liquid and solid forms.
Chemical Inactivation
Chemical degradation using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) is an effective method for inactivating bioactive peptides.[2]
For Liquid Waste (e.g., unused solutions, rinsates):
-
Work within a designated chemical fume hood.
-
Add a 10% bleach solution to the liquid peptide waste, ensuring a final bleach-to-waste ratio of at least 1:10.[2]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]
-
After the inactivation period, neutralize the bleach solution if required by local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste in accordance with institutional guidelines.[2]
For Solid Waste (e.g., contaminated labware, PPE, unused peptide):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled chemical waste container.[2]
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[2]
-
Following decontamination, decant the bleach solution and manage it as described for liquid waste.[2]
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as directed by your institution.[2]
Autoclaving
Autoclaving can be used as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[2]
-
Place the waste in an autoclave-safe bag or container. For liquid waste, do not seal the container tightly to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration.[2]
-
Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.[2]
Quantitative Data for Disposal Procedures
| Parameter | Value | Unit | Application | Source |
| Chemical Inactivation | ||||
| Inactivating Agent | 10% Sodium Hypochlorite | (Bleach) Solution | Liquid & Solid Waste | [2] |
| Contact Time | ≥ 30 | minutes | Liquid & Solid Waste | [2] |
| Bleach-to-Waste Ratio | ≥ 1:10 | Liquid Waste | [2] | |
| Autoclaving | ||||
| Temperature | 121 | °C | Secondary Decontamination | [2] |
| Pressure | 15 | psi | Secondary Decontamination | [2] |
| Cycle Time | 30 - 60 | minutes | Secondary Decontamination | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
